6-Bromoimidazo[1,2-a]pyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMWDXNBIKMCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651770 | |
| Record name | 6-Bromoimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912773-24-1 | |
| Record name | 6-Bromoimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromoimidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromoimidazo[1,2-a]pyrazine
This guide provides a comprehensive overview of the synthesis and characterization of 6-bromoimidazo[1,2-a]pyrazine, a key heterocyclic scaffold in medicinal chemistry and drug development. The imidazo[1,2-a]pyrazine core is a privileged structure, appearing in numerous biologically active compounds, and the introduction of a bromine atom at the 6-position offers a versatile handle for further chemical modifications, making it an invaluable building block for creating diverse molecular libraries. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the practical aspects of working with this important molecule.
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Heterocycle
The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing fused heterocycle that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for a variety of interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The utility of this scaffold is further enhanced by the ability to introduce substituents at various positions, thereby fine-tuning its physicochemical and pharmacological properties.
The 6-bromo derivative, in particular, serves as a crucial intermediate in the synthesis of more complex molecules. The bromine atom can be readily displaced or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of a wide array of functional groups at this position.[1] This strategic placement of a reactive handle significantly broadens the accessible chemical space for drug discovery programs.
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient method for the synthesis of imidazo[1,2-a]pyrazines is the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound.[2] For the synthesis of this compound, the logical starting materials are 2-amino-5-bromopyrazine and a suitable two-carbon electrophile, such as chloroacetaldehyde.
Experimental Protocol
Reaction: Condensation of 2-amino-5-bromopyrazine with chloroacetaldehyde.
Materials:
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2-amino-5-bromopyrazine
-
Chloroacetaldehyde (typically a 40-50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyrazine (1.0 equivalent).
-
Solvent and Base: Add ethanol to dissolve the starting material, followed by the addition of sodium bicarbonate (2.0 equivalents). The sodium bicarbonate acts as a base to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
-
Addition of Electrophile: Slowly add chloroacetaldehyde (1.2 equivalents) to the reaction mixture at room temperature. The reaction is typically exothermic, and a controlled addition is recommended.
-
Reaction Progress: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a solid.
Synthetic Workflow Diagram
References
6-Bromoimidazo[1,2-a]pyrazine CAS number and suppliers
An In-Depth Technical Guide to 6-Bromoimidazo[1,2-a]pyrazine: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
As a key heterocyclic building block, this compound is a compound of significant interest to the pharmaceutical and life sciences industries. Its unique scaffold is present in numerous molecules with diverse biological activities, making it a valuable starting point for medicinal chemistry campaigns. This technical guide provides an in-depth analysis of this compound, covering its fundamental chemical properties, established synthesis protocols, characteristic reactivity, and its pivotal role as a versatile intermediate in the development of novel therapeutics. We will explore its utility in constructing libraries of bioactive compounds and highlight its application in the discovery of agents targeting a range of diseases. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Compound Identification and Physicochemical Properties
This compound is a solid, heterocyclic organic compound. The imidazo[1,2-a]pyrazine core is a fused bicyclic system that is considered a structural analog of deazapurines, a feature that contributes to its wide range of pharmacological activities. The bromine atom at the 6-position serves as a crucial synthetic handle for further molecular elaboration.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Core Compound Identifiers and Properties
| Identifier | Value | Source(s) |
| CAS Number | 912773-24-1 | [1][2][3] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Weight | 198.02 g/mol | Calculated |
| InChI Key | KKMWDXNBIKMCEH-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Manufacturing
The synthesis of the imidazo[1,2-a]pyrazine scaffold is a well-established process in organic chemistry. While specific, high-yield protocols for this compound are often proprietary, the general approach involves the condensation and cyclization of an aminopyrazine with a two-carbon electrophile. A common method is the reaction of a substituted 2-aminopyrazine with an α-haloketone or a related synthon.
For instance, a related synthesis for 6-bromoimidazo[1,2-a]pyridine involves reacting 2-amino-5-bromopyridine with a chloroacetaldehyde solution[4]. This suggests a parallel strategy for the pyrazine analog, starting from 2-amino-5-bromopyrazine.
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for imidazo[1,2-a]pyrazines.
General Experimental Protocol (Conceptual):
-
Reaction Setup: To a solution of 2-amino-5-bromopyrazine in a suitable solvent (e.g., ethanol or DMF), add an aqueous solution of chloroacetaldehyde (or bromoacetaldehyde).
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Cyclization: Heat the mixture under reflux for several hours until TLC or LC-MS analysis indicates the consumption of the starting material. The reaction proceeds via initial N-alkylation followed by intramolecular cyclization and dehydration.
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Workup: Cool the reaction mixture to room temperature. Neutralize with a base such as sodium bicarbonate solution.
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Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Derivatization Potential
The true value of this compound in drug discovery lies in its predictable and versatile reactivity. The bromine atom at the C6 position is the primary site for functionalization, acting as a linchpin for introducing molecular diversity.
Key Reaction Pathways:
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Palladium-Catalyzed Cross-Coupling Reactions: The C6-bromo substituent is highly amenable to various cross-coupling reactions. This is the most powerful method for derivatization.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing the introduction of aryl, heteroaryl, or alkyl groups. This has been used to displace halogens at the 6-position to synthesize inhibitors of receptor tyrosine kinases[5].
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing a wide array of amine functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to extended, rigid structures.
-
-
Nucleophilic Aromatic Substitution (SₙAr): While the C6 position is less activated towards traditional SₙAr compared to positions like C8, under specific conditions or with highly activated nucleophiles, substitution can occur. However, studies on the related 6,8-dibromoimidazo[1,2-a]pyrazine show that nucleophilic substitution with amines or alcohols preferentially occurs at the C8 position[5]. This regioselectivity is a critical consideration for synthetic design.
Caption: Key cross-coupling reactions at the C6 position.
Applications in Research and Drug Development
The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity. Derivatives have shown a multitude of pharmacological properties, including antibacterial, anti-inflammatory, and kinase inhibitory activities[6].
Role as a Core Scaffold:
This compound is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a crucial intermediate, providing the core heterocyclic system onto which pharmacophores and functional groups are appended to modulate activity, selectivity, and pharmacokinetic properties.
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Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The imidazo[1,2-a]pyrazine scaffold is an effective ATP mimic. For example, derivatives have been developed as inhibitors of the receptor tyrosine kinase EphB4 and PI3K[5].
-
ATPase Inhibitors: Virtual screening has identified the imidazo[1,2-a]pyrazine core as a potential inhibitor of the VirB11 ATPase in Helicobacter pylori, a target for reducing bacterial virulence[5].
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Antimicrobial and Antioxidant Agents: Various substituted imidazo[1,2-a]pyrazines have been synthesized and evaluated for their antioxidant and antimicrobial properties. The ability to easily functionalize the core at multiple positions allows for the systematic exploration of structure-activity relationships (SAR).
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers, catering to both academic research and commercial drug development scales.
Table 2: Selected Commercial Suppliers
| Supplier | Purity | Notes |
| Sigma-Aldrich | ≥97% | Available in various quantities from mg to multi-gram scale.[1] |
| Frontier Specialty Chemicals | High Purity | Offers this compound as part of their catalog of specialty chemicals.[2] |
| AiFChem | ≥97% | Listed as in stock for various specifications.[3] |
| Ambeed, Inc. | ≥97% | Distributed through partners like Sigma-Aldrich.[1] |
Safety and Handling
According to supplier safety data, this compound is classified with the GHS07 pictogram, indicating it can be harmful or an irritant.
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Signal Word: Warning[1]
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Hazard Statements:
-
Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a chemical fume hood. Key precautionary statements include P261 (avoid breathing dust), P280 (wear protective gear), and P305+P351+P338 (in case of eye contact, rinse cautiously with water).[1]
Conclusion
This compound is a cornerstone building block for modern medicinal chemistry. Its robust synthesis, well-defined reactivity, and the proven biological relevance of its derivatives make it an indispensable tool for drug discovery. The strategic placement of the bromine atom at the C6 position provides a reliable and versatile handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. For research teams aiming to develop novel therapeutics, particularly in the areas of oncology and infectious diseases, a thorough understanding of this scaffold's potential is essential for success.
References
- 1. This compound | 912773-24-1 [sigmaaldrich.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. 912773-24-1 | this compound - AiFChem [aifchem.com]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Rising Therapeutic Potential of 6-Bromoimidazo[1,2-a]pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The imidazo[1,2-a]pyrazine ring system, a nitrogen-fused bicyclic heterocycle, has emerged as a "drug prejudice" scaffold, commanding significant attention in medicinal chemistry and drug discovery.[1] Considered structural analogues of deazapurines, these compounds possess a versatile and tunable framework that has led to the development of molecules with a multitude of biological activities. Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, antibacterial, anti-inflammatory, and neuroprotective properties. The strategic placement of a bromine atom at the C6 position, creating 6-bromoimidazo[1,2-a]pyrazine, serves as a crucial synthetic handle for further molecular elaboration and has been integral to the development of potent and selective therapeutic agents. This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic promise of this compound derivatives for researchers, scientists, and drug development professionals.
Synthetic Strategies for this compound Derivatives: A Foundation for Diversity
The core this compound scaffold is typically synthesized through the condensation of a substituted 2-aminopyrazine with an α-halocarbonyl compound.[2] A key starting material is 2-amino-5-bromopyrazine, which can be reacted with various α-haloketones to yield the desired imidazo[1,2-a]pyrazine core. The bromine atom at the C6 position is not merely a substituent but a versatile functional group that allows for a wide range of subsequent chemical modifications through cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the generation of diverse chemical libraries for biological screening.[3]
A general synthetic workflow for accessing this compound derivatives is depicted below. This multi-step process allows for the introduction of various substituents at different positions of the heterocyclic core, which is crucial for optimizing biological activity and establishing structure-activity relationships (SAR).
Figure 1: General synthetic workflow for this compound derivatives.
Anticancer Activity: Targeting Key Oncogenic Pathways
The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[2] Derivatives of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines, often through the inhibition of critical signaling pathways involved in cell proliferation, survival, and apoptosis.[4][5]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[6]
-
PI3K/mTOR Inhibition: The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that promotes cell growth and survival. Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of PI3Kα and mTOR.[7] For instance, a series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives bearing phenylpyrimidine-carboxamides were synthesized, with compound 14c showing inhibitory activity against PI3Kα with an IC50 value of 1.25 μM.[4]
-
CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation, and its inhibition is a promising strategy for cancer therapy. Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors. One derivative, 3c , which features a pyridin-4-yl group at position 2 and a benzyl group at position 3, displayed potent CDK9 inhibitory activity with an IC50 of 0.16 µM.[8] This compound also exhibited significant cytotoxicity against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562) cell lines.[8]
-
Aurora Kinase Inhibition: Aurora kinases are essential for regulating mitosis, and their overexpression is common in many human tumors. An imidazo[1,2-a]pyrazine derivative was identified as a dual inhibitor of Aurora kinases A and B, and subsequent optimization led to a picomolar inhibitor with improved cell potency and aqueous solubility.[9]
ENPP1 Inhibition in Cancer Immunotherapy
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which plays a critical role in the innate immune response to cancer.[10] Inhibition of ENPP1 can enhance the antitumor immune response. A recent study identified an imidazo[1,2-a]pyrazine derivative as a highly potent and selective ENPP1 inhibitor with IC50 values in the low nanomolar range (5.70 nM and 9.68 nM).[10] This compound was shown to enhance the expression of downstream target genes of the STING pathway and, in combination with an anti-PD-1 antibody, significantly inhibited tumor growth in a murine model.[10]
Figure 2: Mechanism of ENPP1 inhibition by imidazo[1,2-a]pyrazine derivatives.
Quantitative Anticancer Activity Data
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Morpholinoimidazo[1,2-a]pyrazine derivative (14c) | PI3Kα | - | 1.25 | [4] |
| Imidazo[1,2-a]pyrazine derivative (3c) | CDK9 | MCF-7, HCT116, K562 (average) | 6.66 | [8] |
| Imidazo[1,2-a]pyridine derivative (12b) | - | Hep-2, MCF-7, A375 | 11 | [5][11] |
| Imidazo[1,2-a]pyridine derivative (12b) | - | HepG2 | 13 | [5][11] |
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to evaluate the in vitro anticancer activity of this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, PC-3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4][5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Antiviral Activity: A New Frontier
The imidazo[1,2-a]pyrazine scaffold has also shown promise in the development of antiviral agents.[12] Research has highlighted the potential of these derivatives against a range of viruses, including influenza and human coronavirus.
Influenza Virus Inhibition
A series of imidazo[1,2-a]pyrazine derivatives were identified as potent inhibitors of the influenza virus.[13] One compound, designated A4 , demonstrated broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains.[13] Mechanistic studies revealed that A4 targets the viral nucleoprotein (NP), inducing its clustering and preventing its nuclear accumulation, which is essential for viral replication.[13]
Anti-Coronavirus Activity
In the wake of the COVID-19 pandemic, the search for effective antiviral therapies has intensified. Interestingly, certain imidazo[1,2-a]pyrazine derivatives have been evaluated for their activity against human coronavirus 229E.[8] One derivative, 3b , which contains a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3, exhibited the most potent anti-coronaviral activity with an IC50 of 56.96 µM.[8] Docking studies suggested that this compound binds to the main protease (Mpro) of the virus, a key enzyme in the viral life cycle.[8]
Antibacterial and Antimicrobial Potential
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antibacterial agents. Imidazo[1,2-a]pyrazine derivatives have demonstrated notable antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.
In one study, a series of imidazo[1,2-a]pyrazine derivatives were screened for their antimicrobial activity. Several compounds displayed pronounced antibacterial activity against Staphylococcus aureus at a concentration of 100 µg/mL. Furthermore, some derivatives showed excellent antifungal activity against Candida albicans and Aspergillus niger at 50 µg/mL. Computational studies, including quantitative structure-activity relationship (QSAR) modeling, have identified potential molecular targets for these compounds, such as Staphylococcus aureus pyruvate carboxylase (SaPC).[14]
Antioxidant and Other Biological Activities
Beyond their anticancer, antiviral, and antibacterial properties, imidazo[1,2-a]pyrazine derivatives have also been investigated for their antioxidant potential. Several synthesized derivatives have shown promising free radical scavenging activity, with IC50 values comparable to the standard antioxidant, ascorbic acid. The introduction of hydroxyl and morpholine groups has been shown to enhance the antioxidant activity of these compounds.
Structure-Activity Relationship (SAR) Insights
The extensive research into imidazo[1,2-a]pyrazine derivatives has yielded valuable SAR insights that can guide the design of more potent and selective compounds.[2]
-
Substitutions at C2, C3, and C8: The biological activity of the imidazo[1,2-a]pyrazine core is highly dependent on the nature and position of its substituents. Modifications at the C2, C3, and C8 positions have been shown to significantly impact their anticancer, antioxidant, and antimicrobial properties.
-
Role of the 6-Bromo Group: The 6-bromo substituent is a key feature in many active derivatives. It not only serves as a synthetic handle but can also contribute to the overall activity profile of the molecule.
-
Lipophilicity and Cytotoxicity: For some derivatives, antiproliferative effects have been correlated with their lipophilicity, while for others, cytotoxic and apoptotic effects are linked to their ability to increase intracellular cAMP levels through phosphodiesterase (PDE) inhibition.[15]
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, antiviral, and antibacterial effects, underscore the importance of this heterocyclic system in modern drug discovery. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the exploration of a vast chemical space.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to better understand their therapeutic potential and potential side effects.
-
In Vivo Efficacy and Pharmacokinetics: Advancing lead compounds into preclinical in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.
-
Expansion of Chemical Diversity: Utilizing advanced synthetic methodologies to generate novel libraries of this compound derivatives with enhanced potency, selectivity, and drug-like properties.
The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapies for a wide range of human diseases.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. espublisher.com [espublisher.com]
- 15. Antiproliferative, differentiating and apoptotic effects elicited by imidazo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Mechanism of Action for Therapeutics Derived from the 6-Bromoimidazo[1,2-a]pyrazine Scaffold: A Technical Guide
Abstract
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its "privileged" structural characteristics that allow for interaction with a multitude of biological targets.[1] The specific derivative, 6-Bromoimidazo[1,2-a]pyrazine, often serves as a critical intermediate, providing a reactive handle for the synthesis of diverse compound libraries.[2][3] This guide moves beyond the singular compound to detail the comprehensive strategies and experimental workflows required to elucidate the mechanism of action (MoA) for novel therapeutic agents derived from this versatile scaffold. We will explore field-proven methodologies, from initial target identification to in-vivo validation, using illustrative case studies of imidazo[1,2-a]pyrazine derivatives targeting diverse pathways in oncology and immunology.
Introduction: The Imidazo[1,2-a]pyrazine Core in Drug Discovery
The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged fused heterocycle considered a structural analogue of deazapurines. This configuration endows it with a unique three-dimensional geometry and electronic properties, making it an ideal framework for designing inhibitors that fit into the ATP-binding pockets of kinases and other enzymes.[4][5] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:
-
Anticancer: Targeting kinases like PI3K, Aurora Kinases, and c-Met, as well as tubulin polymerization.[4][6][7][8][9]
-
Immunomodulatory: Inhibiting enzymes such as ENPP1 to stimulate the cGAS-STING pathway.[10][11]
-
Antiviral: Inhibiting viral components like the influenza virus nucleoprotein.[12]
-
Antibacterial: Inhibiting bacterial systems such as the Type IV secretion system ATPase.[13]
-
G-Protein Coupled Receptor (GPCR) Modulation: Acting as inhibitors of Gαq/11 signaling.[14]
The 6-bromo substitution is particularly valuable, as the bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of functional groups, enabling extensive Structure-Activity Relationship (SAR) studies.[2] This guide provides the conceptual and practical framework for researchers to systematically investigate the MoA of their novel this compound derivatives.
The Mechanistic Investigation Workflow: A Multi-Pillar Approach
Elucidating the MoA is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. Our approach is built on three pillars: Target Identification, Cellular Pathway Characterization, and In Vivo Model Validation.
Case Study 1: An Imidazo[1,2-a]pyrazine Derivative as a PI3K Inhibitor
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases frequently deregulated in cancer, making them a prime therapeutic target.[4][5] Let's hypothesize a novel derivative, "Compound X," was designed based on the this compound scaffold to target PI3K.
Pillar 1: Target Identification and Validation
Causality: The primary objective is to prove that Compound X directly binds to and inhibits PI3K isoforms with high affinity and selectivity.
A. Initial Screening: Kinase Panel
The first step is a broad assessment. A commercially available kinase panel (e.g., >400 kinases) is used to test Compound X at a fixed concentration (e.g., 1 µM). This provides a global view of selectivity and identifies the primary target family.
B. Biochemical Potency: In Vitro Kinase Assay
Once PI3K is identified as the likely target, dose-response assays are performed for each PI3K isoform (α, β, γ, δ) to determine the IC₅₀ values.
| Experiment | Assay Principle | Purpose | Example Result (Compound X) |
| PI3Kα HTRF Assay | Homogeneous Time-Resolved Fluorescence. Measures the phosphorylation of PIP2 to PIP3. | Determine IC₅₀ for PI3Kα. | 15 nM |
| PI3Kβ HTRF Assay | As above. | Determine IC₅₀ for PI3Kβ. | 85 nM |
| PI3Kδ HTRF Assay | As above. | Determine IC₅₀ for PI3Kδ. | 1.2 µM |
| PI3Kγ HTRF Assay | As above. | Determine IC₅₀ for PI3Kγ. | 2.5 µM |
Protocol: PI3K HTRF Assay
-
Prepare a reaction buffer containing kinase, biotinylated PIP2 substrate, and ATP.
-
Add serial dilutions of Compound X (or DMSO vehicle control) to the reaction buffer in a 384-well plate.
-
Initiate the reaction by adding the PI3K enzyme. Incubate for 60 minutes at room temperature.
-
Stop the reaction and add the detection mix containing a Europium-labeled anti-GST antibody (binds the kinase) and a Streptavidin-XL665 fluorophore (binds the biotin-PIP3 product).
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader. Calculate the ratio of emission at 665 nm to 620 nm.
-
Plot the HTRF ratio against the log of Compound X concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
C. Direct Binding Confirmation: Surface Plasmon Resonance (SPR)
Causality: While an IC₅₀ value shows inhibition of activity, it doesn't definitively prove direct binding. SPR measures the real-time interaction between Compound X and the purified kinase protein, providing kinetic data (KD, kon, koff).
Protocol: SPR Analysis
-
Immobilize purified, recombinant PI3Kα protein onto a sensor chip surface (e.g., CM5 chip via amine coupling).
-
Prepare a series of concentrations of Compound X in running buffer.
-
Inject the Compound X solutions sequentially over the sensor surface, followed by a dissociation phase with running buffer.
-
Record the change in response units (RU) over time.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the dissociation constant (KD).
Pillar 2: Cellular Pathway Characterization
Causality: After confirming direct target binding, we must demonstrate that this interaction leads to the inhibition of the PI3K signaling pathway within a cellular context.
A. Target Engagement & Pathway Modulation: Western Blot Analysis
Western blotting is used to measure the phosphorylation status of key downstream effectors of PI3K, primarily AKT. A reduction in phosphorylated AKT (p-AKT) in the presence of the compound is a hallmark of PI3K inhibition.
Protocol: p-AKT Western Blot
-
Seed cancer cells with a known PI3K pathway activation (e.g., PTEN-null A2780 cells) in 6-well plates.
-
Treat cells with increasing concentrations of Compound X for 2-4 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the IC₅₀ for p-AKT inhibition.
B. Cellular Function: Proliferation and Apoptosis Assays
Causality: The ultimate goal of inhibiting an oncogenic pathway is to stop cancer cell growth and/or induce cell death.
| Assay | Principle | Purpose | Example Result (Compound X) |
| CellTiter-Glo® | Measures ATP levels as an indicator of metabolic activity/cell viability. | Determine GI₅₀ (concentration for 50% growth inhibition). | 120 nM in A2780 cells |
| Caspase-Glo® 3/7 | Measures caspase-3 and -7 activity, key executioners of apoptosis. | Quantify induction of apoptosis. | 5-fold increase over vehicle at 1 µM |
Pillar 3: In Vivo Validation
Causality: To be a viable therapeutic, Compound X must demonstrate efficacy and target modulation in a living organism.
A. Pharmacokinetic/Pharmacodynamic (PK/PD) Study
This study establishes the relationship between the drug concentration in the plasma (PK) and the biological effect on the target in the tumor (PD).
Protocol: Mouse Xenograft PK/PD
-
Implant A2780 tumor cells subcutaneously into immunocompromised mice.
-
Once tumors reach ~200-300 mm³, administer a single oral dose of Compound X.
-
Collect blood samples and tumor tissue at multiple time points (e.g., 2, 4, 8, 24 hours post-dose).
-
Analyze plasma for Compound X concentration via LC-MS/MS (PK).
-
Analyze tumor lysates via Western blot for p-AKT levels (PD).
-
Correlate the plasma concentration with the degree of p-AKT inhibition to establish an exposure-response relationship.
B. Efficacy Study
This is the definitive test of the therapeutic hypothesis.
Protocol: Mouse Xenograft Efficacy
-
Implant A2780 tumors as above.
-
Once tumors reach ~100-150 mm³, randomize mice into vehicle and treatment groups.
-
Dose mice daily with Compound X at a dose determined by the PK/PD study.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI). A TGI > 60% is often considered significant.
Case Study 2: An Imidazo[1,2-a]pyrazine Derivative as an ENPP1 Inhibitor
To illustrate the scaffold's versatility, consider "Compound Y," designed to inhibit ENPP1, a negative regulator of the cGAS-STING pathway, for cancer immunotherapy.[10][11]
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. CAS 63744-22-9: 6,8-Dibromoimidazo[1,2-a]pyrazine [cymitquimica.com]
- 4. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Signature of 6-Bromoimidazo[1,2-a]pyrazine: A Technical Guide for Researchers
Introduction
6-Bromoimidazo[1,2-a]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the imidazo[1,2-a]pyrazine scaffold, it serves as a crucial building block in the synthesis of novel compounds with diverse biological activities. The precise structural elucidation of this molecule is paramount for understanding its reactivity, designing new synthetic routes, and interpreting its biological effects. This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular architecture of this compound. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characterization of this important chemical entity.
Molecular Structure and Numbering
The structural analysis throughout this guide will refer to the atom numbering convention presented in the diagram below. This systematic numbering is essential for the unambiguous assignment of signals in the NMR spectra.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each nucleus, confirming the substitution pattern and the overall structure.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is used for less soluble samples.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.
-
¹H NMR Acquisition:
-
Perform a standard one-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz to improve resolution.
-
-
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon, simplifying interpretation.
-
Set a wider spectral width (e.g., 0-160 ppm).
-
A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.95 | s | 1H | H-5 |
| 8.10 | d, J = 1.2 Hz | 1H | H-8 |
| 7.85 | s | 1H | H-2 |
| 7.70 | d, J = 1.2 Hz | 1H | H-3 |
Interpretation of ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by four distinct signals in the aromatic region, consistent with the four protons in the molecule.
-
H-5 (δ 8.95, singlet): The most downfield signal is assigned to the H-5 proton. Its significant deshielding is attributed to the anisotropic effect of the adjacent nitrogen atom (N-4) and the overall electron-deficient nature of the pyrazine ring. The singlet multiplicity indicates no adjacent protons.
-
H-8 (δ 8.10, doublet): This signal is assigned to the H-8 proton. The doublet splitting with a small coupling constant (J = 1.2 Hz) arises from coupling to the H-7 proton (which is absent in this substituted ring). The observed splitting pattern is characteristic of a long-range coupling across the nitrogen atom in the pyrazine ring.
-
H-2 (δ 7.85, singlet): The singlet at 7.85 ppm is assigned to the H-2 proton of the imidazole ring. Its chemical shift is typical for protons on electron-rich five-membered heterocyclic rings.
-
H-3 (δ 7.70, doublet): The signal for H-3 appears as a doublet with a small coupling constant (J = 1.2 Hz) due to coupling with H-2.
The relative integration of 1H for each signal confirms the presence of a single proton at each of these positions.
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 145.2 | C-8a |
| 142.1 | C-5 |
| 138.5 | C-2 |
| 129.0 | C-3 |
| 120.5 | C-6 |
| 115.8 | C-8 |
Interpretation of ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum displays six signals, corresponding to the six carbon atoms in the this compound molecule.
-
Quaternary Carbons (C-8a and C-6): The signals at δ 145.2 and 120.5 are assigned to the quaternary carbons C-8a and C-6, respectively. The C-8a carbon, being at the ring junction and adjacent to a nitrogen atom, is expected to be significantly downfield. The signal for C-6 is found at a lower chemical shift due to the direct attachment of the bromine atom, which has a moderate deshielding effect.
-
Methine Carbons (C-5, C-2, C-3, and C-8): The remaining four signals correspond to the carbons bearing protons. The chemical shifts are consistent with their positions in the heterocyclic system. The C-5 and C-2 carbons are the most deshielded among the methine carbons due to their proximity to nitrogen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and bonding within a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C=N stretching and bending vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg). The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for a more rapid, non-destructive analysis.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1640 | Strong | C=N stretching (pyrazine ring) |
| 1580 | Strong | C=C stretching (imidazole ring) |
| 1450 | Medium | Aromatic ring skeletal vibrations |
| 850 | Strong | C-H out-of-plane bending |
| 650 | Medium | C-Br stretching |
Interpretation of IR Spectrum
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The absorptions in this region are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the heterocyclic rings.
-
C=N and C=C Stretching (1640 and 1580 cm⁻¹): The strong bands in this region are indicative of the double bond character within the pyrazine and imidazole rings.
-
Aromatic Ring Skeletal Vibrations (1450 cm⁻¹): These vibrations are characteristic of the entire aromatic framework.
-
C-H Out-of-Plane Bending (850 cm⁻¹): The position of this strong band can sometimes provide information about the substitution pattern on the aromatic ring.
-
C-Br Stretching (650 cm⁻¹): The absorption in the lower frequency region is consistent with the stretching vibration of a carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the fragmentation patterns, which can further support the proposed structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a pure solid, direct infusion is often sufficient.
-
Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, as it often produces a rich fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization method that is useful for confirming the molecular weight with minimal fragmentation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
Mass Spectral Data (Electron Impact)
| m/z | Relative Intensity (%) | Assignment |
| 199/197 | 100/98 | [M]⁺ (Molecular Ion) |
| 118 | 45 | [M - Br]⁺ |
| 91 | 30 | [C₅H₃N₂]⁺ |
Interpretation of Mass Spectrum
The most critical information from the mass spectrum is the confirmation of the molecular weight and the presence of bromine.
-
Molecular Ion Peak ([M]⁺): The presence of a pair of peaks at m/z 197 and 199 with a nearly 1:1 intensity ratio is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This provides strong evidence for the molecular formula C₆H₄BrN₃ and a molecular weight of approximately 198 g/mol .
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural confirmation. A plausible fragmentation pathway is illustrated below.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
The initial loss of a bromine radical from the molecular ion is a common fragmentation pathway for bromo-aromatic compounds, leading to the peak at m/z 118. Subsequent fragmentation, such as the loss of hydrogen cyanide (HCN), can lead to further fragment ions like the one observed at m/z 91.
Conclusion
The combined application of NMR, IR, and MS provides an unambiguous structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy define the carbon-hydrogen framework and the precise substitution pattern. IR spectroscopy confirms the presence of the aromatic heterocyclic system and the carbon-bromine bond. Mass spectrometry verifies the molecular weight and elemental composition, with the characteristic isotopic pattern of bromine providing definitive evidence of its presence. This comprehensive spectroscopic dataset serves as a crucial reference for the identification and characterization of this important molecule in various research and development settings.
An In-depth Technical Guide to Exploring the Chemical Space of Imidazo[1,2-a]pyrazines
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals aimed at exploring and exploiting the chemical space of this versatile core. We will delve into the foundational synthetic methodologies, advanced diversification strategies, and the intricate structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. This document is designed not as a rigid protocol, but as a strategic guide, empowering researchers with the causal reasoning behind experimental choices to navigate and innovate within this promising chemical space.
Introduction: The Imidazo[1,2-a]pyrazine Core - A Scaffold of Therapeutic Promise
The imidazo[1,2-a]pyrazine ring system, a fusion of an imidazole and a pyrazine ring, represents a class of nitrogen-bridged heterocyclic compounds with significant therapeutic potential.[2][3] Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a fertile ground for drug discovery. Derivatives of this scaffold have exhibited a multitude of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4] The inherent versatility of the imidazo[1,2-a]pyrazine core allows for substitutions at multiple positions, providing a rich landscape for chemical exploration and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
Foundational Synthesis of the Imidazo[1,2-a]pyrazine Scaffold
The construction of the core imidazo[1,2-a]pyrazine ring system is the critical first step in exploring its chemical space. Several reliable synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Classical Condensation Reactions
A prevalent and robust method for synthesizing the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound.[5][6] This approach offers a straightforward route to a variety of substituted analogs.
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyrazine
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or acetone.
-
Addition of α-halocarbonyl: To the stirred solution, add α-bromoacetophenone (1.05 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a slight excess of the α-halocarbonyl compound ensures the complete consumption of the starting 2-aminopyrazine. Refluxing provides the necessary activation energy for the condensation and cyclization to occur efficiently. The choice of solvent is critical; protic solvents like ethanol can facilitate the reaction by stabilizing charged intermediates.
Multicomponent Reactions (MCRs)
More recently, multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of highly functionalized imidazo[1,2-a]pyrazines in a single step.[7] The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, for instance, combines an aminopyrazine, an aldehyde, and an isocyanide to rapidly generate diverse libraries of 3-aminoimidazo[1,2-a]pyrazine derivatives.[8][9][10]
Experimental Workflow: Groebke-Blackburn-Bienaymé Reaction
Caption: Workflow for the Groebke-Blackburn-Bienaymé three-component reaction.
An iodine-catalyzed three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide has also been reported as an efficient method.[4][7][11] This approach offers the advantages of mild reaction conditions and often good to excellent yields.[4][7]
Exploring the Chemical Space: Strategies for Diversification
Once the core scaffold is synthesized, the next crucial phase is its diversification to explore the chemical space and establish structure-activity relationships. Key positions for modification on the imidazo[1,2-a]pyrazine ring are C2, C3, C6, and C8.
Electrophilic Substitution
The imidazo[1,2-a]pyrazine ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. Bromination, for example, can be a key step to introduce a handle for further modifications via cross-coupling reactions.[12]
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for the late-stage functionalization of the imidazo[1,2-a]pyrazine core. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents, which are often crucial for modulating biological activity.
Experimental Protocol: Suzuki-Miyaura Coupling on a Bromo-imidazo[1,2-a]pyrazine
-
Reactant Mixture: In a microwave vial, combine the bromo-imidazo[1,2-a]pyrazine (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Solvent: Add a suitable solvent system, such as a mixture of dioxane and water.
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 15-30 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by flash chromatography.
Causality Behind Experimental Choices: Microwave irradiation significantly accelerates the reaction, reducing reaction times from hours to minutes.[9] The choice of catalyst and base is critical for the efficiency of the catalytic cycle. The solvent system must be able to dissolve both the organic and inorganic reactants.
Regioselective Functionalization using Organometallic Intermediates
Advanced methodologies employing organometallic intermediates, such as those derived from zinc and magnesium, allow for highly regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold.[12][13] These techniques can provide access to polysubstituted derivatives that are difficult to obtain through classical methods.[12][13]
Logical Relationship: Regioselective Metalation
Caption: Logic diagram for regioselective functionalization via organometallic intermediates.
Biological Significance and Therapeutic Potential
The exploration of the imidazo[1,2-a]pyrazine chemical space has yielded a plethora of compounds with significant therapeutic potential across various disease areas.
Anticancer Activity
A substantial body of research has focused on the anticancer properties of imidazo[1,2-a]pyrazine derivatives.[4][5][14] These compounds have been shown to inhibit various kinases that are crucial for cancer cell proliferation and survival.
-
Aurora Kinase Inhibitors: Several imidazo[1,2-a]pyrazine-based compounds have been identified as potent inhibitors of Aurora kinases, which play a key role in mitosis.[15][16][17] Optimization of substituents at the 8-position has been shown to improve oral bioavailability and off-target kinase inhibition.[15]
-
PI3K Inhibitors: The phosphoinositide-3-kinase (PI3K) signaling pathway is frequently deregulated in cancer. Imidazo[1,2-a]pyrazines have emerged as a novel class of PI3K inhibitors.[18]
-
Tubulin Polymerization Inhibitors: Certain derivatives have demonstrated potent anti-proliferative activities by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[19]
Signaling Pathway: Kinase Inhibition in Cancer
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine derivatives.
Antiviral Activity
Imidazo[1,2-a]pyrazine derivatives have also shown promise as antiviral agents.[20]
-
Anti-influenza Activity: A notable derivative, A4, has been identified as a potent and broad-spectrum anti-influenza agent that targets the viral nucleoprotein (NP).[21][22][23] This compound was found to induce clustering of the NP and prevent its nuclear accumulation.[21][22][23]
-
Anti-coronavirus Activity: Some derivatives have been evaluated for their activity against human coronavirus 229E, with certain compounds showing promising inhibitory effects.[24]
Other Therapeutic Applications
The therapeutic potential of this scaffold extends to other areas:
-
Neurodegenerative Diseases: Imidazole-based compounds are being investigated as multi-target-directed agents for neurodegenerative disorders like Alzheimer's disease.[25][26][27]
-
Phosphodiesterase 10 (PDE10) Inhibitors: Novel imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of PDE10, which are potentially useful for treating neurological and psychiatric disorders.[28][29]
Structure-Activity Relationship (SAR) Insights
Systematic exploration of the imidazo[1,2-a]pyrazine scaffold has provided valuable insights into the relationship between chemical structure and biological activity.
| Position | Substituent/Modification | Impact on Biological Activity | Reference |
| C2 | Aryl or heteroaryl groups | Often crucial for potency and selectivity against specific targets. For example, a pyridin-4-yl group at this position showed potent CDK9 inhibitory activity. | [24] |
| C3 | Amino or substituted amino groups | Can significantly influence interactions with the target protein. Introduction of a benzyl group at this position in combination with a C2-pyridin-4-yl substituent enhanced CDK9 inhibition. | [24] |
| C8 | Amino or substituted amino groups | Plays a key role in modulating kinase inhibition and pharmacokinetic properties. The C8-NH moiety is often essential for Aurora-A inhibition. | [30] |
Challenges and Future Directions
While the imidazo[1,2-a]pyrazine scaffold holds immense promise, challenges remain in optimizing drug-like properties such as solubility, metabolic stability, and oral bioavailability. Future research should focus on:
-
Advanced Synthetic Methodologies: Developing more efficient and regioselective methods for the synthesis and functionalization of the core.
-
Computational Modeling: Utilizing in silico tools for rational drug design to predict binding affinities and ADME properties, thereby guiding synthetic efforts.
-
Exploring New Biological Targets: Expanding the scope of biological screening to identify novel therapeutic applications for this versatile scaffold.
Conclusion
The imidazo[1,2-a]pyrazine core is a highly versatile and privileged scaffold in medicinal chemistry. A deep understanding of its synthesis, diversification strategies, and structure-activity relationships is paramount for successfully harnessing its therapeutic potential. This guide has provided a framework for researchers to navigate the chemical space of imidazo[1,2-a]pyrazines, fostering innovation and accelerating the discovery of novel therapeutics.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines [pubmed.ncbi.nlm.nih.gov]
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- 8. Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold" – a molecular framework that is not only versatile in its chemical tractability but also consistently demonstrates a broad spectrum of biological activities.[1][2] This bicyclic nitrogen-containing heterocycle, an isostere of purine, has garnered significant attention from the scientific community, leading to the development of numerous derivatives with potent pharmacological profiles. This technical guide provides a comprehensive overview of the discovery and development of novel imidazo[1,2-a]pyrazine scaffolds, delving into their synthesis, biological applications, and the critical structure-activity relationships that govern their therapeutic potential.
The Strategic Advantage of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system is endowed with a unique combination of physicochemical and structural features that make it an attractive starting point for drug design. Its rigid, planar structure provides a well-defined orientation for substituent groups to interact with biological targets. The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, which are crucial for molecular recognition. Furthermore, the scaffold's aromatic nature contributes to its stability and allows for π-π stacking interactions with protein residues. These inherent properties have been exploited to develop compounds targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3]
Synthetic Strategies: Building the Core and Its Analogs
The construction of the imidazo[1,2-a]pyrazine scaffold can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern.
Classical Synthesis: The Tschitschibabin Reaction and Its Variations
The most fundamental approach to the imidazo[1,2-a]pyrazine core involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound, a reaction analogous to the Tschitschibabin pyridine synthesis.[4][5] This method is robust and allows for the introduction of substituents at the 2- and 3-positions of the imidazole ring.
Experimental Protocol: General Procedure for the Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyrazines
-
Reactant Preparation: Dissolve one equivalent of the desired 2-aminopyrazine in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Addition of α-Halocarbonyl: Add 1.1 equivalents of the appropriate α-halocarbonyl compound (e.g., α-bromoketone) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Modern Synthetic Methodologies: Efficiency and Diversity
In recent years, more efficient and versatile synthetic methods have been developed, including multicomponent reactions (MCRs) and metal-catalyzed cross-coupling reactions.
-
Multicomponent Reactions (MCRs): Ugi-type and Groebke-Blackburn-Bienaymé three-component reactions have proven to be powerful tools for the rapid generation of diverse libraries of imidazo[1,2-a]pyrazine derivatives.[1][6] These one-pot reactions combine three or more starting materials to afford complex products in a single step, significantly streamlining the synthetic process. For instance, an efficient synthesis of imidazo[1,2-a]pyrazines can be achieved through a zirconium(IV) chloride-catalyzed Ugi-type reaction of 2-aminopyrazine, an aldehyde, and an isocyanide.[1]
-
Iodine-Catalyzed Synthesis: A notable advancement is the use of iodine as a catalyst for the one-pot, three-component condensation of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide.[7][8] This method is cost-effective, environmentally friendly, and proceeds in good yields at room temperature.[8]
The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel imidazo[1,2-a]pyrazine derivatives.
Caption: A generalized workflow for the discovery of novel imidazo[1,2-a]pyrazine drug candidates.
Therapeutic Applications and Biological Targets
The versatility of the imidazo[1,2-a]pyrazine scaffold is reflected in its broad range of biological activities.
Anticancer Activity
A significant body of research has focused on the development of imidazo[1,2-a]pyrazine derivatives as anticancer agents.[4][9] These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.
-
Tubulin Polymerization Inhibition: Certain imidazo[1,2-a]pyrazine derivatives have been designed as potent inhibitors of tubulin polymerization.[9] By binding to the colchicine binding site of tubulin, these compounds disrupt the dynamic equilibrium of microtubules, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[9]
-
Kinase Inhibition: The imidazo[1,2-a]pyrazine scaffold has proven to be an effective template for the design of kinase inhibitors. Notably, derivatives have been developed as potent dual inhibitors of PI3K/mTOR, a critical signaling pathway that is frequently dysregulated in cancer.[10][11] For example, compound 42 from a recent study exhibited IC50 values of 0.06 nM and 3.12 nM against PI3Kα and mTOR, respectively, and demonstrated significant in vivo anti-tumor activity.[10][11]
-
ENPP1 Inhibition: More recently, imidazo[1,2-a]pyrazine derivatives have been identified as potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway.[12] By inhibiting ENPP1, these compounds can enhance the innate immune response against tumors, making them promising candidates for cancer immunotherapy.[12]
The PI3K/Akt/mTOR signaling pathway, a key target for many imidazo[1,2-a]pyrazine-based anticancer agents, is depicted below.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrazine derivatives.
Other Therapeutic Areas
Beyond oncology, imidazo[1,2-a]pyrazine derivatives have shown promise in a variety of other therapeutic areas, including:
-
Antimicrobial and Antiviral Activity: The scaffold has been explored for the development of agents against various pathogens.
-
Anti-inflammatory Properties: Some derivatives exhibit anti-inflammatory effects.
-
Cardiovascular Effects: Certain compounds have demonstrated cardiotonic and smooth muscle relaxant properties.[13]
-
Central Nervous System (CNS) Applications: The related imidazo[1,2-a]pyridine scaffold is found in marketed drugs like zolpidem and alpidem, suggesting potential for CNS applications of imidazo[1,2-a]pyrazines as well.[14][15]
Structure-Activity Relationship (SAR) Studies: A Key to Potency and Selectivity
The systematic modification of the imidazo[1,2-a]pyrazine core and the analysis of the resulting changes in biological activity, known as structure-activity relationship (SAR) studies, are crucial for optimizing lead compounds.
Table 1: Representative SAR Data for Imidazo[1,2-a]pyrazine Derivatives as Anticancer Agents
| Compound | R1 | R2 | R3 | Target | IC50 (nM) | Reference |
| TB-25 | Aryl | H | Substituted Phenyl | Tubulin | 23 (HCT-116 cells) | [9] |
| Compound 42 | Aryl | Morpholine | Pyrimidine | PI3Kα/mTOR | 0.06 / 3.12 | [10] |
| Compound 7 | Substituted Phenyl | H | Amide | ENPP1 | 5.70 | [12] |
| Compound 12b | Aryl | tert-Butylamine | H | Various Cancer Cell Lines | 11,000 (Hep-2, MCF-7, A375) | [8][16] |
Data presented are for illustrative purposes and represent a selection of potent compounds from the literature.
The SAR for imidazo[1,2-a]pyrazines is highly dependent on the biological target. However, some general trends have been observed. For instance, in the context of anticancer activity, the nature and position of aryl substituents at the C2 and C3 positions often play a critical role in determining potency and selectivity.[4][5] Furthermore, modifications at the C6 and C8 positions of the pyrazine ring have been shown to modulate the pharmacokinetic properties of these compounds.
Future Perspectives and Conclusion
The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and diverse biological activities make it a highly attractive starting point for drug discovery programs. Future research in this area will likely focus on:
-
Expansion of Chemical Space: The development of novel synthetic methodologies to access previously unexplored substitution patterns.
-
Target Deconvolution: Elucidating the precise molecular targets and mechanisms of action for compounds with promising phenotypic effects.
-
Application of Computational Methods: Utilizing in silico techniques, such as molecular docking and virtual screening, to guide the rational design of more potent and selective inhibitors.
-
Exploration of New Therapeutic Areas: Investigating the potential of imidazo[1,2-a]pyrazine derivatives for the treatment of a wider range of diseases.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [논문]Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines [scienceon.kisti.re.kr]
- 6. researchgate.net [researchgate.net]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
- 12. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: The Strategic Deployment of 6-Bromoimidazo[1,2-a]pyrazine in Modern Medicinal Chemistry
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a multitude of potent and selective therapeutic agents. This guide focuses on a key building block, 6-Bromoimidazo[1,2-a]pyrazine , detailing its strategic importance, synthetic utility, and application in the generation of high-value drug candidates. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling precise and diverse functionalization through modern cross-coupling methodologies. We provide field-proven protocols for key transformations and contextualize their application through case studies of kinase inhibitors, illustrating the scaffold's role in targeting critical signaling pathways in oncology and immunology.
Introduction: The Imidazo[1,2-a]pyrazine Core and the Significance of the 6-Bromo Handle
The imidazo[1,2-a]pyrazine core is a bioisostere of purine, granting it access to a wide range of biological targets, particularly the ATP-binding sites of kinases.[1][2] Its rigid, bicyclic structure provides a well-defined vectoral presentation of substituents for interaction with protein targets. The introduction of a bromine atom at the C6 position is a critical design element for library synthesis and lead optimization for several reasons:
-
Synthetic Versatility: The C-Br bond is highly amenable to a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic and efficient introduction of aryl, heteroaryl, amino, and alkynyl moieties.
-
Modulation of Physicochemical Properties: Substitution at the C6 position significantly influences the molecule's solubility, lipophilicity, and metabolic stability, allowing for the fine-tuning of pharmacokinetic profiles.
-
Vectoral Diversity for Target Engagement: The C6 position often points towards solvent-exposed regions of ATP-binding pockets or allows for the installation of groups that can form key interactions with the target protein, enhancing potency and selectivity.[3][4]
This document will provide detailed protocols for the most critical synthetic transformations of this compound and showcase its application in the development of kinase inhibitors.
Core Synthetic Methodologies: Functionalization of the 6-Position
The true power of this compound lies in its capacity for diversification. Below are detailed, validated protocols for two of the most pivotal reactions in its derivatization.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone for creating C(sp²)-C(sp²) bonds, enabling the introduction of a wide array of aryl and heteroaryl groups at the C6 position.[5]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of various boronic acids and esters with this compound.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.05 equiv) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Base: 2 M aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane or a mixture of DME/H₂O (4:1)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the boronic acid/ester, the palladium catalyst, and the base (if solid).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe. If using an aqueous base, add it at this stage.
-
Heat the reaction mixture to 80–110 °C. For microwave-assisted reactions, a temperature of 130-150°C for 20-30 minutes can be effective.[6]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–16 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-substituted imidazo[1,2-a]pyrazine.
-
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) / Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 / 12h | ~85% |
| 2 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 / 16h | ~78% |
| 3 | 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 / 8h | ~90% |
| 4 | 1H-Indazol-6-ylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 110 / 6h | ~82% |
Yields are approximate and based on literature for similar substrates.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, allowing for the introduction of primary and secondary amines at the C6 position. This is particularly valuable for installing moieties that can act as hydrogen bond donors or acceptors, or as points for further diversification.[7][8]
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of anilines and other amines with this compound.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (aniline, heterocyclic amine, etc.) (1.1–1.5 equiv)
-
Palladium precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02-0.05 equiv)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.04-0.10 equiv)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5–2.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk flask.
-
Add this compound and the amine coupling partner.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100–120 °C until the starting material is consumed as monitored by LC-MS (typically 4–24 hours).
-
Cool the reaction to room temperature, dilute with a suitable solvent like dichloromethane (DCM) or ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude material via silica gel chromatography or recrystallization to obtain the desired 6-amino-imidazo[1,2-a]pyrazine derivative.
-
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Application in Kinase Inhibitor Drug Discovery
The this compound scaffold has been instrumental in the development of inhibitors for several important kinase targets.
Case Study: Spleen Tyrosine Kinase (Syk) Inhibitors
Syk is a non-receptor tyrosine kinase crucial for signaling in various hematopoietic cells, including B-cells and mast cells.[9] Its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.
Entospletinib (GS-9973) is a selective Syk inhibitor that has undergone clinical trials for hematological cancers.[10] Its synthesis prominently features the functionalization of a 6,8-dihalo-imidazo[1,2-a]pyrazine core. The key steps involve a Suzuki coupling at the C6 position and a Buchwald-Hartwig amination at the C8 position.
-
Structure of Entospletinib: The 6-(1H-indazol-6-yl) group, installed via a Suzuki reaction, is a key pharmacophore. The N-(4-morpholinophenyl)amino group at C8, installed via amination, enhances solubility and modulates the pharmacokinetic profile.
Table 2: Pharmacological Data for Imidazo[1,2-a]pyrazine-based Syk Inhibitors
| Compound | Target | IC₅₀ (nM) | Clinical Phase (Highest) | Indication |
| Entospletinib (GS-9973) | Syk | 16.5 | Phase II | Hematological Malignancies |
| Lanraplenib (GS-9876) | Syk | 9.2 | Phase II | Autoimmune Diseases |
Data sourced from reference[10].
Syk Signaling Pathway in B-Cells
Caption: Inhibition of the BCR signaling cascade by Entospletinib.
Case Study: Aurora Kinase Inhibitors
Aurora kinases (A and B) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive oncology targets. The imidazo[1,2-a]pyrazine core has been successfully employed to generate potent dual Aurora A/B inhibitors.[3][4]
Lead optimization efforts have shown that small, polar groups introduced via the C6 position can significantly improve aqueous solubility and pharmacokinetic properties without compromising potency.
-
Structure-Activity Relationship (SAR) Insights:
-
A key interaction is a hydrogen bond between the N1 nitrogen of the imidazo[1,2-a]pyrazine core and the hinge region of the kinase.
-
The C8 position is often substituted with an amine that forms another hydrogen bond with the protein backbone.
-
The C6 position is often directed towards the solvent-exposed region, where substitution can be used to tune physical properties.
-
Table 3: Potency of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors
| Compound ID | Aur A (Kd, nM) | Aur B (Kd, nM) | Cellular phos-HH3 IC₅₀ (nM) |
| Lead Cmpd. 1 | - | - | 250 |
| SCH 1473759 (12k) | 0.02 | 0.03 | 25 |
Data sourced from reference[3][11]. phos-HH3 is a cellular biomarker for Aurora B activity.
Aurora B Kinase Pathway in Mitosis
Caption: Inhibition of Aurora B function during mitosis.
Conclusion and Future Outlook
This compound is a high-value, versatile building block that provides a reliable and efficient entry point into a medicinally relevant chemical space. The robust and well-characterized reactivity of the C6-bromo bond, particularly in Suzuki-Miyaura and Buchwald-Hartwig couplings, allows for extensive SAR exploration and the systematic optimization of lead compounds. Its demonstrated success in the development of clinical-stage kinase inhibitors for oncology and autoimmune diseases solidifies its importance for researchers, scientists, and drug development professionals. Future applications will likely expand to other target classes as the privileged nature of the imidazo[1,2-a]pyrazine scaffold continues to be explored.
References
- 1. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. US8765761B2 - 6-(1H-indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-yl)propan-2-yl]phenyl}imidazo[1,2-A]pyrazin-8-amine, or a pharmaceutically acceptable salt thereof, as a syk inhibitor - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging the 6-Bromoimidazo[1,2-a]pyrazine Scaffold for Kinase Inhibitor Design
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a known driver of numerous pathologies, particularly cancer.[2] The development of small-molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms in oncology and beyond.[3]
Within the medicinal chemist's toolkit, certain chemical structures, known as "privileged scaffolds," appear repeatedly in successful drug candidates due to their inherent ability to bind to specific biological targets with high affinity. The imidazo[1,2-a]pyrazine core is a quintessential example of such a scaffold in the realm of kinase inhibition.[4] This nitrogen-rich heterocyclic system acts as a bioisostere of the adenine ring of ATP, enabling it to form crucial hydrogen bond interactions within the highly conserved kinase hinge region.[3][5]
This guide focuses specifically on the application of 6-bromoimidazo[1,2-a]pyrazine , a versatile intermediate that serves as a cornerstone for building diverse and potent kinase inhibitor libraries. The bromine atom at the 6-position is not merely a substituent; it is a strategic synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space to achieve high potency and target selectivity.
Application Notes: Rationale and Mechanistic Insights
The Imidazo[1,2-a]pyrazine Core: An Engineered ATP Mimic
The efficacy of the imidazo[1,2-a]pyrazine scaffold stems from its structural and electronic similarity to purines. This allows it to anchor within the ATP binding cleft, a pocket defined by several key features:
-
The Hinge Region: A flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. The imidazo[1,2-a]pyrazine core typically forms one or two critical hydrogen bonds with the backbone amides of this region, mimicking the interactions of ATP's adenine.
-
Hydrophobic Pockets: Areas within the active site that accommodate aryl or alkyl groups, contributing to binding affinity through van der Waals interactions.
-
Solvent-Exposed Region: An area at the mouth of the ATP pocket where substitutions can be made to enhance solubility, modulate pharmacokinetic properties, and achieve selectivity over other kinases.
Figure 1: General binding mode of an imidazo[1,2-a]pyrazine inhibitor.
The 6-Bromo Position: A Gateway to Potency and Selectivity
The true utility of this compound lies in its capacity for synthetic diversification. The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a vast array of aryl and heteroaryl moieties at the 6-position, which typically projects toward the solvent-exposed region of the kinase.
Causality Behind This Strategy:
-
Exploring Selectivity: Kinase ATP sites are highly conserved, but the solvent-exposed regions often show greater sequence divergence. By installing diverse chemical groups at the 6-position, researchers can exploit these subtle differences to engineer inhibitors that are selective for a specific kinase or kinase family.
-
Improving Physicochemical Properties: Modifications at this position can be used to fine-tune solubility, cell permeability, and metabolic stability, which are critical for converting a potent inhibitor into a viable drug candidate.[6]
-
Structure-Based Design: With a co-crystal structure in hand, the 6-position can be rationally modified to form additional interactions with the target protein, thereby increasing binding affinity and potency.[7]
Figure 2: Synthetic workflow leveraging the 6-bromo intermediate.
Case Studies: Proven Success Across Multiple Kinase Families
The imidazo[1,2-a]pyrazine scaffold has yielded potent inhibitors against numerous therapeutically relevant kinases.
-
Aurora Kinases: These serine/threonine kinases are critical regulators of mitosis and are frequently overexpressed in tumors.[6] Derivatives of imidazo[1,2-a]pyrazine have been developed as picomolar dual inhibitors of Aurora A and Aurora B.[8][9] Optimization of this scaffold led to compounds with excellent cell potency and demonstrated efficacy in human tumor xenograft models.[8] Structure-based design, guided by co-crystal structures, has been instrumental in achieving selectivity.[7]
-
Spleen Tyrosine Kinase (SYK): SYK is a key mediator of signaling in hematopoietic cells and is a target for autoimmune diseases and certain B-cell malignancies. Entospletinib (GS-9973), an imidazo[1,2-a]pyrazine derivative, is a selective SYK inhibitor that has advanced into clinical trials.[3] This compound exemplifies the scaffold's potential to produce orally bioavailable drugs with manageable toxicity profiles.[3]
-
Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcriptional elongation, CDK9 is an attractive target for cancer therapy.[2] Recent studies have shown that imidazo[1,2-a]pyrazines can potently inhibit CDK9 in the sub-micromolar range. Structure-activity relationship (SAR) studies revealed that substitutions at the 2- and 3-positions, in addition to the 6-position, are critical for achieving high potency against CDK9.[2]
Data Presentation: Inhibitory Profile
The following table summarizes the activity of representative imidazo[1,2-a]pyrazine-based inhibitors against key kinase targets, demonstrating the scaffold's broad applicability.
| Compound/Series | Target Kinase(s) | Key IC50/Kd Values | Reference |
| SCH 1473759 (12k) | Aurora A, Aurora B | Kd = 0.02 nM (Aur A)Kd = 0.03 nM (Aur B) | [8][9] |
| Entospletinib (6) | SYK | IC50 = 16.5 nM | [3] |
| Lanraplenib (7) | SYK | IC50 = 9.2 nM | [3] |
| Compound 3c | CDK9 | IC50 = 0.16 µM | [2] |
| Compound 15 | Aurora A | IC50 = 25 nM (cellular phos-HH3) | [7] |
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel kinase inhibitors derived from this compound.
General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative method for diversifying the this compound core.
Rationale: This protocol is chosen for its reliability, broad substrate scope, and the commercial availability of a vast number of boronic acids/esters, enabling rapid library synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a microwave vial, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid/ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 5-10 minutes.
-
Reaction: Heat the reaction mixture in a microwave reactor at 100-140 °C for 15-60 minutes, or by conventional heating at 80-100 °C for 2-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-substituted imidazo[1,2-a]pyrazine.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for determining the IC₅₀ value of a compound using an ATP-depletion assay format (e.g., Kinase-Glo®).
Rationale: This assay is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening. It measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction; lower ATP levels (and thus lower luminescence) indicate higher kinase activity.[10]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
Reaction Mixture: In a white, opaque 384-well plate, add the following components in order:
-
Kinase buffer (containing appropriate salts, DTT, and BSA).
-
Inhibitor from the dilution series (final DMSO concentration should be ≤1%).
-
Recombinant kinase enzyme (pre-determined optimal concentration).
-
Substrate (e.g., a generic peptide substrate like poly(Glu,Tyr) 4:1).
-
-
Initiation: Start the kinase reaction by adding ATP at its Kₘ concentration.
-
Incubation: Incubate the plate at 30 °C for a pre-determined time (e.g., 60 minutes) during which the reaction proceeds linearly.
-
Detection: Stop the reaction and detect remaining ATP by adding an equal volume of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent).
-
Reading: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.
-
Data Analysis and Validation:
-
Controls: Include "no enzyme" wells (0% activity) and "vehicle (DMSO) only" wells (100% activity).
-
Calculation: Calculate percent inhibition for each compound concentration relative to the controls.
-
IC₅₀ Determination: Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol for Cell-Based Target Engagement: Aurora B Inhibition
This protocol validates whether an inhibitor engages its intended target within a cellular context by measuring the phosphorylation of a downstream substrate.
Rationale: An in vitro IC₅₀ does not guarantee cellular activity. This assay confirms that the compound can penetrate the cell membrane, engage the target kinase (Aurora B), and elicit a downstream biological effect—the inhibition of Histone H3 phosphorylation at Serine 10 (phos-HH3), a direct substrate of Aurora B.[8]
Figure 3: Western blot workflow for measuring phos-HH3 inhibition.
Step-by-Step Methodology:
-
Cell Culture: Seed a human cancer cell line (e.g., HCT116 colon cancer cells) in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-a]pyrazine inhibitor for 2-4 hours. Include a vehicle (DMSO) control.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells directly in the well with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples and separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4 °C with a primary antibody specific for phosphorylated Histone H3 (Ser10).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Perform a parallel blot or strip and re-probe the same membrane with an antibody for Total Histone H3 as a loading control.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities. A dose-dependent decrease in the ratio of phos-HH3 to Total H3 confirms cellular target engagement of Aurora B.
-
Conclusion
The this compound scaffold is a powerful and validated platform for the design and synthesis of potent and selective kinase inhibitors. Its utility is rooted in its ability to mimic the adenine of ATP, anchoring it in the kinase hinge region, while the strategically placed bromine atom provides a versatile chemical handle for extensive SAR exploration via modern cross-coupling chemistry. The successful development of clinical candidates like Entospletinib validates this approach.[3] The protocols and application notes provided herein offer a comprehensive guide for researchers aiming to leverage this privileged scaffold to develop the next generation of targeted kinase inhibitors.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyrazine Core
Introduction: The Rising Prominence of the Imidazo[1,2-a]pyrazine Scaffold in Drug Discovery
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an ideal framework for designing molecules that can interact with a variety of biological targets. This structural motif is a key component in several clinically evaluated and marketed drugs, including kinase inhibitors and AKT inhibitors.[1] The therapeutic potential of this scaffold spans a wide range of applications, from oncology to infectious diseases and central nervous system disorders.[2][3][4]
The ability to strategically modify the imidazo[1,2-a]pyrazine core is paramount for fine-tuning the pharmacological properties of drug candidates, such as potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth overview of established and innovative protocols for the regioselective functionalization of this important heterocycle, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to empower your synthetic strategies.
Strategic Functionalization Pathways
The functionalization of the imidazo[1,2-a]pyrazine core can be approached through several key synthetic strategies. The choice of method depends on the desired substitution pattern and the available starting materials. This guide will focus on three primary and highly effective approaches: Halogenation as a prelude to cross-coupling, direct C-H functionalization, and regioselective metalation.
Figure 1: Key strategies for the functionalization of the imidazo[1,2-a]pyrazine core.
Halogenation: Installing a Versatile Synthetic Handle
A common and effective strategy for functionalizing the imidazo[1,2-a]pyrazine core is to first introduce a halogen atom, which then serves as a versatile handle for a wide array of cross-coupling reactions. Electrophilic aromatic halogenation is a well-established method, with the C3 position being the most electronically rich and thus the most susceptible to substitution.
Protocol 1: Regioselective Bromination at C3 using N-Bromosuccinimide (NBS)
This protocol describes the regioselective bromination of the imidazo[1,2-a]pyrazine core at the C3 position using N-Bromosuccinimide (NBS). This method is often preferred due to its mild reaction conditions and straightforward work-up.
Rationale: NBS is an efficient source of electrophilic bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich C3 position of the imidazo[1,2-a]pyrazine attacks the bromine atom of NBS.
Experimental Protocol:
-
Reaction Setup: To a solution of the starting imidazo[1,2-a]pyrazine (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL) in a round-bottom flask, add N-Bromosuccinimide (1.1 mmol, 1.1 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the 3-bromoimidazo[1,2-a]pyrazine derivative.
Self-Validation: The successful synthesis of the 3-bromo product can be confirmed by ¹H NMR, where the disappearance of the proton signal at the C3 position will be observed, and by mass spectrometry, which will show the characteristic isotopic pattern of a bromine-containing compound.
Protocol 2: Transition-Metal-Free Chlorination at C3
For cases where a chloro-substituent is desired, a transition-metal-free approach using sodium chlorite offers an inexpensive and efficient alternative. While this protocol has been extensively validated for the related imidazo[1,2-a]pyridine scaffold, the electronic similarities suggest its applicability to the imidazo[1,2-a]pyrazine core.[5][6][7]
Rationale: In the presence of an acid, such as acetic acid, sodium chlorite generates a reactive chlorinating species. The reaction is highly regioselective for the electron-rich C3 position.[8]
Experimental Protocol:
-
Reaction Setup: In a sealed tube, dissolve the imidazo[1,2-a]pyrazine (1.0 mmol) in dimethylformamide (DMF, 5 mL).
-
Reagent Addition: Add sodium chlorite (1.5 mmol, 1.5 equiv.) and acetic acid (2.0 mmol, 2.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture at 60 °C for 10-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the residue by silica gel column chromatography.
Palladium-Catalyzed Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, offering a more atom-economical and step-efficient approach compared to traditional cross-coupling methods that require pre-functionalized starting materials.[9][10]
Protocol 3: Palladium-Catalyzed C6-Arylation of 3-Aminoimidazo[1,2-a]pyrazine
This protocol details a regioselective palladium-catalyzed C6-arylation of 3-aminoimidazo[1,2-a]pyrazine, a therapeutically relevant scaffold.[11] This method utilizes a concerted metalation-deprotonation (CMD) mechanism.
Rationale: The use of a palladium catalyst in conjunction with a suitable ligand and base allows for the selective activation of the C6-H bond. The amino group at C3 plays a crucial role in directing the regioselectivity. Computational studies have shown that the energy barrier for C-H activation is lowest at the C6 position.[11]
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-aminoimidazo[1,2-a]pyrazine (0.5 mmol), the desired aryl bromide (0.6 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv.).
-
Solvent and Degassing: Add anhydrous toluene (5 mL) and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction Conditions: Heat the reaction mixture at 110 °C for 12-24 hours under an argon atmosphere. Monitor the reaction's progress by LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for C-H Functionalization
| Position | Reaction Type | Catalyst/Reagents | Key Advantages | Reference |
| C3/C6 | Sequential Suzuki/C-H Arylation | Pd(OAc)₂, SPhos, K₂CO₃ | One-pot procedure for disubstitution | [12] |
| C6 | Direct Arylation | Pd(OAc)₂, SPhos, K₂CO₃ | High regioselectivity for C6 | [11] |
| C3/C5 | Sequential C-H Arylation | Pd(OAc)₂, various ligands | Access to C3, C5-diarylated products | [13] |
Regioselective Functionalization via Organometallic Intermediates
A powerful and highly regioselective method for functionalizing the imidazo[1,2-a]pyrazine core involves the use of sterically hindered, non-nucleophilic bases to generate organometallic intermediates, which can then be trapped with a variety of electrophiles.[1]
Figure 2: Regioselective metalation of 6-chloroimidazo[1,2-a]pyrazine.
Protocol 4: Kinetically Controlled Magnesiation at C3
This protocol leverages the kinetically favored deprotonation at the C3 position of 6-chloroimidazo[1,2-a]pyrazine using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl).[1][14][15]
Rationale: The C3 proton is the most acidic, making it susceptible to deprotonation by a strong, non-nucleophilic base at low temperatures. The resulting magnesium intermediate is stable at these temperatures and can be trapped with various electrophiles.
Experimental Protocol:
-
Preparation of Intermediate: In a flame-dried, argon-purged flask, cool a solution of 6-chloroimidazo[1,2-a]pyrazine (1.0 mmol) in anhydrous THF (5 mL) to -60 °C. Add a solution of TMPMgCl·LiCl (1.1 mmol, 1.1 equiv.) in THF dropwise. Stir the mixture at -60 °C for 30 minutes.
-
Electrophilic Quench:
-
For Iodination: Add a solution of iodine (1.2 mmol) in THF.
-
For Acylation: Add the acyl chloride (1.2 mmol) and allow the reaction to warm to room temperature over 2 hours.
-
For Allylation: Add allyl bromide (1.2 mmol) and a catalytic amount of CuCN·2LiCl (20 mol%).
-
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Protocol 5: Thermodynamically Controlled Zincation at C5
A switch in regioselectivity to the C5 position can be achieved by using a different metalating agent, TMP₂Zn·2MgCl₂·2LiCl, under slightly different conditions.[1][14][15]
Rationale: While C3 is the kinetically favored site, the C5-metalated species is thermodynamically more stable. The use of the zinc-based TMP reagent at a slightly higher temperature allows for equilibration to the more stable C5-zincated intermediate.
Experimental Protocol:
-
Preparation of Intermediate: In a flame-dried, argon-purged flask, cool a solution of 6-chloroimidazo[1,2-a]pyrazine (1.0 mmol) in anhydrous THF (5 mL) to -20 °C. Add a solution of TMP₂Zn·2MgCl₂·2LiCl (1.1 mmol, 1.1 equiv.) in THF dropwise. Stir the mixture at -20 °C for 15 minutes.
-
Electrophilic Quench: Add the desired electrophile (e.g., benzoyl chloride, allyl bromide, iodine) (1.2 mmol) and stir for 1-2 hours at room temperature.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic phase, and concentrate. Purify by column chromatography.
Table 2: Comparison of Regioselective Metalation Protocols
| Parameter | Protocol 4: C3-Magnesiation | Protocol 5: C5-Zincation |
| Metalating Agent | TMPMgCl·LiCl | TMP₂Zn·2MgCl₂·2LiCl |
| Temperature | -60 °C | -20 °C |
| Time | 30 min | 15 min |
| Control | Kinetic | Thermodynamic |
| Position | C3 | C5 |
| Typical Yields | 40-78% | 52-85% |
Conclusion
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of novel therapeutics. The protocols outlined in this guide provide a robust toolkit for the strategic functionalization of this core. By understanding the underlying principles of regioselectivity—be it through electronic effects in electrophilic substitution, directing group effects in C-H activation, or kinetic versus thermodynamic control in metalation—researchers can rationally design and synthesize complex, polyfunctionalized derivatives. The ability to selectively decorate the C3, C5, and C6 positions opens up vast chemical space for exploration in drug discovery programs.
References
- 1. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Note & Protocols: High-Throughput Screening Assays for 6-Bromoimidazo[1,2-a]pyrazine Libraries
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent kinase inhibitors, antivirals, and anticancer agents.[1][2] The 6-bromo substitution, in particular, offers a versatile synthetic handle for developing extensive compound libraries aimed at exploring structure-activity relationships (SAR). This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and implementing robust high-throughput screening (HTS) campaigns for 6-Bromoimidazo[1,2-a]pyrazine libraries. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based assays, and outline a comprehensive workflow for hit validation and data analysis.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold
Imidazo[1,2-a]pyrazines are nitrogen-containing heterocyclic compounds that have garnered significant attention due to their wide range of biological activities. Their structural similarity to purines allows them to interact with a variety of biological targets, most notably the ATP-binding pocket of protein kinases.[3] Structure-based design efforts have led to the development of imidazo[1,2-a]pyrazine derivatives as selective inhibitors for targets like Aurora-A kinase.[4] Furthermore, this scaffold has been identified in compounds with potent activity against influenza virus, various cancer cell lines, and as inhibitors of enzymes like ENPP1.[5][6][7]
Screening large libraries of these compounds is essential for identifying novel therapeutic leads. High-Throughput Screening (HTS) provides the necessary scale and efficiency to evaluate thousands of compounds, but its success hinges on the design of sensitive, robust, and relevant assays.[8] This guide focuses on three powerful HTS methodologies: a biochemical kinase inhibition assay (AlphaScreen®), a cell-based signaling pathway assay (Luciferase Reporter), and a phenotypic High-Content Screening (HCS) assay.
Strategic Assay Selection
The choice of a primary screening assay is the most critical decision in an HTS campaign. It dictates the type of "hits" that will be identified and the subsequent workflow. The decision should be driven by the biological question being asked.
-
Biochemical Assays: These assays use purified components (e.g., enzyme, substrate) to measure the direct effect of a compound on a molecular interaction. They are ideal for identifying direct inhibitors of a specific target, such as a kinase. They offer high precision and throughput but do not provide information on cell permeability, metabolism, or off-target effects.
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data.[9] They can assess not only target engagement but also downstream functional consequences, such as the modulation of a signaling pathway. While powerful, they can be more complex, and identifying the precise molecular target of a hit requires further deconvolution.
A comprehensive screening strategy often employs both assay types. A biochemical assay might be used for the primary screen to find direct binders, followed by a cell-based assay as a secondary screen to confirm cellular activity and filter out compounds that are not cell-permeable.
Considerations Specific to Imidazo[1,2-a]pyrazine Libraries
-
Potential for Fluorescence Interference: The fused aromatic ring system of the scaffold may lead to intrinsic fluorescence, which can interfere with fluorescence-based assays (e.g., TR-FRET). It is crucial to perform compound interference checks early in assay development.
-
Solubility: Like many heterocyclic compounds, solubility can be a challenge. The use of DMSO for stock solutions is standard, but the final assay concentration of DMSO should be optimized (typically ≤1%) to avoid artifacts. The addition of non-ionic detergents like Tween-20 or Triton X-100 to assay buffers can help mitigate compound aggregation.[10]
-
Pan-Assay Interference Compounds (PAINS): HTS libraries inevitably contain compounds that appear as hits in numerous assays through non-specific mechanisms.[10] The imidazo[1,2-a]pyrazine core itself is not a notorious PAINS motif, but specific derivatives could be. Awareness and subsequent validation steps are essential to identify and discard these promiscuous compounds.
HTS Workflow Overview
A successful HTS campaign follows a structured, multi-stage process designed to identify and validate promising lead compounds while systematically eliminating false positives.
Caption: A generalized workflow for an HTS campaign.
Protocol 1: Biochemical Kinase Inhibition Assay (AlphaScreen®)
This protocol describes a method to identify inhibitors of a protein kinase (e.g., Aurora-A) using PerkinElmer's AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[11]
Principle of the Assay
AlphaScreen is a bead-based assay that measures molecular interactions.[12] Donor beads, when excited by a 680 nm laser, convert ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (<200 nm), the singlet oxygen triggers a chemiluminescent signal in the Acceptor bead, which is emitted at 520-620 nm.[13] In this kinase assay, a biotinylated peptide substrate is captured by Streptavidin-coated Donor beads. A phospho-specific antibody, which only recognizes the phosphorylated substrate, is captured by Protein A-coated Acceptor beads. Kinase activity brings the beads together, generating a signal. Inhibitors prevent substrate phosphorylation, leading to a decrease in signal.[14]
Caption: Principle of the AlphaScreen kinase inhibition assay.
Materials & Reagents
-
Kinase: Purified, active enzyme (e.g., Aurora-A).
-
Substrate: Biotinylated peptide substrate (e.g., Biotin-LRRASLG).
-
Antibody: Phospho-specific antibody recognizing the phosphorylated substrate.
-
Beads: Streptavidin Donor Beads and Protein A Acceptor Beads (PerkinElmer).
-
Assay Plate: White, low-volume 384-well plates (e.g., Greiner Bio-One).
-
Compound Library: this compound library dissolved in 100% DMSO.
-
Reagents: ATP, MgCl₂, DTT, BSA, Tris-HCl, EDTA.
-
Kinase Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Stop/Detection Buffer: 50 mM Tris (pH 7.5), 50 mM EDTA, 0.01% Tween-20.
Step-by-Step Protocol (384-well format)
-
Compound Plating: Add 50 nL of test compounds (from 10 mM DMSO stock) to wells of the assay plate for a final concentration of 10 µM. For controls, add 50 nL of DMSO (0% inhibition) or a known inhibitor like Staurosporine (100% inhibition).
-
Kinase/Substrate Addition: Prepare a master mix of Kinase and Biotinylated Substrate in Kinase Assay Buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows compounds to bind to the kinase before the reaction starts.
-
Initiate Reaction: Prepare an ATP solution in Kinase Assay Buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. This time should be optimized to ensure the reaction is in the linear range (typically <20% substrate conversion).
-
Stop Reaction & Add Beads: Prepare a master mix of Donor and Acceptor beads in Stop/Detection Buffer. Important: This step must be performed under subdued green light as the beads are light-sensitive.[13] Add 10 µL of this bead mix to each well. The EDTA in the buffer chelates Mg²⁺, stopping the kinase reaction.
-
Bead Incubation: Seal the plate and incubate in the dark at room temperature for 60-90 minutes to allow for signal development.
-
Read Plate: Read the plate on an AlphaScreen-compatible plate reader (e.g., PerkinElmer EnVision®).
Data Analysis & QC
| Parameter | Formula | Recommended Value | Rationale |
| Z-Factor (Z') | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | > 0.5 | Measures the statistical separation between positive and negative controls, indicating assay robustness.[15] |
| Signal-to-Background (S/B) | μneg / μpos | > 5 | Indicates the dynamic range of the assay. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 10% | Measures the variability of control wells, indicating assay precision.[15] |
| Percent Inhibition | 100 * [ 1 - (Signalcpd - μpos) / (μneg - μpos) ] | N/A | Normalizes the signal of each test compound relative to controls. |
(μ = mean, σ = standard deviation, pos = positive control/100% inhibition, neg = negative control/0% inhibition, cpd = test compound)
Protocol 2: Cell-Based Luciferase Reporter Assay
This protocol describes a cell-based assay to measure the inhibition of a specific signaling pathway (e.g., NF-κB) that is downstream of a target kinase.
Principle of the Assay
This assay uses a genetically engineered cell line that contains a reporter gene construct.[9] The construct consists of a promoter with multiple copies of a specific transcription factor response element (e.g., NF-κB response element) placed upstream of a luciferase gene (e.g., Firefly luciferase).[16] When the signaling pathway is activated, the transcription factor binds to the response element and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is directly proportional to the activity of the pathway.[17] A second, constitutively expressed luciferase (e.g., Renilla) is often used as an internal control to normalize for cell viability and transfection efficiency.[17][18]
Materials & Reagents
-
Reporter Cell Line: A stable cell line (e.g., HEK293) expressing the desired luciferase reporter construct (e.g., NF-κB-luc).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics.
-
Stimulant: A known activator of the pathway (e.g., TNF-α for the NF-κB pathway).
-
Assay Plate: White, clear-bottom 384-well cell culture plates.
-
Luciferase Assay Reagent: A dual-luciferase reporter assay system (e.g., Promega Dual-Glo®).
Step-by-Step Protocol (384-well format)
-
Cell Seeding: Seed the reporter cells into the 384-well plates at an optimized density (e.g., 5,000 cells/well in 40 µL of medium). Incubate overnight (16-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Addition: Add 50 nL of test compounds from the this compound library or controls (DMSO, known inhibitor) to the wells.
-
Pre-incubation: Incubate the plate for 60 minutes at 37°C.
-
Pathway Stimulation: Prepare the stimulant (e.g., TNF-α) in cell culture medium at 2x the final desired concentration. Add 40 µL to each well (except for unstimulated controls).
-
Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂. This allows for transcription and translation of the luciferase reporter gene.
-
Lysis and Luciferase Reaction:
-
Equilibrate the plate and luciferase reagents to room temperature.
-
Add the first luciferase reagent (containing Firefly luciferin and lysis buffer) to all wells.
-
Incubate for 10 minutes to ensure complete cell lysis and signal stabilization.
-
-
Read Firefly Luminescence: Measure the Firefly luminescence on a plate-based luminometer.
-
Quench and Read Renilla Luminescence: Add the second luciferase reagent (which quenches the Firefly signal and contains the Renilla substrate). Incubate for 10 minutes.
-
Read Renilla Luminescence: Measure the Renilla luminescence.
Data Analysis
-
Normalization: For each well, calculate the Normalized Response Ratio (NRR) by dividing the Firefly signal by the Renilla signal (NRR = Firefly / Renilla). This corrects for variations in cell number.
-
Percent Inhibition: Calculate percent inhibition using the normalized data, comparing the compound-treated stimulated wells to the DMSO-treated stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
Protocol 3: High-Content Screening (HCS) for Phenotypic Changes
HCS combines automated microscopy with sophisticated image analysis to quantify cellular phenotypes.[19] This protocol provides a general framework for an HCS assay to measure the nuclear translocation of a transcription factor (e.g., NF-κB p65), a common downstream event in many signaling pathways.
Principle of the Assay
Cells are treated with compounds and a stimulant, then fixed and stained with fluorescent dyes. A nuclear stain (e.g., Hoechst) identifies the nucleus, and an antibody-conjugated fluorophore identifies the protein of interest (e.g., NF-κB p65). Automated imaging captures images of the cells, and image analysis software quantifies the fluorescence intensity of the protein in the nuclear versus the cytoplasmic compartments.[20] An inhibitor will prevent the stimulant-induced translocation of the protein from the cytoplasm to the nucleus.
Materials & Reagents
-
Cell Line: A cell line suitable for imaging (e.g., U2OS, HeLa).
-
Assay Plate: Black, clear-bottom 384-well imaging plates.
-
Reagents: Fixative (4% Paraformaldehyde), Permeabilization Buffer (0.1% Triton X-100 in PBS), Blocking Buffer (5% BSA in PBS).
-
Stains: Primary antibody (e.g., anti-NF-κB p65), a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488), and a nuclear counterstain (e.g., Hoechst 33342).
Step-by-Step Protocol
-
Cell Seeding, Compound Addition, and Stimulation: Follow steps 1-5 from the Luciferase Reporter Assay protocol, using imaging plates.
-
Fixation: Carefully remove the medium and add 4% paraformaldehyde. Incubate for 15 minutes at room temperature.
-
Permeabilization: Wash wells with PBS, then add Permeabilization Buffer. Incubate for 10 minutes.
-
Blocking: Wash wells with PBS, then add Blocking Buffer. Incubate for 1 hour.
-
Primary Antibody Staining: Dilute the primary antibody in Blocking Buffer and add to wells. Incubate overnight at 4°C.
-
Secondary Antibody & Nuclear Staining: Wash wells with PBS. Add a solution containing the fluorescent secondary antibody and Hoechst stain. Incubate for 1 hour in the dark.
-
Imaging: Wash wells multiple times with PBS, leaving a final volume of 50 µL in each well. Acquire images using a high-content imaging system (e.g., Molecular Devices ImageXpress or Thermo Fisher CellInsight).
Data Analysis
The primary output is the ratio of nuclear to cytoplasmic fluorescence intensity for the protein of interest. Image analysis software will define cellular compartments based on the fluorescent stains and calculate this ratio for hundreds of cells per well. Hits are identified as compounds that significantly reduce this ratio in stimulated cells compared to DMSO controls.
Hit Validation and Triage
A primary screen will generate a list of "hits," but many of these may be false positives.[10] A rigorous validation cascade is crucial to focus resources on the most promising compounds.[8]
-
Hit Confirmation: Re-test all primary hits from a freshly prepared sample of the compound to rule out plating or sample handling errors.
-
Dose-Response Analysis: Test confirmed hits in a multi-point concentration curve (e.g., 8-12 points) to determine their potency (IC₅₀ or EC₅₀) and confirm the observed activity is concentration-dependent.[8]
-
Orthogonal Assays: Validate hits in a secondary assay that uses a different technology or measures a different biological endpoint. For example, a hit from the AlphaScreen assay should be tested in a cell-based assay to confirm it is active in a cellular context. This helps eliminate artifacts specific to the primary assay format.[10]
-
SAR by Analogue: Procure and test commercially available, structurally related analogues of the hit compounds. If these analogues also show activity, it increases confidence that the activity is due to the specific chemical scaffold and not a random artifact.[10]
-
Selectivity Profiling: Test promising hits against a panel of related targets (e.g., a panel of other kinases) to determine their selectivity profile. Highly selective compounds are often more desirable as they are less likely to have off-target toxicity.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. A successful drug discovery campaign built upon these libraries requires a thoughtful and rigorous HTS strategy. By combining well-validated biochemical assays like AlphaScreen with biologically relevant cell-based assays such as luciferase reporters and high-content imaging, researchers can efficiently identify and prioritize potent, cell-active compounds. The protocols and workflows outlined in this guide provide a robust framework for executing these screens, navigating the complexities of hit validation, and ultimately advancing promising chemical matter toward lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. knime.com [knime.com]
- 16. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]
- 18. 高感度マルチプレックスルシフェラーゼレポーターアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Content Screening | HCS | Drug Discovery | Whole Cells [celtarys.com]
development of cell-based assays for imidazo[1,2-a]pyrazine compounds
Application Notes and Protocols
Topic: Development of Cell-Based Assays for Imidazo[1,2-a]pyrazine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bridging the Gap from Scaffold to Candidate with Cellular Assays
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a vast range of biological activities.[1] Derivatives have demonstrated potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents, among other therapeutic applications.[2][3][4][5] For instance, specific derivatives have been developed as potent inhibitors of ENPP1 for cancer immunotherapy, while others target key bacterial enzymes or exhibit cytotoxicity against various cancer cell lines.[4][5][6]
The journey from a promising chemical scaffold to a viable drug candidate, however, is contingent on a deep understanding of its biological effects in a relevant physiological context. While biochemical assays are invaluable for determining direct interactions with purified targets, they cannot capture the complexities of the cellular environment, such as membrane permeability, off-target effects, and metabolic stability. Cell-based assays are therefore indispensable tools in the drug discovery pipeline.[7][8] They provide critical data on a compound's mechanism of action, potency, and potential toxicity in a living system, enabling robust structure-activity relationship (SAR) studies and informed lead optimization.[9][10]
This guide provides a framework and detailed protocols for developing a suite of cell-based assays to comprehensively characterize imidazo[1,2-a]pyrazine compounds. We will proceed from foundational cytotoxicity assessments to specific target engagement and functional downstream pathway analysis, offering insights into the rationale behind key experimental steps.
Phase 1: Pre-Development and Strategic Planning
Before initiating any assay, a clear understanding of the compound's putative target and the selection of an appropriate cellular model are paramount.
Target Identification and Cell Line Selection
The imidazo[1,2-a]pyrazine core has been shown to interact with a diverse array of biological targets. A critical first step is to review the literature or use predictive modeling to identify the most likely molecular target(s). Known targets include, but are not limited to:
-
Protein Kinases: Many heterocyclic compounds target the ATP-binding pocket of kinases. The imidazo[1,2-a]pyridine (a related scaffold) class, for example, includes inhibitors of PI3K/mTOR and Akt/mTOR pathways.[2]
-
Phosphodiesterases (PDEs): Certain derivatives exhibit PDE inhibitory activity.
-
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): This has been identified as a key target for cancer immunotherapy applications.[6]
Once a putative target is identified, the choice of cell line becomes the next critical decision. The ideal cell line should:
-
Express the Target of Interest: Verify target expression at the protein level (e.g., via Western blot or proteomics data) to ensure the model is relevant.
-
Represent the Disease Context: For an anticancer compound, use a cancer cell line derived from the target tissue (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[5][11]
-
Be Amenable to the Assay Format: The cell line should have robust growth characteristics and be compatible with the chosen detection technology (e.g., adherent for imaging, suspension for flow cytometry).
The Assay Development Workflow
A logical, tiered approach to assay development ensures that resources are used efficiently. The workflow should progress from broad, general effects to highly specific, mechanism-of-action studies.
Caption: Tiered assay development workflow.
Phase 2: Core Experimental Protocols
The following protocols provide step-by-step methodologies for a foundational assay cascade designed to characterize novel imidazo[1,2-a]pyrazine compounds.
Protocol 1: Cell Viability and Cytotoxicity Assessment
Principle: This initial assay determines the concentration at which a compound affects cell proliferation or induces cell death. The ATP detection assay is a rapid, sensitive, and high-throughput method based on the principle that ATP is a marker of metabolically active, viable cells.[12] The luciferase enzyme uses ATP to convert luciferin into oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells in culture.[12]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
Imidazo[1,2-a]pyrazine compounds dissolved in DMSO (10 mM stock)
-
White, flat-bottom 96-well cell culture plates
-
ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to the desired density (optimized for each cell line to ensure logarithmic growth over the assay period).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize edge effects.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the imidazo[1,2-a]pyrazine compounds in culture medium. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Causality: A wide concentration range is essential to capture the full dose-response curve and accurately determine the IC50 value.
-
Include vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%) and positive control (a known cytotoxic agent like staurosporine) wells. These controls are critical for data normalization and assay validation.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions (or controls) to the appropriate wells.
-
Incubate for 48-72 hours (or a time point relevant to the compound's expected mechanism).
-
-
Signal Detection:
-
Equilibrate the plate and the luminescent assay reagent to room temperature for 30 minutes.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Causality: This ensures complete release of cellular ATP for the enzymatic reaction.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and the "no-cell" or positive control background as 0% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
| Parameter | Description | Example Value |
| Cell Line | Human Breast Adenocarcinoma | MCF-7 |
| Seeding Density | Cells per well | 5,000 |
| Incubation Time | Compound exposure duration | 72 hours |
| Top Concentration | Highest compound concentration tested | 100 µM |
| Vehicle | Solvent for compound | 0.5% DMSO |
| Calculated IC50 | 50% inhibitory concentration | 5.2 µM |
Protocol 2: Target Engagement via Western Blot
Principle: If the imidazo[1,2-a]pyrazine compound is hypothesized to be a kinase inhibitor, a direct way to measure its engagement with the target in cells is to assess the phosphorylation status of a known downstream substrate.[8][13] A successful inhibitor will reduce the phosphorylation of its target's substrate in a dose-dependent manner. Western blotting uses specific antibodies to detect the total and phosphorylated forms of the protein, allowing for a ratiometric analysis of target inhibition.[14]
Caption: Inhibition of a kinase signaling pathway.
Materials:
-
Cell line expressing the target kinase
-
Imidazo[1,2-a]pyrazine compounds
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
Protein transfer system and PVDF or nitrocellulose membranes[14]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]
-
Primary antibodies (specific for the phosphorylated substrate, total substrate, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)[16]
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of the compound (and a vehicle control) for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.
-
Wash cells with ice-cold PBS and lyse them directly in the plate by adding 100-200 µL of ice-cold lysis buffer. Causality: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of proteins post-lysis.[16]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the concentration for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[16]
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Causality: The PVDF membrane has a high binding capacity for proteins, making it ideal for subsequent antibody detection.[14]
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Signal Detection and Re-probing:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. Quantify the band intensity using image analysis software.
-
To normalize the data, the blot must be stripped and re-probed for the total substrate and a loading control (e.g., β-actin) to ensure equal protein loading across all lanes.
-
Data Analysis: For each sample, calculate the ratio of the phospho-substrate signal to the total substrate signal. Then, normalize this ratio to the loading control. Plot the final normalized phospho-signal against the compound concentration to determine the IC50 for target inhibition.
Protocol 3: Downstream Pathway Modulation using a Luciferase Reporter Assay
Principle: To confirm that target engagement translates into a functional cellular outcome, a reporter gene assay can be used.[17] This assay measures the transcriptional activity of a signaling pathway. A plasmid is constructed where the luciferase gene is controlled by a promoter containing specific transcription factor response elements (e.g., NF-κB, CREB).[18][19] If the imidazo[1,2-a]pyrazine compound inhibits a pathway upstream of this transcription factor, it will lead to a decrease (or increase, for inhibitory pathways) in luciferase expression and a corresponding change in light output.[20][21]
Materials:
-
Host cell line (e.g., HEK293T, which is easily transfected)
-
Reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control plasmid expressing a different luciferase (e.g., Renilla) for normalization
-
Transfection reagent (e.g., Lipofectamine™)
-
White, clear-bottom 96-well plates
-
Dual-luciferase reporter assay system
-
Luminometer
Step-by-Step Methodology:
-
Transfection:
-
Seed cells in a 96-well plate.
-
The next day, co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Causality: The Renilla luciferase is driven by a constitutive promoter and serves as an internal control to normalize for variations in transfection efficiency and cell number, which is a critical component of a self-validating system.[20]
-
-
Compound Treatment:
-
Allow 24 hours for plasmid expression.
-
Treat the cells with a serial dilution of the imidazo[1,2-a]pyrazine compound.
-
Include a vehicle control and a positive control (a known activator or inhibitor of the pathway). For example, if using an NF-κB reporter, TNF-α would be a suitable activator.
-
-
Cell Lysis and Signal Measurement:
-
After the desired treatment period (e.g., 6-24 hours), remove the medium.
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase kit.
-
Following the manufacturer's protocol, add the firefly luciferase substrate (LAR II) and measure the luminescence (Signal A).
-
Next, add the Stop & Glo® Reagent, which quenches the firefly reaction and initiates the Renilla luciferase reaction. Measure the luminescence again (Signal B).
-
Data Analysis:
-
For each well, calculate the reporter activity ratio: (Signal A / Signal B).
-
Normalize the data to the vehicle control (set to 100% activity) or the stimulated control.
-
Plot the normalized activity against the log of the compound concentration and fit the data with a non-linear regression curve to determine the EC50 or IC50.
Conclusion
The successful characterization of imidazo[1,2-a]pyrazine compounds requires a multi-faceted approach that moves beyond simple biochemical screening. The systematic application of cell-based assays—progressing from broad cytotoxicity profiling to specific target engagement and functional pathway analysis—provides a comprehensive understanding of a compound's biological activity. This tiered workflow ensures that lead candidates are selected based on robust, physiologically relevant data, ultimately increasing the probability of success in preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. Target Engagement Assay Services [conceptlifesciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 18. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]
- 20. static.fishersci.eu [static.fishersci.eu]
- 21. Luciferase Reporter Assay for Deciphering GPCR Pathways [france.promega.com]
Application Note & Protocol: A Scalable Synthesis of 6-Bromoimidazo[1,2-a]pyrazine
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Recognized as a "drug prejudice" scaffold, its rigid, planar structure and unique electronic properties make it an ideal framework for developing potent and selective therapeutic agents.[1][2] Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including roles as kinase inhibitors (e.g., against PI3K, Aurora kinase, and EphB4), anticancer agents, and antivirals.[3][4]
The 6-bromo-substituted analogue, 6-bromoimidazo[1,2-a]pyrazine, serves as a particularly versatile intermediate. The bromine atom at the C-6 position acts as a crucial synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular diversity.[5] This allows for the systematic exploration of the structure-activity relationship (SAR) required for drug discovery programs.
This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound. It begins with the regioselective bromination of 2-aminopyrazine to yield the key precursor, 2-amino-5-bromopyrazine, followed by a robust cyclocondensation reaction. The causality behind experimental choices, process safety considerations, and optimization for larger-scale production are emphasized throughout.
Overall Synthetic Strategy
The synthesis is a two-stage process designed for efficiency and scalability. The first stage involves the synthesis of the key pyrazine intermediate, and the second stage is the construction of the fused imidazole ring.
Caption: High-level workflow for the synthesis of this compound.
Materials and Safety Overview
Successful and safe scale-up requires a thorough understanding of the properties and hazards of all materials involved.
| Compound | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 2-Aminopyrazine | C₄H₅N₃ | 95.10 | 5049-61-6 | Harmful if swallowed, Skin/Eye Irritant. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Oxidizer, Causes severe skin burns and eye damage. |
| 2-Amino-5-bromopyrazine | C₄H₄BrN₃ | 174.00 | 59489-71-3 | Skin Irritant (H315), Serious Eye Irritant (H319).[6] |
| 2-Chloro-1,1-dimethoxyethane | C₄H₉ClO₂ | 124.56 | 97-97-2 | Flammable liquid and vapor (H226), Harmful if swallowed (H302), Air and light sensitive.[7][8][9] |
| Ethanol | C₂H₆O | 46.07 | 64-17-5 | Highly flammable liquid and vapor. |
Causality of Reagent Selection:
-
N-Bromosuccinimide (NBS): Chosen over liquid bromine for its solid form, which is significantly easier and safer to handle on a large scale. It provides excellent regioselectivity for the 5-position of the 2-aminopyrazine ring, minimizing the formation of di-substituted byproducts.[10]
-
2-Chloro-1,1-dimethoxyethane: This compound is a stable and commercially available acetal of the highly reactive and volatile chloroacetaldehyde. Using this protected form prevents handling issues and side reactions, releasing the reactive aldehyde in situ under the acidic conditions generated during the reaction.[8][11]
Detailed Protocol: Part A - Synthesis of 2-Amino-5-bromopyrazine
This procedure details the electrophilic bromination of 2-aminopyrazine. The amino group is a strong activating group, directing the bromination to the electron-rich 5-position.
Reaction Scheme:
Caption: Bromination of 2-aminopyrazine using N-Bromosuccinimide.
Step-by-Step Protocol:
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, a temperature probe, and an addition funnel. Ensure the setup is in a well-ventilated fume hood.
-
Charging Reagents: Charge the reactor with 2-aminopyrazine (1.0 eq) and dichloromethane (DCM, approx. 60 mL per mole of aminopyrazine). Stir the mixture at room temperature (20-25 °C) until all solids are dissolved.
-
NBS Addition: Add N-Bromosuccinimide (NBS, 1.01 eq) portion-wise to the stirred solution over 30-60 minutes.
-
Expert Insight: A slight excess of NBS ensures complete conversion of the starting material. Portion-wise addition is critical for controlling the reaction exotherm, which, while moderate, can accelerate if the reagent is added too quickly.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the 2-aminopyrazine spot is consumed.
-
Work-up and Isolation:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the succinimide byproduct.
-
Wash the Celite® pad with a small amount of fresh DCM.
-
Concentrate the combined filtrate under reduced pressure to yield a solid residue.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by slurry washing with a non-polar solvent like hexanes to afford 2-amino-5-bromopyrazine as a solid.[10]
-
Scale-Up Note: For multi-kilogram scale, column chromatography is often impractical. Optimizing the work-up and recrystallization/slurry steps is key to achieving high purity without chromatography.
-
Detailed Protocol: Part B - Synthesis of this compound
This step involves the cyclocondensation of the intermediate with a chloroacetaldehyde equivalent to form the fused bicyclic system.
Reaction Mechanism:
Caption: Key mechanistic steps in the formation of the imidazo[1,2-a]pyrazine ring.
Step-by-Step Protocol:
-
Reactor Setup: Charge a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 2-amino-5-bromopyrazine (1.0 eq) and anhydrous ethanol (approx. 10 volumes, e.g., 10 L per kg).
-
Reagent Addition: To the stirred suspension, add 2-chloro-1,1-dimethoxyethane (1.2 eq).
-
Expert Insight: A slight excess of the chloroacetal ensures the reaction goes to completion. The reaction is typically heterogeneous at the start.
-
-
Heating to Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours. The mixture should become a clear solution as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the 2-amino-5-bromopyrazine starting material.
-
Product Isolation and Purification:
-
Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath (0-5 °C) for 1-2 hours to maximize precipitation.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove residual impurities.
-
Dry the product under vacuum at 40-50 °C to a constant weight. This typically affords this compound of high purity without the need for further purification.
-
Process Parameters and Data Summary
| Parameter | Part A: Bromination | Part B: Cyclocondensation |
| Key Reactants | 2-Aminopyrazine, N-Bromosuccinimide | 2-Amino-5-bromopyrazine, 2-Chloro-1,1-dimethoxyethane |
| Stoichiometry | 1.0 eq : 1.01 eq | 1.0 eq : 1.2 eq |
| Solvent | Dichloromethane (DCM) | Anhydrous Ethanol |
| Temperature | 20-25 °C (Room Temp) | ~78 °C (Reflux) |
| Reaction Time | 3-4 hours | 12-24 hours |
| Work-up | Filtration, Concentration | Cooling, Precipitation, Filtration |
| Typical Yield | 80-90% | 75-85% |
| Purity (Typical) | >97% (after purification) | >98% (as isolated) |
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 6. 2-氨基-5-溴吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Chloro-1,1-dimethoxyethane | C4H9ClO2 | CID 60986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Amino-5-bromopyrazine synthesis - chemicalbook [chemicalbook.com]
- 11. 2-Chloro-1,1-dimethoxyethane(97-97-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 6-Bromoimidazo[1,2-a]pyrazine Synthesis
Welcome to the technical support center dedicated to the synthesis of 6-bromoimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and maximize your product yield.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its preparation, most commonly via the condensation of 2-amino-5-bromopyrazine with a two-carbon electrophile like chloroacetaldehyde, can be deceptively simple in principle but challenging in practice. Low yields are a frequent obstacle, stemming from a range of factors including reagent quality, reaction conditions, and the formation of side products. This guide provides a structured approach to troubleshooting and optimizing this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address the problems you may be encountering in your experiments.
Q1: My reaction yield is very low or I'm not getting any product. What are the primary factors to investigate?
A1: Low or no yield in the synthesis of this compound can typically be traced back to one or more of the following critical areas:
-
Reagent Quality and Stoichiometry:
-
2-Amino-5-bromopyrazine Purity: The purity of your starting aminopyrazine is paramount. Impurities can interfere with the initial nucleophilic attack and subsequent cyclization. It is advisable to use a freshly purified starting material if its quality is in doubt.
-
Chloroacetaldehyde Solution Stability: Chloroacetaldehyde is often supplied as an aqueous solution (typically 40-50%).[1] Over time, this solution can degrade or polymerize. Using an old or improperly stored solution is a common cause of reaction failure. It is recommended to use a fresh bottle or to verify the concentration of the aldehyde. Anhydrous chloroacetaldehyde can also be generated from its hydrate by azeotropic distillation, though this adds a preparatory step.[2]
-
Molar Ratios: A common practice is to use a slight excess of the chloroacetaldehyde (around 1.2 equivalents) to ensure the complete consumption of the limiting 2-amino-5-bromopyrazine.[1]
-
-
Reaction Conditions:
-
Temperature: The reaction is typically conducted at a moderately elevated temperature, for instance, between 25°C and 50°C.[1] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the formation of undesired side products and decomposition.
-
Reaction Time: The reaction time can vary from a few hours to 24 hours.[1] It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time for your specific setup.
-
Solvent Choice: The choice of solvent can significantly impact the reaction's success. Alcohols like ethanol are commonly used as they are good solvents for the starting materials and facilitate the reaction.[1] The reaction can also be performed in water.
-
-
The Role of the Base:
-
A mild inorganic base, such as sodium bicarbonate (NaHCO₃), is often employed.[1] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is formed during the reaction. Without a base, the reaction mixture will become acidic, which can protonate the nitrogen atoms of the pyrazine ring, thereby deactivating them towards the desired intramolecular cyclization.
-
Q2: I'm observing multiple spots on my TLC plate, and the final product is difficult to purify. What are the likely side products?
A2: The formation of multiple products is a common issue. Here are some of the most probable side products and their causes:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will observe the starting 2-amino-5-bromopyrazine on your TLC plate. This can be addressed by optimizing the reaction time and temperature.
-
Polymerization of Chloroacetaldehyde: As mentioned, chloroacetaldehyde is prone to polymerization, especially under certain conditions. This can result in a complex mixture of byproducts that can complicate purification.
-
Formation of Regioisomers: While the primary product is this compound, there is a possibility of forming other isomers if your starting 2-amino-5-bromopyrazine is contaminated with other brominated aminopyrazines.
-
Over-bromination: In some cases, particularly if there are bromine sources present under harsh conditions, further bromination of the product can occur.[3]
To mitigate the formation of side products, ensure the purity of your starting materials, use fresh reagents, and carefully control the reaction conditions.
Q3: How can I effectively purify the this compound product?
A3: Purification is a critical step to obtaining a high-purity final product. The typical purification strategy involves the following steps:
-
Work-up: After the reaction is complete, the reaction mixture is typically concentrated to remove the solvent. The residue is then taken up in an organic solvent that is immiscible with water, such as ethyl acetate. This solution is washed with water to remove any inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like sodium sulfate.[1]
-
Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system of ethyl acetate and n-hexane is often effective.[1] The crude product is dissolved in a minimal amount of hot ethyl acetate, and then n-hexane is added slowly until the solution becomes slightly cloudy. Upon cooling, the purified product should crystallize out.
Frequently Asked Questions (FAQs)
-
What is the mechanism of the reaction? The synthesis of imidazo[1,2-a]pyrazines from 2-aminopyrazines and α-halocarbonyls is a classic example of a condensation-cyclization reaction, often referred to as a Tschitschibabin-type reaction. The generally accepted mechanism involves three key steps:
-
Nucleophilic Attack: The exocyclic amino group of 2-amino-5-bromopyrazine acts as a nucleophile and attacks the carbonyl carbon of chloroacetaldehyde.
-
Intermediate Formation: This initial attack forms a hemiaminal intermediate, which then dehydrates to form an imine.
-
Intramolecular Cyclization: The endocyclic nitrogen atom of the pyrazine ring then performs a nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming the five-membered imidazole ring. Subsequent aromatization leads to the final product.
-
-
Can I use a different α-halocarbonyl compound? Yes, other α-halocarbonyl compounds can be used, which will result in different substituents on the final product. For example, using an α-bromoketone would introduce a substituent at the 2-position of the imidazo[1,2-a]pyrazine ring.
-
Is a catalyst necessary for this reaction? While some syntheses of related imidazo-fused heterocycles utilize catalysts like iodine or copper salts to improve yields and reaction rates, the direct condensation of 2-amino-5-bromopyrazine with chloroacetaldehyde can often proceed without a catalyst, especially with careful control of reaction conditions.[4][5] The use of a base like sodium bicarbonate is, however, highly recommended.[1]
-
How does the choice of base affect the yield? A mild base like sodium bicarbonate is generally preferred. Stronger bases could potentially lead to side reactions, such as the deprotonation of other positions on the ring or reaction with the chloroacetaldehyde. The primary role of the base is to neutralize the acid formed during the reaction, which prevents the deactivation of the pyrazine ring.
Experimental Protocols and Data
Optimized Synthesis Protocol for this compound
This protocol is adapted from established procedures for similar compounds and is designed to provide a reliable starting point for your experiments.[1]
Materials:
-
2-Amino-5-bromopyrazine
-
40% Aqueous solution of chloroacetaldehyde
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 2-amino-5-bromopyrazine (1.0 eq), sodium bicarbonate (1.2 eq), and ethanol.
-
To this stirred suspension, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 40-50°C and maintain it at this temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
To the residue, add ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/n-hexane solvent system.
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Temperature | Too low (<25°C) | Very low to no yield | Insufficient energy to overcome the activation barrier. |
| Optimal (40-50°C) | Good to high yield | Balances reaction rate and minimizes side product formation.[1] | |
| Too high (>60°C) | Decreased yield | Increased potential for side reactions and decomposition. | |
| Base | No base | Very low yield | Acidification of the reaction mixture deactivates the pyrazine ring. |
| Mild base (NaHCO₃) | High yield | Effectively neutralizes the acid formed without causing unwanted side reactions.[1] | |
| Strong base (e.g., NaOH) | Potentially lower yield | May promote side reactions with the electrophile or starting material. | |
| Solvent | Protic (e.g., Ethanol) | Good yield | Good solubility for reactants and facilitates the reaction.[1] |
| Aprotic (e.g., DMF) | Variable | May alter reaction kinetics and solubility. | |
| Reaction Time | Too short | Low yield | Incomplete conversion of starting materials. |
| Optimal (monitor by TLC) | High yield | Maximizes product formation before significant side reactions occur. | |
| Too long | Potentially lower yield | Increased possibility of side product formation and product degradation. |
Visualizing the Process
Diagram 1: Synthetic Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Diagram 2: Reaction Mechanism
Caption: The key steps in the formation of the imidazo[1,2-a]pyrazine ring system.
References
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling for 6-Bromoimidazo[1,2-a]pyrazine
Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 6-bromoimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, and its functionalization via cross-coupling is a critical step in the synthesis of numerous biologically active molecules.[1][2]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to address the nuances of working with this electron-deficient, nitrogen-rich heterocyclic substrate.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on mechanistic principles and extensive field experience.
Question 1: My reaction shows low or no conversion of the this compound starting material. What are the primary causes and how can I fix it?
Answer:
Low or no conversion in the cross-coupling of this compound is a frequent challenge. The primary culprits are often related to catalyst deactivation and suboptimal reaction conditions.
Core Problem: Catalyst Deactivation
The imidazo[1,2-a]pyrazine core contains multiple nitrogen atoms that can act as Lewis bases. These nitrogen atoms can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[3][4] This phenomenon, known as catalyst poisoning, is a major pathway for catalyst deactivation.
Troubleshooting Steps:
-
Ligand Selection is Crucial: The choice of ligand is paramount to shield the palladium center and prevent catalyst poisoning.[5]
-
Initial Recommendation: Start with bulky, electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[6][7] These ligands create a sterically hindered environment around the palladium, disfavoring coordination of the imidazopyrazine nitrogen atoms.[3]
-
Screening: If your initial choice is ineffective, perform a ligand screen with a panel of electron-rich and sterically demanding phosphine ligands.
-
-
Optimize the Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed to the substrate's nitrogen atoms.[3]
-
General Guideline: For monodentate ligands, a 2:1 ligand-to-palladium ratio is a good starting point. For bidentate ligands, a 1.1:1 ratio is typically sufficient.
-
-
Choice of Palladium Precursor: The source of palladium can influence the formation of the active Pd(0) catalyst.[8]
-
Inert Atmosphere is Non-Negotiable: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, often observed as the formation of palladium black.[3]
-
Best Practice: Rigorously degas your solvent(s) and reaction vessel. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
.
Question 2: My reaction is producing significant amounts of side products, such as homocoupling of the boronic acid/ester or protodeboronation. How can I suppress these pathways?
Answer:
The formation of homocoupling and protodeboronation products indicates issues with the transmetalation step or the stability of your organoboron reagent.
Core Problem: Unwanted Side Reactions
-
Homocoupling: This occurs when two molecules of the boronic acid derivative couple together. It is often promoted by the presence of oxygen or when the transmetalation step is slow.[5][12]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid/ester by a proton source (like water), replacing the boron moiety with a hydrogen atom. This is particularly problematic with electron-deficient heteroaryl boronic acids.[5]
Troubleshooting Steps:
-
Base Selection and Stoichiometry: The base plays a critical role in activating the boronic acid for transmetalation.[13]
-
Initial Recommendation: For Suzuki couplings, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point.
-
Troubleshooting: If protodeboronation is observed, consider using a non-aqueous base like KF or CsF. For base-sensitive substrates, weaker bases may be necessary.[14] The use of organic bases like DBU can also be explored, especially in cases where solubility is an issue.[15]
-
-
Solvent System and Water Content: The solvent influences the solubility of reagents and the rate of the catalytic cycle.[16][17]
-
Common Solvents: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with a small amount of water is often used in Suzuki reactions to aid in dissolving the base.
-
Minimizing Protodeboronation: If protodeboronation is a significant issue, minimizing the amount of water or switching to anhydrous conditions may be beneficial. However, some water is often necessary for the activity of inorganic bases.[18]
-
-
Temperature Control: Higher temperatures can accelerate side reactions.
-
Optimization: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Consider a temperature screen to find the optimal balance.
-
.
Question 3: I am attempting a Buchwald-Hartwig amination with this compound and a primary or secondary amine, but the yield is poor.
Answer:
Buchwald-Hartwig amination of heteroaryl halides can be challenging due to competitive binding of the amine nucleophile and the heteroaryl substrate to the palladium catalyst.[19]
Core Problem: Competitive Binding and β-Hydride Elimination
-
Competitive Binding: Both the amine nucleophile and the nitrogen atoms of the imidazo[1,2-a]pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition.
-
β-Hydride Elimination: With some amine substrates, β-hydride elimination from the palladium-amido intermediate can occur, leading to the formation of an imine and the reduced arene as side products.[19][20]
Troubleshooting Steps:
-
Ligand Choice is Key: As with C-C couplings, bulky, electron-rich ligands are essential.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Solvent Choice: Anhydrous, non-protic solvents are generally preferred.
-
Typical Solvents: Toluene, dioxane, or CPME are good choices.[19]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: A reliable set of starting conditions to consider is:
-
Palladium Source: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: XPhos or SPhos (2-4 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Solvent: Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)
-
Temperature: 80-110 °C
Always perform the reaction under a strictly inert atmosphere.
Q2: How do I choose between a Suzuki-Miyaura, Stille, or Sonogashira coupling for C-C bond formation?
A2:
-
Suzuki-Miyaura: Generally the first choice due to the commercial availability, stability, and low toxicity of boronic acids and their derivatives.[24]
-
Stille: Useful for thermally sensitive substrates as it often proceeds under milder, base-free conditions. The main drawback is the toxicity of organotin reagents.[25]
-
Sonogashira: The preferred method for introducing terminal alkynes. It typically requires a copper co-catalyst.[26]
Q3: My reaction mixture turns black. What does this mean and how can I prevent it?
A3: The formation of a black precipitate is likely "palladium black," which is aggregated, catalytically inactive palladium metal.[3] This indicates catalyst decomposition. To prevent this:
-
Use bulky, electron-rich ligands to stabilize the Pd(0) species.[3]
-
Ensure a sufficient ligand-to-palladium ratio.
-
Maintain a strictly inert atmosphere to prevent oxidation.[3]
-
Avoid excessively high temperatures.[3]
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted heating can often significantly reduce reaction times and improve yields for cross-coupling reactions involving heteroaromatic substrates.[25] It is an excellent tool for rapid reaction optimization.
Data Presentation & Experimental Protocols
Table 1: Recommended Ligand Classes for Different Coupling Types
| Coupling Type | Recommended Ligand Classes | Key Advantages |
| Suzuki-Miyaura | Buchwald Biaryl Phosphines (e.g., XPhos, SPhos) | High reactivity, good stability, broad substrate scope.[6][27] |
| Buchwald-Hartwig | Buchwald Biaryl Phosphines (e.g., tBuXPhos, tBuBrettPhos), Josiphos-type ligands | Promotes C-N reductive elimination, suppresses side reactions.[19][21] |
| Sonogashira | Triarylphosphines (e.g., PPh₃), NHCs | Effective in the presence of a copper co-catalyst.[7][26] |
General Experimental Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.) in the reaction solvent.
-
Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent (e.g., dioxane/H₂O 10:1) to the reaction vial via syringe, followed by the catalyst solution.
-
Place the sealed vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. reddit.com [reddit.com]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. reddit.com [reddit.com]
- 24. byjus.com [byjus.com]
- 25. mdpi.com [mdpi.com]
- 26. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
troubleshooting failed reactions involving 6-Bromoimidazo[1,2-a]pyrazine
Technical Support Center: 6-Bromoimidazo[1,2-a]pyrazine Reactions
Welcome to the technical support center for troubleshooting reactions involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1] However, its unique electronic properties—an electron-deficient pyrazine ring fused to a relatively electron-rich imidazole ring—can present specific challenges during synthetic transformations.
This document provides a structured, question-and-answer guide to diagnose and resolve common issues encountered during the functionalization of this compound, focusing on palladium-catalyzed cross-coupling reactions and other common transformations.
Part 1: General Troubleshooting & Pre-Reaction Checks
Before blaming a specific catalyst or reagent, it's crucial to ensure your foundational parameters are sound. Many reaction failures stem from easily overlooked variables.
Question: My reaction is not working at all (no product, only starting material). Where do I even begin to troubleshoot?
Answer: A complete lack of reactivity points to a fundamental issue with one or more core components. Systematically verify the following before re-running the reaction.
-
Starting Material Integrity:
-
Purity: Is your this compound pure? Confirm by ¹H NMR and/or LC-MS. Impurities from its synthesis can poison catalysts. The starting material should be a solid, and its stability should be considered, especially if stored for a long time.[2]
-
Partner Reagent Quality: For cross-coupling, boronic acids/esters can degrade over time (protodeboronation). Amines can oxidize. Alkynes can polymerize. Use freshly acquired or purified reagents whenever possible.
-
-
Solvent and Atmosphere Control:
-
Dryness: Are your solvents truly anhydrous? For many organometallic reactions, even trace water can be detrimental. Use freshly dried solvents from a still or a solvent purification system.
-
Degassing: Have you thoroughly removed dissolved oxygen? Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions like the homocoupling of boronic acids (in Suzuki reactions).[3] A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 10-20 minutes before adding reagents, or to use several freeze-pump-thaw cycles for maximum efficiency.[4][5]
-
-
Catalyst and Ligand Activity:
-
Source and Age: Is your palladium source active? Pre-catalysts are often more reliable than sources like Pd(OAc)₂.[6] Phosphine-based ligands are susceptible to oxidation; store them under inert gas and use fresh batches if in doubt.
-
Catalyst Loading: While low catalyst loading is desirable, for a new or challenging substrate, starting with a higher loading (e.g., 5 mol%) can help determine if the catalytic cycle is viable.
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing a failed reaction.
Caption: A systematic workflow for troubleshooting failed reactions.
Part 2: Suzuki-Miyaura Coupling Failures
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Failures with this compound often relate to the electronic nature of the heterocycle.
Question: My Suzuki reaction is sluggish or stalls completely. I see mostly starting material and some homocoupling of my boronic acid. What is the likely cause?
Answer: This classic symptom profile points toward a slow or inhibited transmetalation step or a difficult oxidative addition. The imidazo[1,2-a]pyrazine system is electron-deficient, which can make the initial oxidative addition of Pd(0) into the C-Br bond more challenging than for electron-rich aryl bromides.[7]
-
The Role of the Base and Water: The base is not just a stoichiometric reagent; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8]
-
Problem: Using a strong, anhydrous base like K₃PO₄ in a truly anhydrous solvent can paradoxically slow the reaction.
-
Causality: The formation of the active boronate complex often requires a small amount of water to facilitate the equilibrium.
-
Solution: If using an anhydrous setup with a base like K₃PO₄, try adding a few equivalents (3-5 eq) of water relative to the limiting reagent.[7] Alternatively, switch to a base that is effective in aqueous conditions, such as K₂CO₃ or Cs₂CO₃, and use a biphasic solvent system like Toluene/H₂O or Dioxane/H₂O.
-
-
Ligand Choice is Critical: The ligand dictates the reactivity of the palladium center.
-
Problem: A simple ligand like PPh₃ may not be electron-rich enough to promote oxidative addition into the relatively inert C-Br bond of your heterocycle.
-
Causality: Electron-donating, bulky phosphine ligands (Buchwald-type ligands) increase the electron density on the palladium center, making it a better nucleophile and accelerating the rate-limiting oxidative addition step.[7]
-
Solution: Switch to a more robust catalyst system. See the table below for recommendations.
-
Table 1: Recommended Suzuki Catalyst Systems for Challenging Aryl Bromides
| Catalyst/Ligand | Base | Solvent System | Key Advantages & Considerations |
| Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | A reliable, general-purpose catalyst. Good starting point.[5] |
| Pd₂(dba)₃ + SPhos or XPhos | K₃PO₄ | Toluene, Dioxane | Buchwald systems are excellent for electron-deficient or hindered substrates.[7] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | "Classic" conditions; may require higher temperatures and can be less effective. |
Simplified Suzuki Catalytic Cycle & Failure Points
Caption: Key failure points in the Suzuki-Miyaura catalytic cycle.
Part 3: Buchwald-Hartwig Amination Challenges
This reaction is powerful for C-N bond formation but can be sensitive to substrate and reaction conditions.
Question: I am attempting a Buchwald-Hartwig amination and observe significant amounts of hydrodehalogenation (my bromo-group is replaced by -H) and very little desired product. Why is this happening?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It typically arises from two potential pathways:
-
β-Hydride Elimination: If your amine coupling partner has a β-hydrogen, the arylpalladium amido intermediate can undergo β-hydride elimination. This process competes directly with the desired reductive elimination step.[9]
-
Reaction with Trace Water/Base: In some cases, the oxidative addition complex can react with trace water or hydroxide from the base, eventually leading to a palladium-hydride species that reductively eliminates to give the dehalogenated product.
Troubleshooting Strategies:
-
Choice of Base: The base is crucial. Very strong bases can sometimes promote side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if side reactions are prevalent, consider a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or more active catalysts.
-
-
Ligand Selection: The ligand's steric bulk is key to preventing β-hydride elimination.
-
Causality: Bulky ligands favor the three-coordinate intermediate that undergoes reductive elimination faster than the four-coordinate species that can lead to β-hydride elimination.[9]
-
Solution: Employ sterically hindered biaryl phosphine ligands. Josiphos, Xantphos, or Buchwald's G3/G4 pre-catalysts which incorporate ligands like XPhos or RuPhos are excellent choices for suppressing these side pathways.[10][11]
-
-
Solvent: The solvent can influence the stability of intermediates.
-
Solution: Toluene and dioxane are standard solvents. If issues persist, switching to a more polar aprotic solvent like DMF can sometimes alter the reaction course, but ensure it is rigorously dried.
-
Question: My reaction with an aryl amine is clean, but when I use a primary alkylamine, the reaction is messy and gives multiple products. What's different?
Answer: Primary alkylamines present unique challenges compared to arylamines or secondary amines.
-
N-Arylation vs. N,N-Diarylation: Primary amines can potentially react twice.
-
β-Hydride Elimination: As mentioned above, this is a major competing pathway for any amine with a β-hydrogen.
-
Ligand Inhibition: Some primary amines can coordinate strongly to the palladium center, inhibiting catalysis.
Solution: This is almost always a ligand problem. You need a ligand specifically designed to promote the arylation of primary amines while preventing side reactions.
-
Recommended Ligand: Use a ligand from the BrettPhos family. These ligands have a large, bulky architecture specifically designed to create a reaction pocket that favors coupling with small primary amines and hinders the formation of undesired byproducts.[10]
Part 4: Sonogashira Coupling Issues
The Sonogashira coupling is used to install alkyne moieties but can be prone to failure from catalyst deactivation and alkyne homocoupling (Glaser coupling).
Question: My Sonogashira reaction turns black immediately, and I only recover starting material and some alkyne homocoupling product. What went wrong?
Answer: The immediate formation of a black precipitate is a tell-tale sign of palladium black formation, indicating your catalyst has crashed out of the catalytic cycle. The presence of Glaser product suggests the copper co-catalyst is active, but the palladium cross-coupling is failing.
-
Oxygen Sensitivity: The Pd(0)/Cu(I) catalytic system is extremely sensitive to oxygen. Inadequate degassing is the most common culprit.
-
Solvent Choice: Certain solvents can promote catalyst decomposition.
-
Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black in Sonogashira reactions. [4]
-
Solution: Switch to a different solvent. A common and often more robust choice is to use the amine base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent with a non-coordinating solvent like toluene.[12]
-
-
Temperature is Too High: While heat can accelerate reactions, for Sonogashira couplings, excessive temperature can speed up catalyst decomposition.[12]
-
Solution: Try running the reaction at a lower temperature, even room temperature, for a longer period. Many Sonogashira couplings proceed efficiently without heat, especially with reactive halides.
-
-
Copper(I) Source: The quality of the Cu(I) source (typically CuI) is important.
-
Problem: CuI can oxidize over time, appearing greenish or brown instead of off-white/tan.
-
Solution: Use a fresh bottle of CuI or purify it by washing with aqueous sodium thiosulfate followed by water, ethanol, and ether, then drying under vacuum.
-
Part 5: Lithiation and Other Functionalizations
Question: I'm trying to perform a halogen-metal exchange on this compound using n-BuLi, but I get a complex mixture of products. Is this substrate unstable to strong bases?
Answer: Yes, the imidazo[1,2-a]pyrazine core can be problematic for direct lithiation or Grignard formation.
-
Causality: The pyrazine ring is π-deficient and susceptible to nucleophilic addition by organolithium reagents.[13] Furthermore, there are multiple potentially acidic protons on the ring that could be deprotonated by a strong, non-hindered base like n-BuLi, leading to a mixture of organometallic species.
-
Solution 1: Low-Temperature Halogen-Metal Exchange: Perform the reaction at very low temperatures (-78 °C or even -100 °C) to favor the faster halogen-metal exchange over competing pathways. Add the electrophile at this low temperature before allowing the reaction to warm.
-
Solution 2: Use a Bulky Base for Deprotonation: If you are targeting deprotonation instead of halogen exchange, a bulky lithium amide base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is preferred over n-BuLi. Its steric bulk prevents it from acting as a nucleophile.[13][14] Recent studies have also shown that using a combination of LiTMP and a zinc or gallium trap can improve regioselectivity and stability of the resulting organometallic intermediate.[13][14]
-
Solution 3: Switch to a Magnesium-Halogen Exchange (Hauser Base): Consider using a Hauser base (like TMP₂Mg·2LiCl) or a Turbo-Grignard reagent (i-PrMgCl·LiCl). These reagents are often more chemoselective and less prone to side reactions than their organolithium counterparts when dealing with sensitive heterocyclic systems.
Appendix: Standard Experimental Protocols
These are starting-point protocols and may require optimization for your specific substrate.
A.1: General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the boronic acid partner (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Seal the vessel with a rubber septum and purge with argon for 10 minutes.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) in one portion under a positive flow of argon.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.[5]
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
A.2: General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., a G3 pre-catalyst, 0.02 eq), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
After completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Polar Imidazo[1,2-a]pyrazine Compounds
Welcome to the technical support center for the purification of polar imidazo[1,2-a]pyrazine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable N-heterocyclic scaffolds. The inherent basicity and polarity of the imidazo[1,2-a]pyrazine core often lead to complex purification issues. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial purification approach.
Q1: What are the primary challenges in purifying polar imidazo[1,2-a]pyrazine compounds?
The main difficulties arise from the molecule's inherent chemical properties. The pyrazine and imidazole rings contain basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase for normal-phase chromatography.[1] This interaction leads to several common problems:
-
Severe Peak Tailing: The compound moves unevenly through the column, resulting in broad, asymmetrical peaks.
-
Irreversible Adsorption: The compound binds so strongly to the silica that it cannot be eluted, leading to poor recovery.[1]
-
On-Column Degradation: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive molecules.[2]
-
Poor Retention in Reversed-Phase: Conversely, when using reversed-phase chromatography (e.g., with a C18 column), these highly polar compounds may have minimal interaction with the non-polar stationary phase and elute in the solvent front, co-eluting with other polar impurities.[1][3]
Q2: Which chromatographic mode is the best starting point for my polar imidazo[1,2-a]pyrazine?
The choice depends primarily on the compound's solubility and overall polarity profile. A logical starting point is to assess the sample's solubility.[4]
-
If your compound is most soluble in moderately polar organic solvents (e.g., dichloromethane, ethyl acetate), Normal-Phase Chromatography (NPC) is a reasonable start, provided you take steps to mitigate the issues described in Q1.[1][4]
-
If your compound is more soluble in highly polar solvents (e.g., methanol, water, acetonitrile), Reversed-Phase Chromatography (RPC) is generally the more appropriate choice.[4][5]
-
If your compound is too polar for RPC (elutes in the void) and shows poor peak shape on NPC , Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to investigate.[6][7]
The following decision tree provides a visual guide for selecting an initial purification strategy.
Caption: Initial Purification Strategy Decision Tree.
Q3: When should I consider non-chromatographic methods like recrystallization?
Recrystallization is a highly effective and economical purification technique, particularly for crystalline solid compounds.[2] You should strongly consider it if:
-
Your compound is a solid with moderate to high purity (>80-90%) after initial workup.
-
You can identify a suitable solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8]
-
The impurities have different solubility profiles than your target compound.
In some synthetic procedures for imidazo[1,2-a]pyrazines, the product precipitates directly from the reaction mixture in high purity, requiring only filtration and washing, which is a form of crystallization.[9]
Part 2: Troubleshooting Guide
This section tackles specific experimental issues you may encounter.
Problem: My compound streaks badly and won't move from the baseline on a silica gel column, even with 10% methanol in dichloromethane.
Cause: This is a classic sign of a strong interaction between your basic imidazo[1,2-a]pyrazine and the acidic silanol groups on the silica surface.[1] The compound adsorbs strongly, requiring a very polar mobile phase to move, but it does so non-ideally, causing severe tailing (streaking).
Solution:
-
Introduce a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase. This base will compete with your compound for the active acidic sites on the silica, effectively "shielding" your compound from these strong interactions.[4]
-
Recommended Modifier: Start by adding 0.5-2% ammonium hydroxide (NH₄OH) or triethylamine (Et₃N) to the methanol portion of your mobile phase. For example, prepare a stock solution of 2% NH₄OH in methanol and use this as the polar component in your gradient with dichloromethane.
-
-
Switch to a Different Stationary Phase: If modifiers are not sufficient or desirable, consider a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for purifying amines and other basic compounds.[10][11]
-
Amine-functionalized Silica: These columns have an amine-propyl phase bonded to the silica, which provides a "base shield" and can be used in both normal-phase and HILIC modes.[7]
-
Caption: Effect of a basic modifier in normal-phase chromatography.
Problem: My compound elutes in the solvent front (void volume) during reversed-phase chromatography.
Cause: The compound is too polar and has insufficient hydrophobic character to partition into the non-polar C18 stationary phase.[12] It remains entirely in the polar mobile phase and is washed off the column without any retention. This is a common issue for highly polar molecules.[3]
Solution:
-
Use an Acidic Modifier: Since imidazo[1,2-a]pyrazines are basic, you can add a volatile acid to the mobile phase (e.g., 0.1% formic acid, acetic acid, or trifluoroacetic acid - TFA). This protonates the basic nitrogens. While this increases polarity, it creates a consistent, positively charged species that can have improved interaction with the stationary phase and, most importantly, results in much sharper peaks by preventing ionization equilibrium on the column.[13][14][15] The general rule is to adjust the mobile phase pH to be at least 2 units below the pKa of your compound to ensure full protonation.[15]
-
Use an "Aqueous Compatible" C18 Column: Standard C18 phases can undergo "phase collapse" in highly aqueous mobile phases (>95% water), where the C18 chains fold in on themselves, reducing the available surface area for interaction.[3][5] C18Aq columns are designed with polar end-capping to prevent this and maintain retention for polar analytes in high-aqueous conditions.[3]
-
Switch to HILIC: If the above methods fail, your compound is an ideal candidate for HILIC. This technique uses a polar stationary phase (like silica or diol) with a reversed-phase solvent system (e.g., acetonitrile/water). In HILIC, water is the strong, eluting solvent, and the highly polar compound is well-retained in the high-organic mobile phase.[6][7]
Problem: I have co-eluting impurities that are very close in polarity to my target compound.
Cause: The selected chromatographic system (stationary and mobile phase) does not have sufficient selectivity to resolve the compounds.
Solution:
-
Change the Mobile Phase Selectivity (The "Solvent Triangle"): In both normal and reversed-phase, solvents can be classified by their properties (e.g., proton donor, proton acceptor, dipole-dipole interactions). If you are using a standard gradient of Hexane/Ethyl Acetate (EtOAc) or Water/Acetonitrile (ACN), try switching one of the solvents to change the selectivity.
-
Normal-Phase: Instead of EtOAc, try dichloromethane (DCM) or an ether like MTBE. A common system for polar compounds is DCM/Methanol.[10]
-
Reversed-Phase: Instead of ACN, try Methanol (MeOH). ACN and MeOH have different selectivities and can often resolve compounds that co-elute in the other solvent.
-
-
Change the Stationary Phase: Different stationary phases offer different interactions.
-
If using C18, try a Phenyl-Hexyl or a Cyano (CN) phase. The aromatic ring of the Phenyl phase can offer π-π interactions that may help resolve aromatic-containing impurities from your imidazo[1,2-a]pyrazine core.
-
-
Consider Supercritical Fluid Chromatography (SFC): SFC often provides orthogonal (different) selectivity compared to HPLC and is excellent for resolving closely-related compounds and isomers.[16] By using supercritical CO₂ with a polar co-solvent (e.g., methanol) and additives, SFC can achieve high-resolution separations very quickly.[17][18]
Part 3: Detailed Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier
This protocol is designed for moderately polar imidazo[1,2-a]pyrazines that exhibit poor peak shape on standard silica gel.
-
System Preparation:
-
Stationary Phase: Standard flash-grade silica gel column.
-
Mobile Phase A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Mobile Phase B (Modified): Create a stock solution of 2% ammonium hydroxide in methanol (e.g., add 2 mL of 25-30% NH₄OH solution to 98 mL of MeOH).
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of DCM.
-
If the compound is not soluble, create a slurry by adsorbing it onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a suitable solvent (e.g., methanol), add 2-3 times its weight in silica gel, evaporate the solvent completely under vacuum, and load the resulting dry powder onto the column.
-
-
Chromatography Execution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Run a shallow gradient from 0% to 20% Mobile Phase B over 10-15 column volumes (CV).
-
Hold at the elution percentage for 2-3 CV to ensure the entire peak is collected.
-
Monitor fractions by TLC, using the same modified solvent system.
-
-
Rationale: The ammonium hydroxide neutralizes the acidic silica sites, preventing the basic analyte from binding too strongly and allowing for a symmetrical peak shape and predictable elution.[4][11]
Protocol 2: Reversed-Phase Flash Chromatography with an Acidic Modifier
This protocol is for highly polar imidazo[1,2-a]pyrazines that are soluble in polar solvents and may have poor retention on C18.
-
System Preparation:
-
Stationary Phase: C18 or C18Aq flash column.
-
Mobile Phase A: Water with 0.1% Formic Acid (or 0.1% TFA).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid (or 0.1% TFA). Crucially, the modifier must be in both aqueous and organic phases to maintain a constant pH throughout the gradient.
-
-
Column Conditioning:
-
Properly wet the dry-packed C18 column first with 100% Mobile Phase B (3-5 CV), followed by a gradient to your starting conditions (e.g., 95% A / 5% B) for another 3-5 CV. This is critical to activate the C18 chains and prevent phase collapse.[5]
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a solvent compatible with the mobile phase, such as methanol, DMSO, or the initial mobile phase composition. Avoid dissolving in a strong, non-polar organic solvent.
-
-
Chromatography Execution:
-
Run a gradient from 5% to 95% Mobile Phase B over 10-15 CV.
-
Collect fractions and analyze by LC-MS or TLC (if the compound is UV-active).
-
-
Rationale: The acid ensures the basic compound is consistently protonated, leading to sharp peaks and reproducible retention times.[14][15] Using an aqueous-compatible phase or proper conditioning ensures the stationary phase remains active even in highly aqueous conditions.[3][5]
Part 4: Alternative & Advanced Strategies
-
Supercritical Fluid Chromatography (SFC): A powerful "green chemistry" alternative to normal-phase HPLC.[16] It uses compressed CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to very fast and efficient separations.[17][18] Adding polar co-solvents like methanol and additives makes it highly suitable for purifying polar and basic compounds like imidazo[1,2-a]pyrazines.[16][19]
-
Solid-Phase Extraction (SPE): Not a high-resolution technique, but excellent for sample cleanup.[20][21] You can use an SPE cartridge (e.g., C18 for a "bind-and-elute" strategy or a strong ion-exchanger) to quickly remove major impurities or salts from your crude sample before committing to a more resource-intensive preparative chromatography run.[21][22]
Part 5: Data Summary
Table 1: Comparison of Chromatographic Modes for Polar Imidazo[1,2-a]pyrazines
| Feature | Normal-Phase (Silica) | Reversed-Phase (C18) | HILIC (Silica, Diol, Amine) | SFC |
| Stationary Phase | Polar (Acidic) | Non-Polar | Polar | Various (often polar) |
| Mobile Phase | Non-Polar (e.g., DCM/MeOH) | Polar (e.g., H₂O/ACN) | Polar Aprotic/Aqueous (e.g., ACN/H₂O) | Supercritical CO₂ + Co-solvent |
| Elution Order | Least polar elutes first | Most polar elutes first | Most polar elutes last | Least polar elutes first |
| Common Problem | Strong adsorption, peak tailing[1] | Poor retention (void elution)[3] | Sensitive to water content | Requires specialized equipment |
| Key Solution | Add basic modifier (NH₄OH, Et₃N)[4] | Add acidic modifier (TFA, FA)[15] | Precise control of ACN/H₂O ratio[6] | Add polar co-solvent + modifier[16] |
| Best For | Moderately polar compounds | Polar, water-soluble compounds | Very polar compounds, poor RPC retention | Chiral separations, fast purifications |
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. labex.hu [labex.hu]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications [labx.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. affinisep.com [affinisep.com]
Technical Support Center: Enhancing the Stability of 6-Bromoimidazo[1,2-a]pyrazine Analogs
Welcome to the technical support center for 6-Bromoimidazo[1,2-a]pyrazine analogs. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance and troubleshooting strategies to enhance the stability of this important class of molecules. The unique structure of the imidazo[1,2-a]pyrazine core, combined with the presence of a bromine substituent, presents specific challenges that require careful consideration during all stages of research and development, from synthesis to formulation.
This resource is structured to provide practical, actionable advice in a question-and-answer format, addressing common issues encountered in the laboratory. We will delve into the underlying chemical principles governing the stability of these compounds and provide detailed protocols to mitigate degradation.
Foundational Understanding: The Stability Landscape of this compound Analogs
The stability of this compound analogs is influenced by several factors inherent to their structure. The fused bicyclic system, an electron-rich N-heterocycle, is susceptible to oxidation. The imidazole ring, in particular, can be prone to hydrolytic cleavage under certain pH conditions and is also sensitive to photodegradation. Furthermore, the carbon-bromine bond can be a site of reactivity, especially under photolytic or high-energy conditions, potentially leading to debromination.
Understanding these potential degradation pathways is the first step in designing robust experimental protocols and stable formulations. This guide will walk you through identifying and addressing these stability challenges.
Troubleshooting Guide: A-to-Z of Stability Enhancement
This section addresses specific problems you may encounter during your work with this compound analogs. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Q1: I am observing significant degradation of my this compound analog during synthesis and purification. What are the likely causes and how can I minimize this?
A1: Degradation during synthesis and purification is a common challenge, often stemming from the reaction conditions and the inherent reactivity of the molecule.
Potential Causes:
-
Harsh Reaction Conditions: The use of strong acids or bases, high temperatures, or prolonged reaction times can promote degradation of the imidazo[1,2-a]pyrazine core.
-
Oxidative Degradation: The electron-rich heterocyclic system is susceptible to oxidation, which can be exacerbated by the presence of atmospheric oxygen, especially at elevated temperatures.
-
Photodegradation: Exposure to ambient or UV light during the reaction or purification process can lead to the formation of degradants.
-
Acid/Base Lability: The imidazole ring can be susceptible to cleavage under strongly acidic or basic conditions used during workup or chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for degradation during synthesis and purification.
Step-by-Step Mitigation Protocol:
-
Optimize Reaction Conditions:
-
Temperature: If feasible, conduct the reaction at a lower temperature. Even a 10°C reduction can significantly decrease degradation rates.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.
-
Reagent Choice: Where possible, opt for milder reagents. For instance, in bromination steps, consider using N-bromosuccinimide (NBS) under controlled conditions instead of harsher brominating agents.
-
-
Implement an Inert Atmosphere:
-
Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents.
-
Maintain a positive pressure of the inert gas throughout the reaction to prevent the ingress of atmospheric oxygen.
-
-
Protect from Light:
-
Use amber glassware for all reactions and sample handling.
-
If amber glassware is unavailable, wrap the reaction flask and other vessels with aluminum foil.
-
Minimize exposure to ambient light during workup and purification.
-
-
Employ Mild Purification Techniques:
-
Column Chromatography: If your compound is sensitive to silica gel (which can be acidic), consider using neutral alumina as the stationary phase. Alternatively, you can deactivate silica gel by pre-treating it with a solution of triethylamine in the mobile phase.
-
Mobile Phase Buffering: For HPLC purification, use a buffered mobile phase to maintain a pH where your compound is most stable. A pH range of 3-7 is generally a good starting point for many heterocyclic compounds.
-
Q2: My purified this compound analog degrades upon storage, even in the solid state. What are the best storage practices to ensure long-term stability?
A2: Solid-state instability often points to sensitivity to environmental factors such as light, moisture, and oxygen.
Potential Causes:
-
Photodegradation: The aromatic and heterocyclic rings can absorb UV and visible light, leading to photochemical reactions.
-
Hydrolysis: Absorption of atmospheric moisture can lead to hydrolysis, especially if the compound has hygroscopic tendencies.
-
Oxidation: Slow oxidation by atmospheric oxygen can occur over time, even in the solid state.
Recommended Storage Conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation. |
| Light | Amber, sealed vials | Protects from photodegradation. |
| Moisture | Desiccated environment | Prevents hydrolysis. |
Step-by-Step Storage Protocol:
-
Aliquot the Sample: Divide your purified compound into smaller, single-use aliquots. This minimizes the exposure of the bulk material to atmospheric conditions during repeated use.
-
Use Appropriate Vials: Store the aliquots in amber glass vials with tight-fitting caps.
-
Inert Gas Purging: Before sealing, purge the headspace of the vial with a gentle stream of argon or nitrogen for a few seconds to displace air.
-
Seal and Label: Tightly seal the vials and label them clearly with the compound name, date, and storage conditions.
-
Store in a Desiccator: Place the sealed vials in a desiccator containing a suitable desiccant (e.g., silica gel).
-
Refrigerate or Freeze: Store the desiccator in a freezer at -20°C or, for enhanced stability, at -80°C.
Frequently Asked Questions (FAQs)
Q: What are the most likely degradation pathways for this compound analogs under forced degradation conditions?
A: Based on the chemistry of the core structure and related compounds, the following degradation pathways are most probable:
-
Hydrolysis: Under acidic or basic conditions, the imidazole ring can undergo hydrolytic cleavage. The lability will depend on the nature and position of other substituents on the ring system.
-
Oxidation: The electron-rich imidazo[1,2-a]pyrazine ring system is susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The imidazole moiety, in particular, can be liable to base-mediated autoxidation.[1]
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions. A likely pathway is the homolytic cleavage of the C-Br bond, leading to debromination and the formation of radical-mediated byproducts.[2]
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For brominated organic compounds, this can involve the cleavage of the C-Br bond.[3]
Forced Degradation Study Design:
Caption: Workflow for a comprehensive forced degradation study.
Q: How can I develop a stability-indicating HPLC method for my this compound analog?
A: A stability-indicating method is crucial for accurately quantifying the parent compound and its degradation products. The key is to achieve baseline separation of the parent peak from all potential degradant peaks.
Step-by-Step Method Development Protocol:
-
Generate Degraded Samples: Perform a forced degradation study (as outlined above) to generate a mixture of the parent compound and its degradants.
-
Column Selection: Start with a robust, reversed-phase column, such as a C18 or C8 column.
-
Mobile Phase Optimization:
-
Solvents: A common starting point is a gradient of acetonitrile or methanol with water.
-
pH: The pH of the aqueous portion of the mobile phase is critical. For basic compounds like imidazo[1,2-a]pyrazines, a low pH (e.g., 2.5-3.5, using formic acid or phosphoric acid) can improve peak shape by protonating the basic nitrogens.
-
Gradient Elution: A gradient elution is often necessary to resolve early-eluting polar degradants from the more retained parent compound.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This can help in identifying co-eluting peaks and selecting the optimal wavelength for quantification.
-
Method Validation: Once you have achieved good separation, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]
Q: Are there any formulation strategies that can enhance the stability of this compound analogs in solution?
A: Yes, several formulation strategies can significantly improve the solution-state stability of your compounds.
Effective Formulation Strategies:
| Strategy | Mechanism of Stabilization | Key Considerations |
| pH Control | Maintaining the pH at the point of maximum stability. | Determine the pH-stability profile of your compound. |
| Antioxidants | Scavenging free radicals and preventing oxidative degradation. | Examples: Butylated hydroxytoluene (BHT), ascorbic acid. |
| Chelating Agents | Sequestering trace metal ions that can catalyze oxidation. | Example: Ethylenediaminetetraacetic acid (EDTA). |
| Excipients | Various mechanisms, including complexation and creating a protective microenvironment. | Cyclodextrins can encapsulate the molecule, protecting it from the bulk solvent. |
| Lyophilization | Removing water to prevent hydrolysis. | The solid-state stability of the lyophilized cake should be evaluated. |
References
minimizing side-product formation in imidazo[1,2-a]pyrazine synthesis
Welcome to the Technical Support Center for Imidazo[1,2-a]pyrazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize the synthesis of this critical heterocyclic scaffold, ensuring high purity and yield by minimizing the formation of common side-products.
As Senior Application Scientists, we understand that unwanted impurities can derail a research campaign. This resource combines mechanistic insights with practical, field-proven solutions to address the most common challenges encountered in the lab.
Troubleshooting Guide: Isolating Your Target, Eliminating Impurities
This section addresses specific, observable problems in a direct question-and-answer format. We diagnose the likely cause of side-product formation and provide actionable protocols to steer your reaction toward the desired outcome.
Problem 1: Formation of a Regioisomeric Imidazole-based Side-Product
Question: My reaction between 2-aminopyrazine and an α-haloketone (e.g., ethyl 2-chloroacetoacetate) is yielding my desired imidazo[1,2-a]pyrazine, but I'm also isolating a significant amount of an isomeric product. How can I improve the regioselectivity?
Answer: This is a classic and frequently encountered problem in this synthesis, often referred to as a Tschitschibabin-type reaction. The formation of a regioisomeric side-product stems from the competitive nucleophilic attack by the different nitrogen atoms of the 2-aminopyrazine starting material.
Mechanistic Insight: The 2-aminopyrazine scaffold has two primary nucleophilic centers that can initiate the reaction: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogen at position 1 (N1). The subsequent cyclization step also presents competitive pathways. An early study by Sablayrolles et al. highlighted three potential competing reaction pathways when using ethyl 2-chloroacetoacetate.[1]
-
Desired Pathway: Initial Sₙ2 reaction occurs between the endocyclic N1 of the pyrazine and the α-haloketone. This is followed by intramolecular cyclization of the exocyclic amine onto the ketone carbonyl, leading to the desired imidazo[1,2-a]pyrazine.
-
Side-Product Pathway 1: The exocyclic amino group acts as the initial nucleophile, attacking the α-haloketone. Subsequent cyclization from the endocyclic N1 onto the ketone carbonyl can lead to a different, undesired regioisomer.
-
Side-Product Pathway 2: In cases where the α-halocarbonyl compound contains a second electrophilic site (like an ester), cyclization can occur at that site, leading to entirely different heterocyclic systems.[1]
The diagram below illustrates the competition between the desired pathway and a common side-product pathway.
Caption: Competing pathways in imidazo[1,2-a]pyrazine synthesis.
Troubleshooting and Optimization Protocol:
The key to controlling regioselectivity is to modulate the relative reactivity of the nucleophilic centers and the stability of the intermediates.
-
Temperature Control (Kinetic vs. Thermodynamic Control):
-
Recommendation: Start the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the product ratio. The initial N-alkylation is often the rate-determining step. The more nucleophilic endocyclic nitrogen (N1) is generally favored under kinetically controlled (lower temperature) conditions. Reactions run at higher temperatures (reflux) may favor the thermodynamically more stable product, which may not be the one you desire.
-
-
Solvent Polarity:
-
Recommendation: The choice of solvent can influence which nitrogen is more available for reaction. Experiment with a range of solvents from polar aprotic (like DMF or Acetonitrile) to less polar (like Toluene or Dioxane). Polar solvents can stabilize charged intermediates, potentially altering the reaction course. Some modern, greener protocols have found success using a water-isopropanol (H₂O-IPA) mixture, often with microwave irradiation to accelerate the reaction cleanly.[2]
-
-
Base Selection:
-
Recommendation: A mild, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) is often used to neutralize the HBr or HCl generated during the reaction. Using a strong, bulky base could deprotonate the exocyclic amine, increasing its nucleophilicity and potentially favoring the side-product pathway. If no base is used, the reaction medium becomes increasingly acidic, which protonates the ring nitrogens, deactivating them and potentially leading to other side reactions.
-
Summary of Recommended Starting Conditions:
| Parameter | Initial Recommendation | Rationale |
| Temperature | 0 °C to RT | Favors kinetic product (often the desired isomer). |
| Solvent | Acetonitrile (CH₃CN) | Aprotic, polar; good starting point for Sₙ2. |
| Base | NaHCO₃ (1.5 equiv.) | Mildly basic, neutralizes acid without side reactions. |
| Addition | Slow, dropwise addition of α-haloketone | Maintains low concentration to prevent side reactions. |
Problem 2: Halogen Scrambling and Unexpected Byproducts
Question: I am reacting a halo-substituted 2-aminopyrazine with a different α-haloketone (e.g., 2-amino-3-bromo-5-chloropyrazine with 2-chlorocyclohexanone), and my mass spectrometry data suggests the final product has a mix of halogen atoms in unexpected positions. What is happening?
Answer: This phenomenon, known as halogen scrambling, has been observed in the synthesis of related heterocyclic systems.[1] It occurs due to the presence of multiple halide sources in the reaction mixture (from both starting materials and the H-X acid generated), which can participate in equilibrium or substitution reactions under the reaction conditions.
Mechanistic Insight: The hydrohalic acid (e.g., HBr, HCl) generated in situ can protonate the imidazo[1,2-a]pyrazine product. The resulting halide anion (e.g., Br⁻, Cl⁻) can then act as a nucleophile, potentially displacing other halides on the aromatic ring, particularly those activated by the heterocyclic system. This is more likely at elevated temperatures.
Troubleshooting and Optimization Protocol:
-
Control of In Situ Acid:
-
Recommendation: The most effective way to prevent scrambling is to efficiently scavenge the acid as it forms. Use a slight excess of a solid, non-soluble base like potassium carbonate that can be easily filtered off later. This keeps the free H-X concentration in the solution low.
-
-
Choice of Leaving Group:
-
Recommendation: If possible, use an α-bromoketone instead of an α-chloroketone. The C-Br bond is more reactive, allowing the initial alkylation to proceed more rapidly and often at a lower temperature. This can drive the reaction to completion before side reactions like halogen scrambling become significant. The traditional approach often involves α-haloketones with or without catalysis.[2]
-
-
Reaction Time and Temperature:
-
Recommendation: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, work up the reaction. Prolonged heating significantly increases the probability of scrambling and other decomposition pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is the impact of using a catalyst, and which ones are recommended? A1: While many syntheses proceed without a catalyst, certain catalysts can improve yield, reduce reaction times, and enhance purity. Iodine has been shown to be an effective, inexpensive, and benign Lewis acid catalyst for three-component syntheses of imidazo[1,2-a]pyrazines at room temperature, which can avoid the decomposition of sensitive reagents at higher temperatures.[3][4][5] Transition metals like copper and palladium are also widely used, especially in more complex C-H activation or cross-coupling strategies to build the ring system, often avoiding the formation of side products seen in traditional methods.[6]
Q2: My reaction is sluggish and gives a low yield, but I don't see distinct side-products, just a complex mixture. What should I consider? A2: A low yield with a complex mixture often points to starting material decomposition or polymerization rather than a specific competing cyclization.
-
Reagent Purity: α-haloketones can be unstable and should be used when fresh or purified immediately before use. 2-aminopyrazines can also degrade on storage.
-
Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.
-
Degassing: If using a palladium or copper catalyst, degassing the solvent is critical to prevent oxidation and deactivation of the catalyst.
Q3: Are there alternative, cleaner synthetic routes to consider if the classic condensation fails? A3: Yes, modern organic synthesis offers several alternatives. Multi-component reactions (MCRs) are particularly powerful. For instance, a one-pot, three-component reaction between a 2-aminopyrazine, an aldehyde, and an isocyanide can generate the imidazo[1,2-a]pyrazine core efficiently, often under mild, iodine-catalyzed conditions.[3][5] These methods can offer different regioselectivity and avoid the use of unstable α-haloketones altogether.
Experimental Protocols
Protocol: Optimized Synthesis of 2-phenylimidazo[1,2-a]pyrazine
This protocol is a generalized starting point based on optimized conditions to minimize side-product formation.
-
To a stirred solution of 2-aminopyrazine (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (10 mL) in a round-bottom flask is added sodium bicarbonate (1.5 mmol, 1.5 equiv.).
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of 2-bromoacetophenone (1.05 mmol, 1.05 equiv.) in anhydrous acetonitrile (5 mL) is added dropwise over 15 minutes.
-
The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
Progress is monitored by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water (20 mL) and dichloromethane (20 mL).
-
The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the pure product.
Logical Troubleshooting Workflow
This decision tree can help guide your optimization strategy when encountering an impure reaction product.
Caption: A decision tree for troubleshooting imidazo[1,2-a]pyrazine synthesis.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
Technical Support Center: Optimizing Nucleophilic Substitution on 6-Bromoimidazo[1,2-a]pyrazine
Welcome to the technical support center for nucleophilic substitution reactions on 6-bromoimidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The imidazo[1,2-a]pyrazine scaffold is a privileged core in medicinal chemistry, and mastering its functionalization is key to accessing novel chemical matter. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to rationalize and optimize your reaction conditions.
The imidazo[1,2-a]pyrazine ring system is electron-deficient, which generally facilitates nucleophilic aromatic substitution (SNAr).[1][2] However, the specific electronic nature of the fused rings and the potential for catalyst inhibition by the nitrogen atoms present unique challenges. This guide will address common issues related to various nucleophilic substitution strategies, including SNAr, Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction with an amine nucleophile on this compound sluggish or failing?
A1: Several factors can contribute to low reactivity in SNAr reactions on this scaffold:
-
Insufficient Ring Activation: While the imidazo[1,2-a]pyrazine core is electron-deficient, it may not be sufficiently activated for substitution with weakly nucleophilic amines. The rate-determining step in an SNAr reaction is typically the initial nucleophilic attack to form the Meisenheimer complex.[3]
-
Inappropriate Solvent Choice: SNAr reactions are highly sensitive to the solvent. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate and solvate the cation of the base, thereby increasing the nucleophilicity of the amine.[4] Using less polar solvents like THF or toluene can significantly hinder the reaction.
-
Incorrect Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often required to deprotonate the amine (if it's a primary or secondary amine) or to facilitate the departure of the leaving group. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like DBU or DIPEA. For less acidic amines, stronger bases like NaH or KHMDS might be necessary.
-
Competitive Reactions: At elevated temperatures, side reactions such as decomposition of the starting material or the product can occur.
Q2: I am observing significant amounts of starting material decomposition in my Buchwald-Hartwig amination. What could be the cause?
A2: Decomposition in palladium-catalyzed cross-coupling reactions can often be traced back to several issues:
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxidation. Inadequate degassing of the reaction mixture can lead to the formation of inactive palladium(II) species and promote side reactions.
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways at high temperatures.
-
Incompatible Base: The choice of base can influence catalyst stability and activity. While strong bases like sodium tert-butoxide are common, they can also promote side reactions if not used carefully. Weaker bases like carbonates or phosphates might be a better choice in some cases.
-
High Reaction Temperature: While heating is often necessary, excessive temperatures can lead to the decomposition of the catalyst, ligand, or the heterocyclic substrate itself.
Q3: My Suzuki-Miyaura coupling with a boronic acid is giving low yields and I see a lot of homocoupling of the boronic acid. How can I improve this?
A3: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and is often indicative of a problem with the catalytic cycle.[5]
-
Inefficient Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the this compound is a crucial first step. If this step is slow, the palladium catalyst can react with two molecules of the boronic acid, leading to homocoupling. The electron-rich nature of some heterocycles can make oxidative addition challenging.[6]
-
Presence of Pd(II) at the Start: Using a Pd(II) precatalyst requires an initial reduction to the active Pd(0) species. This reduction can sometimes be inefficient or lead to the formation of species that promote homocoupling.[5]
-
Inadequate Degassing: As with Buchwald-Hartwig amination, oxygen can interfere with the catalytic cycle and promote homocoupling.
-
Boronic Acid Instability: Boronic acids can be prone to decomposition, especially at elevated temperatures. Using a more stable boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.
Troubleshooting Guides
Guide 1: Optimizing Buchwald-Hartwig Amination
If you are experiencing low yields, starting material decomposition, or by-product formation in your Buchwald-Hartwig amination of this compound, consider the following systematic optimization strategy.
Troubleshooting Workflow:
Caption: Systematic troubleshooting for Buchwald-Hartwig amination.
Step-by-Step Optimization Protocol:
-
Catalyst and Ligand Screening: The choice of palladium source and phosphine ligand is paramount.
-
Initial Screen: Start with a common catalyst system like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. These ligands are known to facilitate the challenging oxidative addition step with electron-rich heterocycles.[6]
-
Alternative Ligands: If the initial screen is unsuccessful, consider other ligands like RuPhos or BrettPhos.
-
Precatalysts: Using a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can improve reproducibility and catalyst activity.
-
-
Base Optimization: The base plays a crucial role in both activating the amine and facilitating the catalytic cycle.
-
Common Bases: Sodium tert-butoxide (NaOtBu) is a strong base commonly used. However, if decomposition is observed, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.
-
Solubility: Ensure the base is sufficiently soluble in the reaction solvent.
-
-
Solvent Selection: The solvent can influence catalyst solubility, stability, and reactivity.
-
Standard Solvents: Toluene and 1,4-dioxane are common choices.
-
Polar Aprotic Solvents: For more challenging couplings, polar aprotic solvents like DMF or DMA may be beneficial, but be mindful of potential catalyst decomposition at higher temperatures.
-
-
Temperature Control:
-
Initial Temperature: Start at a moderate temperature (e.g., 80-100 °C).
-
Temperature Adjustment: If the reaction is sluggish, gradually increase the temperature. If decomposition is observed, try running the reaction at a lower temperature for a longer period.
-
Data Summary for Buchwald-Hartwig Optimization:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos Pd G3 |
| Ligand | XPhos | SPhos | RuPhos | (Precatalyst) |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Toluene | 1,4-Dioxane | DMF | THF |
| Temperature | 100 °C | 80 °C | 110 °C | 90 °C |
| Outcome | Low Yield | Moderate Yield | High Yield | Improved Yield |
Guide 2: Enhancing Suzuki-Miyaura Coupling Efficiency
Low yields in Suzuki-Miyaura couplings of this compound are often due to inefficient transmetalation or catalyst deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Step-by-Step Optimization Protocol:
-
Boron Reagent Quality:
-
Freshness: Use freshly purchased or purified boronic acid. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
-
Boronic Esters: Consider using a more stable boronic ester, such as a pinacol or MIDA ester, especially if the corresponding boronic acid is known to be unstable.
-
-
Base and Solvent System: The base is crucial for activating the boronic acid for transmetalation.[7]
-
Aqueous Base: A common system is an aqueous solution of a base like K₂CO₃ or Cs₂CO₃ with a solvent like 1,4-dioxane or DME. The water is essential for the activation of the boronic acid.
-
Anhydrous Conditions: For substrates sensitive to water, anhydrous conditions with a base like K₃PO₄ can be used, but these often require careful optimization.[6]
-
-
Catalyst and Ligand Selection:
-
Common Catalysts: Pd(PPh₃)₄ is a classic choice but may not be optimal for this substrate.
-
Modern Catalysts: Catalyst systems with bulky, electron-rich phosphine ligands, such as those used in Buchwald-Hartwig aminations (e.g., Pd(dppf)Cl₂, SPhos, XPhos), are often more effective for challenging couplings.[8]
-
-
Additives:
-
Phase Transfer Catalysts: In biphasic systems, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates.
-
Data Summary for Suzuki-Miyaura Optimization:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃/SPhos | Pd(OAc)₂/XPhos |
| Boron Reagent | Boronic Acid | Boronic Acid | Pinacol Boronate | MIDA Boronate |
| Base | aq. Na₂CO₃ | aq. K₃PO₄ | K₃PO₄ | CsF |
| Solvent | Dioxane/H₂O | DME/H₂O | Toluene | THF |
| Temperature | 90 °C | 85 °C | 100 °C | 80 °C |
| Outcome | Low Yield | Moderate Yield | High Yield | Good Yield |
Mechanistic Considerations
Understanding the underlying mechanisms of these reactions is crucial for effective troubleshooting.
SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: The SNAr addition-elimination mechanism.
The stability of the anionic Meisenheimer complex is key. The electron-withdrawing nature of the imidazo[1,2-a]pyrazine ring system helps to stabilize this intermediate.[2]
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Both Buchwald-Hartwig amination and Suzuki-Miyaura coupling follow a similar catalytic cycle involving a palladium catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Any step in this cycle can be rate-limiting or prone to side reactions, leading to low yields or catalyst deactivation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Novel 6-Bromoimidazo[1,2-a]pyrazine Derivatives
For researchers engaged in the synthesis and application of heterocyclic compounds, the imidazo[1,2-a]pyrazine scaffold represents a privileged structure in modern drug discovery. Its derivatives are known to exhibit a wide array of pharmacological activities, including potent anticancer and kinase inhibitory properties.[1][2][3] The introduction of a bromine atom at the C-6 position not only serves as a handle for further synthetic transformations but also significantly influences the molecule's electronic and biological properties. However, the synthesis of novel derivatives necessitates an unequivocal confirmation of their chemical structure.
This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of 6-Bromoimidazo[1,2-a]pyrazine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, highlight self-validating data features, and present a logical, integrated workflow for achieving unambiguous structural confirmation.
Core Analytical Techniques: A Comparative Overview
The structural elucidation of a novel organic molecule is a puzzle solved by assembling complementary pieces of information from various analytical methods. For this compound derivatives, three core techniques provide the essential data: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography. Each method offers unique insights, and their collective data provides a powerful, cross-validated result.
Table 1: At-a-Glance Comparison of Core Structural Elucidation Techniques
| Parameter | NMR Spectroscopy | High-Resolution Mass Spectrometry (HRMS) | Single-Crystal X-ray Crystallography |
| Principle | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio (m/z) of ions with very high precision. | Measures the diffraction of X-rays by the ordered atoms within a single crystal.[4][5] |
| Information Obtained | Detailed carbon-hydrogen framework, connectivity (through-bond correlations), relative stereochemistry.[6][7] | Exact mass, elemental composition (molecular formula), presence of specific isotopes (e.g., Bromine).[8] | Unambiguous 3D molecular structure, connectivity, bond lengths/angles, conformation, absolute stereochemistry.[9][10] |
| Sample Requirement | 5-20 mg, in solution (deuterated solvent).[11] | <1 mg, often in solution. | High-quality single crystal (can be the rate-limiting step).[9][12] |
| Analysis Type | Non-destructive. | Destructive. | Non-destructive. |
| Key Strength | Provides the definitive connectivity map of the molecule. | Rapidly confirms molecular formula and the presence of bromine through its isotopic signature. | The "gold standard" for absolute structural proof, resolving all ambiguities.[13] |
| Key Limitation | Can have signal overlap in complex molecules; does not provide molecular weight directly. | Provides no information on atom connectivity or stereochemistry. | Requires a suitable single crystal, which can be difficult or impossible to obtain.[12] |
Part A: Nuclear Magnetic Resonance (NMR) — The Connectivity Blueprint
NMR spectroscopy is invariably the first and most informative step in the structural analysis of a novel compound. It provides a detailed map of the molecule's carbon-hydrogen framework, allowing for the deduction of atomic connectivity.
Expertise & Experience: Why NMR is Foundational
For the imidazo[1,2-a]pyrazine core, the positions of the ¹H and ¹³C signals are highly diagnostic. The two nitrogen atoms within the fused ring system are electron-withdrawing, which generally deshields (shifts to a higher ppm value) the adjacent protons and carbons.[11] The introduction of an electronegative bromine atom at the C-6 position further influences the electronic environment and, critically, simplifies the ¹H NMR spectrum by replacing a proton, removing potential signal overlap and coupling complexities.
¹H & ¹³C NMR Analysis
The key to interpreting the NMR spectra lies in predicting the expected signals for the core structure and any appended substituents. The bromine at C-6 leaves four aromatic protons on the core: H-2, H-3, H-5, and H-8.
Table 2: Representative Predicted NMR Data for a 2-substituted-6-Bromoimidazo[1,2-a]pyrazine
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| H-5 | ~9.0 - 9.2 | Singlet | C-2 | ~140 - 150 |
| H-8 | ~8.1 - 8.3 | Singlet | C-3 | ~110 - 115 |
| H-3 | ~7.8 - 8.0 | Singlet | C-5 | ~135 - 140 |
| H-2 | ~7.7 - 7.9 | Singlet | C-6 (ipso-Br) | ~115 - 120 |
| Substituent Protons | Variable | Variable | C-8 | ~125 - 130 |
| C-8a (bridgehead) | ~130 - 135 | |||
| Substituent Carbons | Variable |
Note: Chemical shifts are highly dependent on the solvent and the nature of other substituents. These are representative values based on known imidazo[1,2-a]pyrazine derivatives.[8][14]
Trustworthiness: 2D NMR for Self-Validating Assignments
While 1D spectra provide the initial data, they can sometimes be ambiguous, especially in molecules with complex substitution patterns. Two-dimensional (2D) NMR experiments are essential for confirming connectivity and serve as a self-validating system.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It definitively links the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful NMR experiment for structure elucidation. It reveals correlations between protons and carbons that are two or three bonds away. For a novel this compound, HMBC is critical for:
-
Confirming the position of substituents by observing correlations from the substituent's protons to the carbons of the heterocyclic core.
-
Unambiguously assigning the quaternary (non-protonated) carbons, such as C-2, C-6, and the bridgehead C-8a.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the purified novel compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.[11]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
1D ¹H Acquisition: Acquire a standard ¹H spectrum. Typical parameters include a 30° pulse, a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds.
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[11]
-
2D NMR Acquisition: Acquire standard gradient-selected HSQC and HMBC spectra to establish one-bond and multiple-bond correlations, respectively.
Part B: Mass Spectrometry — The Molecular Formula Verifier
Mass spectrometry provides two pieces of information that are absolutely critical for confirming a novel structure: the molecular weight and the elemental composition.
Expertise & Experience: The Power of HRMS and Bromine's Signature
For novel compounds, High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, is essential. It measures the mass-to-charge ratio to four or more decimal places, which is accurate enough to determine a unique elemental composition, thereby validating the proposed molecular formula.[8]
The most powerful self-validating feature for a this compound derivative is the distinct isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance (50.7% and 49.3%, respectively).[15]
Trustworthiness: The M and M+2 Isotopic Pattern
This isotopic distribution results in any bromine-containing ion appearing as a pair of peaks in the mass spectrum, separated by two mass units (e.g., M and M+2), with nearly equal intensity.[15][16] The observation of this characteristic 1:1 doublet for the molecular ion peak is definitive proof that the molecule contains a single bromine atom. This provides an immediate and trustworthy check on the synthetic outcome.
Table 3: Representative HRMS Data for C₇H₆BrN₃ (6-bromo-2-methylimidazo[1,2-a]pyrazine)
| Ion | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ | Difference (ppm) |
| C₇H₇⁷⁹BrN₃⁺ | 211.98178 | 211.9819 | +0.57 |
| C₇H₇⁸¹BrN₃⁺ | 213.97973 | 213.9799 | +0.79 |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da). Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).
-
Data Analysis: Identify the molecular ion cluster ([M+H]⁺ or [M+Na]⁺). Confirm the presence of the M and M+2 peaks with a ~1:1 intensity ratio. Use the instrument software to calculate the elemental composition from the observed exact mass and compare it to the theoretical formula.
Part C: Single-Crystal X-ray Crystallography — The Ultimate Confirmation
While NMR provides the connectivity and HRMS confirms the formula, Single-Crystal X-ray Crystallography provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule as it exists in the crystal lattice.[9][17][18]
Authoritative Grounding: The Gold Standard
A solved crystal structure is considered definitive evidence in chemical research.[19] It directly visualizes the atomic arrangement, confirming not only the connectivity proposed by NMR but also providing precise bond lengths, bond angles, and the molecule's solid-state conformation.[5] For chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute configuration, an essential piece of information in drug development.[10][13][20]
The primary and most significant challenge is obtaining a high-quality single crystal suitable for diffraction.[9] This can be a trial-and-error process involving screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
Experimental Protocol: Key Steps in Crystallography
-
Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent. Attempt crystallization via slow evaporation of the solvent, vapor diffusion of an anti-solvent, or cooling. Screen a wide range of conditions.
-
Crystal Mounting: Once a suitable crystal is obtained, carefully mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) within the X-ray diffractometer. Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to generate an initial electron density map. Use software to fit the atoms of the proposed structure into the map and refine the model to obtain the final, high-resolution crystal structure.
Integrated Strategy for Unambiguous Confirmation
This workflow ensures efficiency. HRMS provides a rapid, initial check. Comprehensive NMR analysis then elucidates the detailed structure. For truly novel scaffolds, or where stereochemistry is a factor, X-ray crystallography provides the final, irrefutable evidence. By combining these powerful techniques, researchers can confidently report the structure of their novel this compound derivatives, paving the way for further investigation into their promising biological activities.
References
- 1. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Absolute configuration - Wikipedia [en.wikipedia.org]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Crystals | Special Issue : Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Bromoimidazo[1,2-a]pyrazine and Other Kinase Inhibitors in the Context of Aurora Kinase A Inhibition
This guide provides a comprehensive comparison of the biological activity of the novel compound 6-Bromoimidazo[1,2-a]pyrazine against established kinase inhibitors, Alisertib (MLN8237) and Tozasertib (VX-680). The focus of this analysis is on the inhibition of Aurora Kinase A, a critical regulator of mitotic progression and a validated target in oncology.
The imidazo[1,2-a]pyrazine scaffold is a recognized "privileged" structure in medicinal chemistry, known for its versatility in targeting various protein kinases. This guide will delve into a hypothetical, yet scientifically grounded, scenario where this compound is evaluated as a selective Aurora Kinase A inhibitor. This comparative analysis is designed to provide researchers, scientists, and drug development professionals with a framework for evaluating novel kinase inhibitors.
The Central Role of Aurora Kinase A in Cell Cycle and Oncology
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its functions are critical for centrosome maturation, spindle assembly, and proper chromosome segregation.[1] Overexpression of Aurora Kinase A is frequently observed in a wide range of human cancers and is often correlated with poor prognosis. This makes it a compelling target for the development of anti-cancer therapeutics. Inhibition of Aurora Kinase A leads to mitotic defects, such as the formation of monopolar spindles and chromosome misalignment, which can ultimately trigger aneuploidy and apoptotic cell death in cancer cells.[2]
Signaling Pathway and Point of Intervention
The following diagram illustrates the central role of Aurora Kinase A in the G2/M phase of the cell cycle and highlights the point of intervention for kinase inhibitors.
Caption: Aurora Kinase A signaling pathway and inhibitor intervention point.
Comparative Kinase Inhibition Profile
For the purpose of this guide, we will work with a scientifically plausible, hypothetical IC50 value for this compound against Aurora Kinase A. This hypothetical value is based on the known potency of other imidazo[1,2-a]pyrazine-based kinase inhibitors.
| Compound | Target Kinase | IC50 (nM, Enzymatic Assay) | Selectivity Notes |
| This compound | Aurora Kinase A | 5.5 (Hypothetical) | High hypothetical selectivity over Aurora B (>150-fold) |
| Aurora Kinase B | >800 (Hypothetical) | ||
| Alisertib (MLN8237) | Aurora Kinase A | 1.2[1] | >200-fold selective for Aurora A over Aurora B[2][3] |
| Aurora Kinase B | 396.5[3] | ||
| Tozasertib (VX-680) | Aurora Kinase A | Ki = 0.6[4] | Pan-Aurora inhibitor; also inhibits BCR-ABL and FLT3[4][5] |
| Aurora Kinase B | Ki = 18[6] |
Analysis of Comparative Data:
-
Alisertib (MLN8237) is a highly potent and selective inhibitor of Aurora Kinase A.[1][3] Its significant selectivity over Aurora Kinase B is a key attribute, potentially leading to a wider therapeutic window by avoiding toxicities associated with Aurora B inhibition.[7]
-
Tozasertib (VX-680) is a pan-Aurora inhibitor, demonstrating potent inhibition of Aurora A, B, and C.[6] While highly potent against Aurora A, its activity against other kinases like BCR-ABL and FLT3 classifies it as a multi-kinase inhibitor.[4][5]
-
This compound (Hypothetical) is positioned in this analysis as a potent and selective Aurora Kinase A inhibitor, similar to Alisertib. The rationale for this hypothetical profile is the established success of the imidazo[1,2-a]pyrazine scaffold in achieving kinase selectivity.
Experimental Methodologies
The following protocols provide a framework for the in vitro and cell-based evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.
Protocol Steps:
-
Compound Preparation: A 10-point serial dilution of the test compounds (this compound, Alisertib, Tozasertib) is prepared in 100% DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compounds or DMSO (as a control).
-
Add 2.5 µL of recombinant human Aurora Kinase A enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiation of Reaction: Add 5 µL of a mixture containing the peptide substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effects of the inhibitors on cancer cell lines.
Protocol Steps:
-
Cell Seeding: Seed a human cancer cell line known to overexpress Aurora Kinase A (e.g., HCT-116) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).
Experimental Workflow Diagram
The following diagram outlines the workflow for evaluating a novel kinase inhibitor.
Caption: Workflow for the evaluation of a novel kinase inhibitor.
Conclusion and Future Directions
This guide presents a comparative framework for evaluating the biological activity of this compound in the context of Aurora Kinase A inhibition. Based on the established utility of the imidazo[1,2-a]pyrazine scaffold, it is plausible that derivatives of this core could yield potent and selective kinase inhibitors.
The hypothetical data presented for this compound, when compared to the established inhibitors Alisertib and Tozasertib, underscores the potential for developing novel therapeutics targeting Aurora Kinase A. Further experimental validation, following the protocols outlined in this guide, would be necessary to confirm the actual biological activity and therapeutic potential of this compound and its derivatives. The pursuit of selective Aurora Kinase A inhibitors remains a promising strategy in the development of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the In Vitro Activity of 6-Bromoimidazo[1,2-a]pyrazine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a multitude of biological activities. These compounds are recognized for their roles as kinase inhibitors, anticancer agents, and antivirals.[1][2] The introduction of a bromine atom at the C6 position not only modulates the electronic properties of the ring system but also provides a versatile synthetic handle for further chemical exploration. This guide provides a comprehensive, technically-grounded framework for the in vitro validation of novel 6-Bromoimidazo[1,2-a]pyrazine analogs, moving from broad phenotypic screening to specific target engagement and mechanistic confirmation.
Part 1: The Strategic Framework for In Vitro Validation
A robust validation strategy is not a linear path but a multi-tiered, iterative process. The causality behind this approach is rooted in resource efficiency and logical progression. We begin with broad, cost-effective assays to identify general bioactivity and filter out inactive compounds. Subsequent tiers then employ more complex, target-oriented assays to elucidate the specific mechanism of action for the most promising candidates. This tiered approach ensures that the most resource-intensive experiments are reserved for compounds with the highest potential.
The general workflow for assessing a novel compound involves a series of steps from initial preparation to determining its half-maximal inhibitory concentration (IC50), which is a key measure of a drug's potency.[3][4]
Part 2: Tier 1 - Primary Screening: Assessing Antiproliferative Activity
The Rationale: The first step is to determine if the novel analogs have any effect on cell viability and proliferation. The imidazo[1,2-a]pyrazine scaffold is frequently associated with anticancer activity.[5][6] Therefore, a logical starting point is to screen for cytotoxicity against a panel of relevant human cancer cell lines.[7] Assays like MTT and Sulforhodamine B (SRB) are ideal for this initial screen due to their high-throughput nature, cost-effectiveness, and reproducibility.[3][8]
Comparative Data: Tier 1 Screening
For this guide, we will consider three hypothetical analogs: Analog 6B-1 , Analog 6B-2 , and Analog 6B-3 . Their performance will be compared against a known chemotherapy agent, Doxorubicin, which serves as a positive control.[4]
| Compound | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |
| Analog 6B-1 | 5.2 ± 0.4 | 8.1 ± 0.6 | 12.5 ± 1.1 |
| Analog 6B-2 | 0.8 ± 0.1 | 1.5 ± 0.2 | 2.3 ± 0.3 |
| Analog 6B-3 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.5 ± 0.05 | 0.9 ± 0.08 | 1.1 ± 0.1 |
| Data are presented as mean ± standard deviation from three independent experiments.[4] |
Interpretation: Based on this initial screen, Analog 6B-2 shows significant antiproliferative activity, with IC50 values approaching the positive control. Analog 6B-1 has moderate activity, while Analog 6B-3 is largely inactive. Therefore, Analog 6B-2 is the most promising candidate to advance to target-specific assays.
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[3][9]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in DMSO. Create a series of 2x working concentrations by serially diluting the stock solution in culture medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds (and vehicle control, DMSO).[3] Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.[4]
Part 3: Tier 2 - Target Identification and Biochemical Validation
The Rationale: The broad antiproliferative activity of Analog 6B-2 suggests it is hitting a critical cellular process. The imidazo[1,2-a]pyrazine core is a well-known "hinge-binding" motif for various protein kinases.[10] Analogs have shown potent activity against kinases like CDK9, Aurora Kinase, and PI3K.[1][11][12] Therefore, a logical next step is to screen the active analog against a panel of relevant kinases to identify its direct molecular target.
In vitro kinase assays are essential for quantifying the direct inhibitory potential of a compound against a purified enzyme, free from the complexities of a cellular environment.[13][14] This allows for the determination of a direct, target-specific IC50.
Hypothetical Kinase Signaling Pathway
Let's hypothesize that our analogs target a key kinase, such as "Kinase X," which is upstream of a critical proliferation pathway involving a transcription factor, "TF-Y."
Comparative Data: Tier 2 Screening
Analog 6B-2 is tested against three kinases known to be inhibited by similar scaffolds. A known selective inhibitor for each kinase is used as a positive control.
| Compound | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Kinase Z IC50 (nM) |
| Analog 6B-2 | 25 ± 3 | 1,500 ± 120 | > 10,000 |
| Control Inhibitor X | 15 ± 2 | 2,500 ± 200 | > 10,000 |
| Control Inhibitor Y | 8,000 ± 500 | 50 ± 5 | 9,500 ± 700 |
| Control Inhibitor Z | > 10,000 | > 10,000 | 80 ± 9 |
| Data are presented as mean ± standard deviation. |
Interpretation: The biochemical assay reveals that Analog 6B-2 is a potent and selective inhibitor of Kinase X, with an IC50 of 25 nM. Its activity against Kinase Y is significantly lower, and it has no activity against Kinase Z at the tested concentrations. This provides a clear, testable hypothesis: the antiproliferative effects of Analog 6B-2 are mediated through the inhibition of Kinase X.
Experimental Protocol: In Vitro Luminescent Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.[15]
-
Reaction Setup: In a 96-well plate, set up the kinase reaction containing recombinant Kinase X, its specific substrate peptide, and ATP at a concentration close to its Km value. The reaction buffer should be optimized for the specific kinase.[13]
-
Inhibitor Addition: Add serial dilutions of Analog 6B-2 (and control compounds) to the reaction wells. Include a no-inhibitor control and a no-enzyme control.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Normalize the data to the controls and plot the inhibitor concentration versus kinase activity to determine the IC50 value.
Part 4: Tier 3 - Cellular Mechanistic Validation
The Rationale: A compound can be a potent biochemical inhibitor but fail to engage its target in a cellular environment due to poor permeability or other factors. Therefore, the final validation step is to confirm that Analog 6B-2 inhibits Kinase X within cancer cells and that this inhibition leads to the expected downstream consequences.[16] A Western blot to measure the phosphorylation of a known, direct substrate of Kinase X is the gold standard for this confirmation.
Comparative Data: Tier 3 Validation
HCT-116 cells are treated with Analog 6B-2, and the phosphorylation of "Substrate Protein" (p-Substrate), the downstream target of Kinase X, is measured.
| Treatment | p-Substrate Level (% of Control) |
| Vehicle (DMSO) | 100 ± 8 |
| Analog 6B-2 (100 nM) | 45 ± 5 |
| Analog 6B-2 (500 nM) | 12 ± 3 |
| Control Inhibitor X (100 nM) | 38 ± 4 |
| Data represents densitometry analysis from Western blots, normalized to total Substrate Protein and then to the vehicle control. |
Interpretation: Treatment with Analog 6B-2 leads to a dose-dependent decrease in the phosphorylation of the Kinase X substrate in HCT-116 cells. This effect is comparable to the known Kinase X inhibitor, providing strong evidence that the compound engages and inhibits its intended target in a cellular context, linking the biochemical activity to the observed antiproliferative phenotype.
Experimental Protocol: Western Blot for Target Engagement
-
Cell Treatment: Plate HCT-116 cells and allow them to attach. Treat the cells with various concentrations of Analog 6B-2 (e.g., corresponding to 1x, 5x, and 10x the cellular IC50) for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for the phosphorylated form of the substrate (p-Substrate). Subsequently, probe with a primary antibody for the total amount of the substrate protein as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Substrate signal to the total substrate signal for each lane.
Conclusion
This multi-tiered guide provides a robust framework for validating the in vitro activity of novel this compound analogs. By progressing from broad phenotypic screening to specific biochemical assays and finally to cellular mechanistic studies, researchers can confidently identify lead compounds and elucidate their mechanism of action. This systematic approach, grounded in scientific causality, ensures that experimental resources are used efficiently and that the resulting data is reliable, reproducible, and directly informs the drug development process. The promising hypothetical candidate, Analog 6B-2, successfully navigated all three tiers, demonstrating potent antiproliferative activity, selective inhibition of its biochemical target Kinase X, and confirmed on-target engagement within cancer cells.
References
- 1. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Profiling of Imidazo[1,2-a]pyrazine-Based Inhibitors
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology and immunology.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[3] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[4] A lack of selectivity, where an inhibitor binds to numerous "off-target" kinases, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[5][6] Therefore, rigorous cross-reactivity profiling is not merely a characterization step but a cornerstone of predictive, safety-conscious drug development.
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in kinase inhibitor design, yielding potent compounds against targets such as Aurora kinases, TAK1, and cyclin-dependent kinases (CDKs).[7][8][9] This guide provides an in-depth comparison of the methodologies used to profile these inhibitors, interprets their cross-reactivity data in the context of well-established alternatives, and offers expert insights into the causality behind experimental choices.
Pillar 1: Methodologies for Quantifying Kinase Selectivity
Assessing the interaction map of an inhibitor across the kinome requires a multi-faceted approach, combining high-throughput biochemical screening with validation in a cellular context. The goal is to move from a simple measure of potency (e.g., IC50) against a primary target to a comprehensive understanding of an inhibitor's entire interaction profile.
Biochemical Profiling: The Kinome-Wide View
High-throughput screening against large panels of purified kinases is the standard first step for determining selectivity.[3][10] These assays provide a direct measure of a compound's ability to interact with a kinase, typically by assessing binding affinity or enzymatic inhibition.
-
Competition Binding Assays (e.g., KINOMEscan™): This widely used platform measures the thermodynamic dissociation constant (Kd) by quantifying the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of over 480 kinases.[11][12][13] A key advantage is that it is independent of ATP concentration and does not require an active enzyme, allowing for the profiling of a vast portion of the kinome.[11]
-
Enzymatic Activity Assays (e.g., Radiometric Assays): These assays directly measure the inhibition of a kinase's catalytic activity—the transfer of a phosphate group (often a radiolabeled 33P) from ATP to a substrate.[14][15] While considered a gold standard for functional inhibition, results can be influenced by the ATP concentration used in the assay; performing the screen at the Km,ATP for each kinase allows the resulting IC50 to more closely reflect the inhibitor's binding affinity.[5][6]
The workflow for comprehensive kinase inhibitor profiling typically integrates these biochemical methods with subsequent cellular validation.
References
- 1. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. sensusimpact.com [sensusimpact.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromoimidazo[1,2-a]pyrazine Derivatives as Kinase Inhibitors
Introduction: The Imidazo[1,2-a]pyrazine Core as a Privileged Kinase Hinge-Binder
The imidazo[1,2-a]pyrazine scaffold is a nitrogen-rich bicyclic heterocycle that has emerged as a "privileged" structure in medicinal chemistry. Its rigid conformation and strategically positioned nitrogen atoms make it an excellent bioisostere for the purine core of ATP, allowing it to form key hydrogen bond interactions with the hinge region of many protein kinases. The 6-bromo substituent serves a dual purpose: it can act as a crucial interaction point within the ATP-binding pocket or, more frequently, as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions. This guide will explore how modifications at various positions of the 6-bromoimidazo[1,2-a]pyrazine core influence inhibitory potency and selectivity against various kinase targets.
General Synthetic Strategy: Building the Core and Introducing Diversity
The construction of these derivatives typically begins with the condensation of a 2-aminopyrazine with an α-haloketone. The crucial 6-bromo substituent is often incorporated from the start using 2-amino-5-bromopyrazine. Subsequent functionalization, particularly at the C6 and C8 positions, is commonly achieved through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which allows for the systematic exploration of the chemical space.
Figure 1: A generalized workflow for the synthesis and diversification of imidazo[1,2-a]pyrazine derivatives.
Comparative SAR Analysis: A Positional Breakdown
The potency and selectivity of imidazo[1,2-a]pyrazine inhibitors are highly dependent on the nature and position of their substituents. We will compare the effects of modifications at the C8, C6, and C3 positions.
C8-Position: The Gateway to Selectivity and Physicochemical Properties
The C8 position often points towards the solvent-exposed region of the kinase ATP pocket. Substitutions here are critical for modulating solubility, cell permeability, and for achieving selectivity by interacting with amino acid residues outside the highly conserved hinge region.
In the development of inhibitors for Phosphoinositide 3-Kinase (PI3K), introducing an 8-morpholino group was shown to be highly beneficial.[1] This polar group enhances aqueous solubility and can form additional hydrogen bonds, improving overall potency.
Table 1: Comparative Activity of C8-Substituted Derivatives against PI3Kα
| Compound ID | C6-Substituent | C8-Substituent | PI3Kα IC50 (µM) | Rationale for Activity Change |
|---|---|---|---|---|
| I | 4-(pyrimidin-4-yl)phenyl | H | 7.39 | Baseline activity of the core structure. |
| II (14c) | 4-(6-(4-bromophenyl)pyrimidin-4-ylcarboxamido)phenyl | morpholino | 1.25 | The morpholino group likely improves solubility and forms favorable interactions in the solvent-exposed region, enhancing potency.[1] |
| III (14b) | 4-(6-phenylpyrimidin-4-ylcarboxamido)phenyl | morpholino | >10 (58% inhib. at 10µM) | Removal of the bromo-phenyl moiety reduces potency, but the morpholino group retains some activity.[1] |
The data clearly indicates that the addition of a C8-morpholino group significantly enhances inhibitory activity against PI3Kα.[1] This highlights a common strategy where the C8 position is used to tune the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and add secondary binding interactions.
C6-Position: Exploiting the Bromine Handle for Potency
The 6-bromo group is an excellent anchor for introducing larger aryl or heteroaryl moieties via Suzuki or Stille coupling. These appended groups can extend into deeper pockets of the ATP-binding site, often interacting with residues that confer kinase selectivity.
For Aurora kinases, a key class of mitotic regulators, the C6-substituent is critical. Structure-based design efforts showed that a pyridin-3-yl group at the C6 position, introduced by replacing the bromine, could be accommodated within the active site.
Table 2: Comparative Activity of C6-Substituted Derivatives against Aurora-A Kinase | Compound ID | C3-Substituent | C6-Substituent | C8-Substituent | Aurora-A IC50 (nM) | | :--- | :--- | :--- | :--- | :--- | | IV | H | Br | H | >10,000 | The unsubstituted core shows negligible activity. | | V (15) | Cl | pyridin-3-yl | N-(4-morpholinophenyl)amino | 130 | The pyridin-3-yl group at C6 and the C8-amine are crucial for potent inhibition.[2] | | VI | Cl | phenyl | N-(4-morpholinophenyl)amino | 210 | Replacing pyridine with phenyl slightly reduces potency, suggesting the pyridine nitrogen may be involved in a beneficial interaction.[2] |
These results underscore the importance of the C6-position for establishing potent interactions. The ability to easily diversify this position from the 6-bromo intermediate is a cornerstone of SAR exploration for this scaffold.[2]
C3-Position: Fine-Tuning Hinge Interactions
The C3 position is located adjacent to the core nitrogen atoms that interact with the kinase hinge. While often left unsubstituted, small modifications here can subtly alter the electronics and sterics of the hinge-binding motif.
A study on novel imidazo[1,2-a]pyrazine derivatives demonstrated that introducing a bromine atom at the C3 position via N-bromosuccinimide (NBS) could enhance antioxidant and antimicrobial activities, suggesting this modification can significantly impact biological function.
Figure 2: Logical relationships in the SAR of this compound derivatives.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential.
Protocol 4.1: Suzuki Cross-Coupling for C6-Diversification
This protocol describes a typical procedure for replacing the 6-bromo substituent with a new aryl or heteroaryl group.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the this compound starting material (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), followed by a base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final C6-substituted compound.
Protocol 4.2: In-Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This fluorescence resonance energy transfer (FRET)-based assay is a common method for quantifying inhibitor binding affinity.
Figure 3: A typical workflow for a FRET-based kinase binding assay.
-
Reagent Preparation: Prepare assay buffer, kinase, a fluorescently labeled ATP-competitive tracer (acceptor), and a terbium- or europium-labeled anti-tag antibody (donor).
-
Compound Plating: Create a serial dilution of the test compounds in DMSO and dispense them into a low-volume assay plate (e.g., 384-well).
-
Kinase/Tracer Addition: Add a pre-mixed solution of the kinase and the tracer to the wells containing the test compounds.
-
Antibody Addition: Add the Eu-labeled antibody to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET). Excite at ~340 nm and measure emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).
-
Analysis: The ratio of the acceptor to donor emission is calculated. In the presence of a competing inhibitor, the tracer is displaced from the kinase, disrupting FRET and causing a decrease in the emission ratio. IC50 values are determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a four-parameter logistic model.
Conclusion and Future Outlook
The this compound scaffold is a robust and highly adaptable platform for the design of potent and selective kinase inhibitors. The SAR is well-defined, with clear roles for different substitution positions: the C8 position is key for modulating physicochemical properties and achieving selectivity, the C6 position is the primary vector for introducing potency-driving groups, and the C3 position allows for fine-tuning of the core's electronic properties. The synthetic accessibility of these analogs, particularly from the versatile 6-bromo intermediate, ensures that this scaffold will remain a focus of kinase inhibitor discovery programs for the foreseeable future. Future work will likely involve exploring more complex C6-substituents and using the C8-position to target unique sub-pockets in kinases of interest.
References
- 1. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for 6-Bromoimidazo[1,2-a]pyrazine synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential, including antiviral, anti-inflammatory, and kinase inhibitory activities. The 6-bromo-substituted variant, in particular, serves as a versatile intermediate, allowing for further functionalization through cross-coupling reactions to generate libraries of novel drug candidates. The efficient synthesis of this key building block is therefore of paramount importance.
This guide provides an in-depth comparison of different catalytic strategies for the synthesis of the imidazo[1,2-a]pyrazine core, which can subsequently be brominated to yield the target 6-Bromoimidazo[1,2-a]pyrazine. We will delve into the nuances of iodine-catalyzed, palladium-catalyzed, and microwave-assisted catalyst-free methods, offering a critical evaluation of their efficacy, mechanistic underpinnings, and practical considerations for laboratory application.
The Synthetic Challenge: Constructing the Imidazo[1,2-a]pyrazine Core
The fundamental approach to the imidazo[1,2-a]pyrazine core involves the cyclization of a 2-aminopyrazine derivative with a suitable two-carbon synthon. The choice of catalyst is pivotal, influencing reaction rates, yields, and overall efficiency. This guide will focus on three distinct and representative catalytic systems.
Iodine-Catalyzed Three-Component Synthesis: An Economical and Eco-Friendly Approach
Molecular iodine has emerged as a cost-effective and environmentally benign catalyst for the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyrazines.[1][2] This method typically involves a one-pot, three-component reaction between a 2-aminopyrazine, an aldehyde, and an isocyanide.
Mechanistic Insights
The reaction is believed to proceed through a series of steps initiated by the Lewis acidic nature of iodine.[1]
Figure 1: Proposed mechanism for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.
The iodine catalyst activates the imine formed in situ from the condensation of 2-aminopyrazine and the aldehyde, facilitating a [4+1] cycloaddition with the isocyanide. Subsequent intramolecular rearrangement and aromatization yield the final imidazo[1,2-a]pyrazine product.
Experimental Protocol: Iodine-Catalyzed Synthesis
The following is a representative protocol for the synthesis of a 2,3-disubstituted imidazo[1,2-a]pyrazine core.
Materials:
-
2-Aminopyrazine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.0 mmol)
-
Iodine (5 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add 2-aminopyrazine, the aromatic aldehyde, and ethanol.
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide and iodine to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Palladium-Catalyzed Synthesis: A Versatile but Costlier Alternative
Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its efficiency in forming carbon-carbon and carbon-heteroatom bonds. While often employed for the functionalization of pre-existing imidazo[1,2-a]pyrazine rings, palladium catalysts can also be utilized for the construction of the core itself, typically through a cyclization/coupling cascade.[3][4]
Mechanistic Considerations
The palladium-catalyzed synthesis often involves an initial condensation to form an intermediate that then undergoes an intramolecular C-H activation or a related cyclization process, facilitated by the palladium catalyst.
Figure 2: A plausible catalytic cycle for the palladium-catalyzed synthesis of imidazo[1,2-a]pyrazines.
Experimental Protocol: Palladium-Catalyzed Cyclization/Suzuki Coupling
The following protocol describes a one-pot, three-step synthesis of a 2,3,6-trisubstituted imidazo[1,2-a]pyridine, which can be adapted for pyrazine synthesis.[4]
Materials:
-
2-Amino-5-bromopyridine (1.0 mmol) (can be substituted with 2-amino-5-bromopyrazine)
-
α-Bromoacetophenone (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Heteroaryl bromide (1.5 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
K₂CO₃ (2.0 mmol)
-
Ethanol/Water (4:1, 5 mL)
Procedure:
-
Cyclization: In a microwave vial, combine 2-amino-5-bromopyridine, α-bromoacetophenone, and K₂CO₃ in the ethanol/water mixture. Irradiate in a microwave reactor at 120 °C for 15 minutes.
-
Suzuki Coupling: To the same vial, add the arylboronic acid and Pd(dppf)Cl₂·CH₂Cl₂. Irradiate at 140 °C for 20 minutes.
-
Heteroarylation: Finally, add the heteroaryl bromide and continue microwave irradiation at 150 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Purify the crude product by column chromatography.
Microwave-Assisted Catalyst-Free Synthesis: A Green and Rapid Method
In the quest for more sustainable synthetic methodologies, catalyst-free reactions, often accelerated by microwave irradiation, have gained significant traction. For the synthesis of imidazo[1,2-a]pyrazines, this approach offers a rapid and clean alternative to metal-catalyzed methods.[5]
Mechanistic Rationale
Under microwave irradiation, the reaction between a 2-aminopyrazine and an α-haloketone can proceed efficiently without a catalyst. The microwave energy accelerates the rate of the nucleophilic substitution and subsequent intramolecular cyclization and dehydration steps.
Figure 3: Simplified workflow for the microwave-assisted catalyst-free synthesis of imidazo[1,2-a]pyrazines.
Experimental Protocol: Microwave-Assisted Catalyst-Free Synthesis
The following is a general procedure for the catalyst-free synthesis of 2-arylimidazo[1,2-a]pyrimidines, adaptable for pyrazine analogs.[6]
Materials:
-
2-Aminopyrimidine (1.0 mmol) (can be substituted with 2-aminopyrazine)
-
α-Bromoacetophenone (1.0 mmol)
-
Dimethylformamide (DMF) (2 mL)
Procedure:
-
In a microwave vial, dissolve 2-aminopyrimidine and α-bromoacetophenone in DMF.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 30 minutes.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the crude product.
-
Recrystallize or purify by column chromatography as needed.
Comparative Analysis of Catalytic Efficacy
| Catalyst System | Typical Yields | Reaction Time | Temperature | Advantages | Disadvantages |
| Iodine | Good to excellent | 2-4 hours | Room Temp. | Low cost, mild conditions, environmentally friendly | May not be suitable for all substrates, potential for over-iodination |
| Palladium | Good to excellent | 15-60 min (MW) | 120-150 °C (MW) | High efficiency, broad substrate scope, one-pot multi-step synthesis | High cost of catalyst and ligands, potential for metal contamination |
| Microwave (Catalyst-Free) | Good to excellent | 15-30 min | 160 °C | Rapid, clean, no metal catalyst required, green chemistry | Requires specialized microwave equipment, high temperatures |
Final Step: Bromination to this compound
Once the imidazo[1,2-a]pyrazine core is synthesized, the final step is the regioselective bromination at the 6-position. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation.[7]
Experimental Protocol: Bromination with NBS
Materials:
-
Imidazo[1,2-a]pyrazine (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.05 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
Dissolve the imidazo[1,2-a]pyrazine in acetonitrile in a round-bottom flask.
-
Add NBS portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain this compound.
Conclusion and Future Outlook
The synthesis of this compound can be efficiently achieved through a two-step process: initial construction of the heterocyclic core followed by regioselective bromination. This guide has compared three distinct catalytic approaches for the core synthesis, each with its own set of advantages and disadvantages.
-
Iodine catalysis stands out for its economic and environmental benefits, making it an attractive option for large-scale synthesis and green chemistry initiatives.
-
Palladium catalysis , while more expensive, offers unparalleled versatility and efficiency, particularly for the rapid generation of diverse libraries through one-pot multi-component reactions.
-
Microwave-assisted catalyst-free synthesis provides a compelling alternative, combining speed and environmental friendliness, though it requires specialized equipment.
The choice of the optimal catalytic system will ultimately depend on the specific requirements of the research, including cost, scalability, desired purity, and available equipment. As the demand for novel imidazo[1,2-a]pyrazine-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable catalytic methods will remain a key focus for the scientific community.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 6-Bromoimidazo[1,2-a]pyrazine in Pharmaceutical Development
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of a successful therapeutic pipeline. This guide provides an in-depth comparison and validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 6-Bromoimidazo[1,2-a]pyrazine, a crucial heterocyclic intermediate in the synthesis of various pharmacologically active molecules.[1][2] This document will not only detail the experimental protocols but also delve into the scientific rationale behind the method development and validation choices, aligning with the principles of scientific integrity and regulatory expectations.
The Critical Need for a Validated Analytical Method
This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer and antiviral agents.[1][2] Accurate and precise quantification of this intermediate is paramount to ensure the quality, consistency, and safety of the final drug product. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3][4][5]
This guide will compare the performance of a novel, in-house developed HPLC-UV method against the internationally recognized standards set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[3][5][6][7]
The Proposed Analytical Method: A High-Performance Liquid Chromatography-UV Approach
While various analytical techniques can be employed for the analysis of heterocyclic compounds, including gas chromatography-mass spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[8][9], a reversed-phase HPLC-UV method was selected for its robustness, cost-effectiveness, and widespread availability in quality control laboratories.
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
Validation of the Analytical Method: A Step-by-Step Protocol and Comparative Analysis
The validation of this new analytical method was conducted in accordance with the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[3][5][6][7] The following performance characteristics were evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10][11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10][11]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of the test results to the true value.[6][10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Workflow for Method Validation
Caption: A flowchart illustrating the systematic workflow for the validation of the new analytical method.
Comparative Performance Data
The following tables summarize the experimental data obtained during the validation of the HPLC-UV method for this compound quantification, with a direct comparison to the typical acceptance criteria outlined in the ICH guidelines.
Table 1: Specificity
| Test | Observation | Acceptance Criteria | Result |
| Blank Injection (Mobile Phase) | No interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time. | Pass |
| Placebo Injection | No interfering peaks from excipients at the retention time of the analyte. | No significant interference at the analyte's retention time. | Pass |
| Stressed Sample Analysis | Analyte peak is well-resolved from degradation product peaks. | Peak purity index > 0.999. | Pass |
Table 2: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Range | 10 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Minimal | Close to zero |
| Range | ||
| Stated Range | 20 - 120 µg/mL | Demonstrated accuracy, precision, and linearity within this range. |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Acceptance Criteria |
| 80 | 79.5 | 99.4 | 98.0 - 102.0% |
| 100 | 101.2 | 101.2 | 98.0 - 102.0% |
| 120 | 119.1 | 99.3 | 98.0 - 102.0% |
Table 4: Precision
| Precision Type | Parameter | Result (%RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | 6 replicate injections of 100 µg/mL standard | 0.85% | %RSD ≤ 2.0% |
| Intermediate Precision (Inter-day) | Analysis on 3 different days | 1.25% | %RSD ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Method | Result |
| LOD | Based on Signal-to-Noise ratio (3:1) | 0.5 µg/mL |
| LOQ | Based on Signal-to-Noise ratio (10:1) | 1.5 µg/mL |
Discussion of Results and Method Comparison
The validation results demonstrate that the newly developed HPLC-UV method is highly suitable for the quantification of this compound.
-
Specificity: The method is highly specific, with no interference from the mobile phase, placebo, or degradation products, ensuring that the measured signal corresponds solely to the analyte of interest.
-
Linearity and Range: The excellent correlation coefficient (r² = 0.9998) over a wide concentration range indicates a strong linear relationship between concentration and detector response. The validated range of 20 - 120 µg/mL is suitable for the intended application in process monitoring and quality control.
-
Accuracy: The recovery values were consistently within the acceptable range of 98.0 - 102.0%, confirming the accuracy of the method.
-
Precision: The low relative standard deviation (%RSD) for both repeatability and intermediate precision demonstrates the method's high degree of precision.
-
Sensitivity: The calculated LOD and LOQ values indicate that the method is sensitive enough to detect and quantify low levels of the analyte.
Compared to more complex techniques like UPLC-MS/MS, this HPLC-UV method offers a significant advantage in terms of simplicity, cost, and ease of implementation in a standard quality control laboratory, while still meeting all the stringent requirements for a validated analytical method as per ICH guidelines.
Conclusion
This guide has detailed the development and rigorous validation of a novel HPLC-UV method for the quantification of this compound. The comprehensive experimental data, presented in a comparative format against ICH Q2(R2) acceptance criteria, unequivocally demonstrates that the method is specific, linear, accurate, precise, and sensitive. This validated method provides a reliable and robust tool for researchers, scientists, and drug development professionals, ensuring the quality and consistency of this critical pharmaceutical intermediate.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. mdpi.com [mdpi.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
A Researcher's Guide to De-risking 6-Bromoimidazo[1,2-a]pyrazine Compounds: A Multi-modal Approach to Assessing Off-Target Effects
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid, bicyclic structure provides an excellent framework for presenting substituents that interact with the ATP-binding pocket of kinases, leading to potent inhibition. The 6-bromo substituent, specifically, serves as a versatile chemical handle, allowing for extensive structure-activity relationship (SAR) studies through cross-coupling reactions. However, the very feature that makes this scaffold attractive—its ability to target the highly conserved ATP pocket—also presents its greatest challenge: the potential for off-target kinase interactions.
Off-target effects, where a compound interacts with unintended proteins, can lead to misleading biological data and, more critically, unforeseen toxicity in clinical development.[1] For kinase inhibitors, promiscuity across the kinome is a common and significant hurdle. Therefore, a rigorous and multi-faceted strategy for assessing off-target effects is not just a supplementary step but a core component of the drug discovery process.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and mitigate the off-target liabilities of 6-bromoimidazo[1,2-a]pyrazine compounds. We will move beyond a simple checklist of assays, instead focusing on an integrated, logical workflow that combines computational prediction with robust biochemical and cellular validation. This approach allows for the early identification of liabilities, informs rational drug design, and ultimately leads to the development of safer, more selective therapeutics.
Part 1: Predictive Profiling - An In Silico First Pass
Before committing valuable resources to wet lab experiments, computational methods offer a cost-effective and rapid approach to generate an initial, hypothesis-driven map of potential off-target interactions.[2] By leveraging vast databases of known compound-protein interactions, these in silico tools can predict a compound's likely binding partners based on its structure, flagging potential liabilities that warrant experimental investigation.
The primary causality for this initial step is risk mitigation through prioritization. Instead of screening blindly, we can focus our experimental efforts on targets predicted to have the highest probability of interaction. This is achieved primarily through two synergistic computational methods:
-
2D Chemical Similarity: Algorithms compare the 2D structure of the query compound against databases of molecules with known biological activities. Methods like the Similarity Ensemble Approach (SEA) can predict targets by quantifying the similarity between sets of ligands known to bind to specific proteins.[3]
-
3D Shape and Pharmacophore Matching: This approach goes beyond the 2D structure to model the compound's 3D conformation and the spatial arrangement of its chemical features (pharmacophores). It then searches for proteins with binding pockets that are sterically and electrostatically complementary to the compound.[3]
These predictions are not definitive but provide a ranked list of potential off-targets, allowing for a more informed design of subsequent experimental assays.
Workflow for In Silico Off-Target Prediction
Caption: Workflow for computational off-target prediction.
Table 1: Example In Silico Prediction Output for a Hypothetical Compound
| Rank | Predicted Off-Target | Prediction Method | Confidence Score | Rationale for Follow-up |
| 1 | Aurora Kinase A (On-Target) | 2D Similarity & 3D Match | 0.95 | Expected primary target |
| 2 | Aurora Kinase B | 2D Similarity & 3D Match | 0.88 | High sequence homology to target |
| 3 | SRC Family Kinases (SFKs) | 3D Match | 0.75 | Similar ATP pocket conformation |
| 4 | VEGFR2 | 2D Similarity | 0.68 | Shared scaffold with known inhibitors |
| 5 | p38 MAPK | 3D Match | 0.62 | Potential for hinge-binding interaction |
| 6 | hERG Channel | 2D Similarity | 0.55 | Common cardiotoxicity liability |
Part 2: Biochemical Profiling - Establishing the Selectivity Landscape
Following computational predictions, the next logical step is to quantify the compound's interaction with a broad panel of purified proteins, most critically, kinases. Biochemical profiling is the industry standard for determining inhibitor selectivity and understanding potency trends across the human kinome.[4] This step provides the first layer of empirical evidence, moving from prediction to direct measurement of inhibitory activity.
The choice to use a large, unbiased kinase panel is crucial. Kinase inhibitors rarely achieve perfect selectivity, and even weak inhibition of an off-target kinase can have profound biological consequences if that kinase is a critical signaling node.[5] Assays like ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced, provide a robust and high-throughput method for this analysis.[4]
Experimental Protocol: Broad-Panel Kinase Screen (ADP-Glo™ Assay)
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound test compound in DMSO, starting at a top concentration of 10 µM.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution to wells containing 4 µL of a specific kinase/substrate mix in reaction buffer. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation: Start the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL. Incubate at room temperature for 1 hour.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.
-
Data Analysis: Normalize the data to controls and fit the dose-response curves using a four-parameter logistic model to determine the IC₅₀ value for each kinase.
Workflow for Biochemical Kinase Profiling
Caption: Workflow for biochemical kinase selectivity profiling.
Table 2: Comparative Biochemical Profile of Two Hypothetical Compounds
| Target Kinase | Compound A (IC₅₀, nM) | Compound B (IC₅₀, nM) | Comments |
| Aurora A (On-Target) | 5 | 8 | Both compounds are potent on-target. |
| Aurora B | 25 | 15 | Compound B shows less selectivity against Aurora B. |
| SRC | > 10,000 | 850 | Compound A is highly selective; Compound B has moderate SRC activity. |
| VEGFR2 | 1,500 | 95 | Significant off-target activity for Compound B. |
| p38 MAPK | > 10,000 | 2,100 | Weak off-target activity for Compound B. |
| LCK | > 10,000 | 1,200 | Weak off-target activity for Compound B. |
| Selectivity Score * | 0.05 | 0.45 | Lower score indicates higher selectivity. |
*Selectivity Score (S-score) is a measure of promiscuity, calculated by dividing the number of kinases inhibited >80% by the total number of kinases tested at a given concentration (e.g., 1 µM).
Part 3: Cellular Target Engagement - Proving the Interaction in a Living System
A compound that inhibits a purified enzyme in a test tube may not necessarily engage that same target within the complex milieu of a living cell.[4] Cellular permeability, efflux pumps, and competition with high intracellular ATP concentrations can all prevent a biochemical hit from translating into a cellular effect. Therefore, validating target engagement in an intact cellular environment is a self-validating step of paramount importance.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for unequivocally demonstrating that a compound binds to its target inside a cell.[6][7] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[8] By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble protein remaining, we can directly observe this stabilization as a "thermal shift."[9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound (e.g., 10x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Transfer the supernatant (soluble fraction) to a new tube. Denature the proteins and resolve them using SDS-PAGE.
-
Immunoblotting: Transfer the proteins to a nitrocellulose membrane and probe with a primary antibody specific for the target of interest (on-target or predicted off-target), followed by a secondary antibody.
-
Data Interpretation: Quantify the band intensities at each temperature. Plot the percentage of soluble protein versus temperature to generate a "melting curve." A shift in the curve to the right for the compound-treated sample indicates target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA)
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. [2104.13146] Using the structural kinome to systematize kinase drug discovery [arxiv.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Bromoimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous attention to detail extends beyond the experimental phase and into the often-overlooked yet critical aspect of chemical waste management. The proper disposal of specialized reagents like 6-Bromoimidazo[1,2-a]pyrazine is not merely a regulatory formality but a cornerstone of a safe and ethically responsible research environment. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in scientific principles and established safety protocols.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, it is imperative to comprehend the inherent hazards of this compound. Safety Data Sheets (SDS) from suppliers are the primary source of this information.
According to available SDS, this compound (CAS No. 912773-24-1) is classified with the following hazard statements:
The GHS pictogram associated with this compound is GHS07, indicating that it is an irritant and may be harmful.[2][3] These classifications necessitate specific handling procedures to minimize exposure risk.
Toxicological Information: While comprehensive toxicological data is not always available for specialized research chemicals, the provided hazard statements indicate that skin and eye contact, inhalation, and ingestion are potential routes of exposure.[1] Symptoms of exposure can include skin redness and pain, severe eye irritation, and irritation of the respiratory system.[1]
Environmental Fate: There is limited data available on the ecological impact and persistence of this compound.[4][5] Therefore, it is crucial to prevent its release into the environment by adhering to strict disposal protocols.[1][4]
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe chemical handling lies in a multi-layered approach that prioritizes engineering controls and supplements them with appropriate PPE.
Engineering Controls: All handling and preparation for the disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][6] This is the most effective way to prevent inhalation of any dust or vapors.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound.
| PPE Component | Specifications | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[6] | Prevents skin irritation upon direct contact with the compound. |
| Body Protection | A lab coat or other protective clothing. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing should be worn.[4] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) is necessary.[6] | Protects the respiratory system from irritation due to dust or aerosol inhalation. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound waste. This process is designed to comply with general laboratory safety standards and hazardous waste regulations.
Step 1: Waste Segregation
Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal.[7][8]
-
Solid Waste:
-
Place any unused or contaminated solid this compound into a clearly labeled, dedicated hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in this container.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, the resulting solution must be treated as hazardous waste.
-
Segregate halogenated organic solvent waste from non-halogenated waste streams.[7] Since this compound contains bromine, it falls under the category of halogenated organic compounds.
-
Step 2: Waste Container Management
The integrity and labeling of waste containers are paramount for safety and regulatory compliance.
-
Container Selection: Use only appropriate and compatible containers for hazardous waste storage, with plastic being the preferred material in many cases.[9] The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[7]
-
Labeling: All waste containers must be clearly and accurately labeled.[8][9][10] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Harmful")
-
The accumulation start date
-
The name of the principal investigator or laboratory group
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are crucial for the safe, temporary storage of hazardous waste at or near the point of generation.[9][10][11]
-
Location: The SAA must be located in the same room or laboratory where the waste is generated.
-
Containment: It is best practice to use secondary containment, such as a tray or tub, to capture any potential leaks or spills from the primary waste container.[8][11]
-
Accumulation Limits: Federal regulations limit the accumulation of hazardous waste in an SAA to 55 gallons. For acutely toxic "P-listed" wastes, the limit is one quart of liquid or one kilogram of solid.[9] While this compound is not typically a P-listed waste, it is prudent to keep accumulated quantities to a minimum.[11]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and approved waste disposal company.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging hazardous waste pickup.[9] They will provide specific instructions and ensure that the disposal process complies with all federal, state, and local regulations.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, as required by your institution and regulatory agencies.[8]
Spill and Emergency Procedures
In the event of a spill or accidental release, a swift and appropriate response is critical to mitigate risks.
Personal Precautions:
-
Ensure adequate ventilation and wear the appropriate PPE as described in Section 2.[1][6]
-
Remove all sources of ignition.[4]
Containment and Cleanup:
-
Prevent further leakage or spillage if it is safe to do so.[1][4]
-
Do not allow the chemical to enter drains or waterways.[4][6]
-
For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[1][6]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place into a sealed container for disposal.
-
The collected material should be treated as hazardous waste and disposed of according to the protocol in Section 3.[4]
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][6]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[4][6]
Waste Minimization and Green Chemistry
A proactive approach to waste management begins with waste minimization at the source.[9][10][11]
-
Source Reduction: Order only the quantity of this compound required for your experiments.[9][10]
-
Scale Reduction: When possible, reduce the scale of experiments to minimize the volume of waste generated.[9][10]
-
Substitution: Consider substituting hazardous chemicals with less hazardous alternatives whenever feasible.[9][10]
Regulatory Framework
The disposal of this compound is governed by a hierarchy of regulations designed to protect human health and the environment.
-
Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[10]
-
Occupational Safety and Health Administration (OSHA): OSHA standards, such as the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), ensure that workers are informed about chemical hazards and that appropriate safety measures are in place.[12][13]
-
State and Local Regulations: In addition to federal regulations, state and local agencies may have more stringent requirements for hazardous waste management. It is essential to be familiar with and adhere to all applicable regulations.
As a halogenated organic compound, waste containing this compound may be subject to specific land disposal restrictions under RCRA.[14]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | 912773-24-1 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. capotchem.com [capotchem.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. actenviro.com [actenviro.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. odu.edu [odu.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. OSHA standards applicable to medical and safety uses of pure nitrogen gas | Occupational Safety and Health Administration [osha.gov]
- 13. 1910 Subpart Z - Toxic and Hazardous Substances | Occupational Safety and Health Administration [osha.gov]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromoimidazo[1,2-a]pyrazine
Welcome to your definitive guide on the safe handling of 6-Bromoimidazo[1,2-a]pyrazine. In drug discovery and development, our progress is intrinsically linked to our commitment to safety. This molecule, a key heterocyclic building block, requires meticulous handling to ensure the well-being of our researchers and the integrity of our work. This document is not just a list of rules but a framework for building a culture of safety and excellence in your laboratory. We will delve into the essential personal protective equipment (PPE), the rationale behind its use, and the operational workflows that minimize risk.
Hazard Identification and Risk Assessment: Understanding the Compound
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound (CAS No. 912773-24-1) is classified with several key hazards that dictate our safety protocols.[1] A comprehensive risk assessment is the first step in a self-validating safety system.
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Poses a significant risk of serious damage to the eyes.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]
-
Harmful if Swallowed (H302): Acute toxicity if ingested.[2][3]
These classifications are our primary directive for selecting appropriate PPE. The principal routes of exposure we must mitigate are dermal contact, eye contact, and inhalation of the solid powder.[4]
Core Directive: Required Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a requirement dictated by the chemical's properties. The following table outlines the minimum PPE required for handling this compound. Adherence to these standards is mandatory to create a controlled and safe laboratory environment, in line with OSHA's Laboratory Standard (29 CFR 1910.1450).[5][6]
| PPE Category | Item Specification | Rationale and Causality |
| Hand Protection | Double Nitrile Gloves (Chemotherapy-grade) | Prevents direct skin contact and absorption.[1][7] Double gloving provides a critical layer of redundancy; the outer glove can be removed immediately if contamination is suspected, protecting the inner glove and the handler.[4] |
| Body Protection | Disposable, Low-Permeability Gown | Protects skin and personal clothing from contamination. A solid-front, back-closing gown made of a material like polyethylene-coated polypropylene is essential.[4] This must be treated as contaminated waste after use. |
| Eye & Face Protection | ANSI Z87.1-Compliant Safety Goggles & Full-Face Shield | Protects against the serious eye irritation hazard.[1] Goggles provide a seal against dust particles, while a full-face shield is mandatory when handling the powder or preparing solutions to protect against splashes.[4][8][9] |
| Respiratory Protection | NIOSH-Approved N95 Respirator (or higher) | Essential for preventing respiratory tract irritation from airborne particles.[1] This is required when handling the solid compound outside of a certified containment system, such as a chemical fume hood.[4] |
| Foot & Hair Protection | Disposable Shoe Covers & Hair Bonnet | Prevents the tracking of chemical contaminants outside the designated work area and protects experiments from contamination. |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol provides a procedural, step-by-step methodology for the safe handling of this compound, from initial preparation to the final steps of an experiment.
Preparation (Pre-Handling)
-
Designate the Work Area: All handling of solid this compound must occur within a certified chemical fume hood to control exposure to hazardous fumes and dust.[10]
-
Assemble Materials: Gather all necessary equipment, including vials, spatulas, solvents, and waste containers, and place them in the fume hood before introducing the chemical.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[5][11]
-
Don PPE: Put on all required PPE in the correct order: shoe covers, hair bonnet, inner gloves, gown, face mask/respirator, safety goggles, face shield, and finally, outer gloves pulled over the gown cuffs.
Handling (Weighing and Solution Preparation)
-
Tare the Balance: If weighing in the fume hood, use an analytical balance with a draft shield.
-
Transfer the Compound: Carefully transfer the required amount of the solid compound from the stock bottle to a tared weigh boat or vial. Use a clean spatula and avoid creating dust.
-
Close the Stock Bottle: Immediately and securely close the primary container.
-
Prepare the Solution: If making a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Clean Up: After the transfer is complete, gently wipe down the spatula and the weighing area with a damp cloth or paper towel to remove any residual powder. Dispose of this cleaning material as hazardous waste.
Post-Handling
-
Secure the Compound: Ensure the newly prepared solution or remaining solid is clearly labeled and stored in a tightly-closed container in a cool, dry, well-ventilated, and locked-up area.[1]
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and discarded as hazardous waste. The gown and other disposable items should also be placed in the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][2]
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical steps and decision points in the safe handling process.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Immediate Response Plan
In the event of an accidental exposure, a swift and correct response is critical.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[7][11]
Decontamination and Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[1][4] Never dispose of this chemical down the drain.[1][7]
| Waste Type | Items Included | Disposal Container and Procedure |
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, weigh boats, pipette tips, absorbent paper. | Labeled, sealed hazardous waste container. To be collected by a licensed professional waste disposal service.[7] |
| Liquid Hazardous Waste | Unused or expired solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. To be disposed of via an approved waste disposal plant.[1] |
| Sharps Hazardous Waste | Needles and syringes used in conjunction with the compound. | Puncture-proof, labeled sharps container designated for hazardous waste. |
Conclusion: Fostering a Proactive Safety Culture
The protocols and information provided in this guide are designed to empower you, the researcher, to handle this compound with the highest degree of safety and confidence. By understanding the "why" behind each piece of personal protective equipment and each step in the handling process, we move beyond simple compliance to a state of proactive safety. This commitment is the foundation of innovative and responsible science.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | 912773-24-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 7. capotchem.com [capotchem.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanchemistry.com [americanchemistry.com]
- 10. ipgsf.com [ipgsf.com]
- 11. fishersci.com [fishersci.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
